Product packaging for S-Benzyl-DL-cysteine-2,3,3-D3(Cat. No.:CAS No. 51494-04-3)

S-Benzyl-DL-cysteine-2,3,3-D3

Cat. No.: B3044176
CAS No.: 51494-04-3
M. Wt: 214.3 g/mol
InChI Key: GHBAYRBVXCRIHT-DIJYJEBKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

S-Benzyl-DL-cysteine-2,3,3-D3 is a useful research compound. Its molecular formula is C10H13NO2S and its molecular weight is 214.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H13NO2S B3044176 S-Benzyl-DL-cysteine-2,3,3-D3 CAS No. 51494-04-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-3-benzylsulfanyl-2,3,3-trideuteriopropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2S/c11-9(10(12)13)7-14-6-8-4-2-1-3-5-8/h1-5,9H,6-7,11H2,(H,12,13)/i7D2,9D
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHBAYRBVXCRIHT-DIJYJEBKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSCC(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C([2H])(C(=O)O)N)SCC1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

S-Benzyl-DL-cysteine-2,3,3-D3: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of S-Benzyl-DL-cysteine-2,3,3-D3, a crucial tool in modern analytical and biomedical research. This document details its chemical properties, applications, and the methodologies for its use, with a focus on its role as an internal standard in mass spectrometry and its relationship to the ASCT2 transporter.

Core Compound Overview

This compound is a deuterium-labeled form of S-Benzyl-DL-cysteine. The incorporation of three deuterium atoms at the 2 and 3 positions of the cysteine backbone results in a stable, heavier isotopologue of the parent molecule. This key feature makes it an ideal internal standard for quantitative mass spectrometry-based analyses, as it co-elutes with the unlabeled analyte but is distinguishable by its higher mass-to-charge ratio (m/z).

Its non-labeled counterpart, S-Benzyl-cysteine, is recognized as a competitive inhibitor of the Alanine-Serine-Cysteine Transporter 2 (ASCT2), a transporter protein implicated in the metabolism of various cancers. This dual relevance places this compound at the intersection of analytical chemistry and cancer research.

Physicochemical and Quantitative Data

The following table summarizes the key quantitative data for this compound.

PropertyValueSource
Molecular Formula C₁₀H₁₀D₃NO₂S
Molecular Weight 214.30 g/mol
CAS Number 51494-04-3
Appearance White to off-white solid
Purity Typically ≥98%
Isotopic Enrichment 98 atom % D
Storage Conditions Powder: -20°C for 3 years; 4°C for 2 years. In solvent: -80°C for 6 months; -20°C for 1 month.

Application in Quantitative Mass Spectrometry: Experimental Protocol

This compound is primarily utilized as an internal standard in liquid chromatography-mass spectrometry (LC-MS) for the precise quantification of S-Benzyl-DL-cysteine or related analytes in complex biological matrices. The general workflow for such an application is detailed below.

Objective: To quantify the concentration of S-Benzyl-DL-cysteine in a biological sample (e.g., plasma, cell lysate) using this compound as an internal standard.
Materials:
  • S-Benzyl-DL-cysteine (analytical standard)

  • This compound (internal standard)

  • Biological matrix (e.g., plasma, cell lysate)

  • Acetonitrile (ACN), HPLC grade

  • Formic acid (FA), LC-MS grade

  • Water, LC-MS grade

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

  • LC-MS system (e.g., UPLC coupled to a triple quadrupole mass spectrometer)

Methodology:
  • Preparation of Standard Solutions:

    • Prepare a stock solution of S-Benzyl-DL-cysteine (e.g., 1 mg/mL) in a suitable solvent (e.g., 50% ACN in water).

    • Prepare a stock solution of this compound (e.g., 1 mg/mL) in the same solvent.

    • From the S-Benzyl-DL-cysteine stock solution, prepare a series of calibration standards by serial dilution to cover the expected concentration range of the analyte in the samples.

  • Sample Preparation:

    • Thaw biological samples on ice.

    • To a 100 µL aliquot of each sample and calibration standard, add a fixed amount of the this compound internal standard solution (e.g., 10 µL of a 10 µg/mL solution).

    • Perform protein precipitation by adding a threefold volume of ice-cold acetonitrile (300 µL).

    • Vortex vigorously for 30 seconds.

    • Incubate at -20°C for 20 minutes to enhance protein precipitation.

    • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a new tube for LC-MS analysis.

  • LC-MS Analysis:

    • Liquid Chromatography (LC):

      • Column: A suitable reversed-phase column (e.g., C18, 2.1 x 50 mm, 1.8 µm).

      • Mobile Phase A: 0.1% Formic Acid in Water.

      • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

      • Gradient: A typical gradient would start with a low percentage of Mobile Phase B, ramping up to elute the analyte and internal standard, followed by a wash and re-equilibration step.

      • Flow Rate: 0.3 mL/min.

      • Injection Volume: 5 µL.

    • Mass Spectrometry (MS):

      • Ionization Mode: Positive Electrospray Ionization (ESI+).

      • Detection Mode: Multiple Reaction Monitoring (MRM).

      • MRM Transitions:

        • S-Benzyl-DL-cysteine: Determine the precursor ion (e.g., [M+H]⁺ = 212.1 m/z) and a stable product ion.

        • This compound: Determine the precursor ion (e.g., [M+H]⁺ = 215.1 m/z) and a corresponding stable product ion.

      • Optimize MS parameters (e.g., collision energy, cone voltage) for maximum signal intensity.

  • Data Analysis:

    • Integrate the peak areas for both the analyte and the internal standard in each sample and calibration standard.

    • Calculate the ratio of the analyte peak area to the internal standard peak area.

    • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

    • Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualization of Experimental Workflow and Biological Pathway

Experimental Workflow for Quantitative Analysis

The following diagram illustrates the key steps in the experimental protocol for using this compound as an internal standard.

G cluster_prep Sample & Standard Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing prep_standards Prepare Calibration Standards (Analyte) add_is Spike IS into Samples & Standards prep_standards->add_is prep_is Prepare Internal Standard (S-Benzyl-DL-cysteine-d3) prep_is->add_is protein_precip Protein Precipitation (Acetonitrile) add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant lc_separation LC Separation (Reversed-Phase) supernatant->lc_separation ms_detection MS Detection (ESI+, MRM) lc_separation->ms_detection peak_integration Peak Area Integration ms_detection->peak_integration ratio_calc Calculate Area Ratio (Analyte / IS) peak_integration->ratio_calc cal_curve Construct Calibration Curve ratio_calc->cal_curve quantification Quantify Analyte in Samples cal_curve->quantification

Caption: Workflow for quantitative analysis using an internal standard.

S-Benzyl-cysteine as a Competitive Inhibitor of the ASCT2 Transporter

S-Benzyl-cysteine, the non-labeled analogue of this compound, acts as a competitive inhibitor of the ASCT2 transporter. ASCT2 is a sodium-dependent transporter responsible for the cellular uptake of neutral amino acids, most notably glutamine. In many cancer cells, the demand for glutamine is significantly increased to support rapid proliferation and biosynthesis. By competitively binding to the substrate-binding site of ASCT2, S-Benzyl-cysteine blocks the transport of glutamine and other essential amino acids, thereby disrupting cancer cell metabolism.

The following diagram illustrates this mechanism of competitive inhibition.

G cluster_membrane Cell Membrane ASCT2 ASCT2 Transporter Cell_Interior Cell Interior ASCT2->Cell_Interior Transport Glutamine Glutamine (Substrate) Glutamine->ASCT2 Binds & is Transported S_Benzyl_cysteine S-Benzyl-cysteine (Competitive Inhibitor) S_Benzyl_cysteine->ASCT2 Binds & Blocks Transport Extracellular_Space Extracellular Space

Caption: Competitive inhibition of the ASCT2 transporter.

Conclusion

This compound is a valuable tool for researchers in both analytical chemistry and drug development. Its properties as a stable, isotopically labeled internal standard enable highly accurate and precise quantification of its unlabeled counterpart in complex biological matrices. Furthermore, its structural relationship to a known inhibitor of the ASCT2 transporter provides a critical link for researchers investigating cancer metabolism and exploring novel therapeutic strategies. The methodologies and conceptual diagrams provided in this guide offer a solid foundation for the effective application of this compound in a research setting.

A Technical Guide to S-Benzyl-DL-cysteine-2,3,3-D3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of S-Benzyl-DL-cysteine-2,3,3-D3, a deuterated derivative of S-Benzyl-cysteine. This document details its chemical properties, synthesis, and applications, with a focus on its role as a research tool in drug development and metabolic studies.

Core Compound Data

This compound is a stable isotope-labeled version of S-Benzyl-DL-cysteine, where three hydrogen atoms have been replaced by deuterium. This labeling makes it a valuable tracer for quantitative analysis in biological systems.

PropertyValueReference
CAS Number 51494-04-3[1]
Unlabeled CAS Number 5680-65-9[1]
Molecular Formula C₁₀H₁₀D₃NO₂S[1]
Molecular Weight 214.30 g/mol [1]
Isotopic Enrichment ≥98 atom % D[1]
Synonyms 3-(Benzylthio)-DL-alanine-2,3,3-d3, H-DL-Cys(Bzl)-OH-d3[1]

Physicochemical Properties

The physicochemical properties of the unlabeled S-Benzyl-L-cysteine are provided below as a reference.

PropertyValue
Appearance White to off-white powder
Melting Point 214 °C (decomposes)
Assay ≥97%
Optical Activity [α]20/D +23°, c = 2 in 1 M NaOH

Applications in Research and Drug Development

This compound serves as a critical tool in several research areas:

  • Metabolic Studies: The deuterium labeling allows for the tracking and quantification of the compound and its metabolites in biological matrices using mass spectrometry. This is particularly useful in pharmacokinetic and drug metabolism studies.[2]

  • ASCT2 Inhibition: The unlabeled counterpart, Benzylcysteine, is an inhibitor of the Alanine-Serine-Cysteine Transporter 2 (ASCT2), with an apparent Ki of 780 μM.[2][3] ASCT2 is a sodium-dependent transporter for neutral amino acids and is overexpressed in various cancers, making it a potential therapeutic target.[4][5] this compound can be used as an internal standard in studies investigating ASCT2 inhibitors.

  • Peptide Synthesis: The parent compound, S-Benzyl-L-cysteine, is a common building block in peptide synthesis, with the benzyl group serving as a protecting group for the thiol functionality of cysteine.[]

Experimental Protocols

Synthesis of S-Benzyl-DL-cysteine (Unlabeled)

A common method for the synthesis of S-Benzyl-DL-cysteine is through a modified Strecker synthesis.[7] The synthesis of the deuterated analogue would follow a similar pathway, utilizing deuterated starting materials.

Reaction Scheme:

  • Formation of Benzylmercaptoacetaldehyde Dimethyl Acetal: The sodium salt of benzylmercaptan is reacted with the dimethyl acetal of bromoacetaldehyde.

  • Hydrolysis: The resulting benzylmercaptoacetaldehyde dimethyl acetal is hydrolyzed to yield benzylmercaptoacetaldehyde.

  • Formation of β-benzylmercapto-α-hydroxypropionitrile: Benzylmercaptoacetaldehyde is treated with sodium bisulfite and sodium cyanide.

  • Amination: The resulting nitrile is treated with gaseous ammonia at high temperature to form β-benzylmercapto-α-aminopropionitrile.

  • Hydrolysis: The aminopropionitrile is hydrolyzed with hydrochloric acid, followed by neutralization, to yield S-Benzyl-DL-cysteine.[7]

Analytical Methods

Various analytical techniques can be employed for the characterization and quantification of S-Benzyl-DL-cysteine and its deuterated form:

  • High-Performance Liquid Chromatography (HPLC): Used for purity assessment and quantification.[]

  • Mass Spectrometry (MS): Essential for identifying and quantifying the deuterated compound and its metabolites in biological samples.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Used to confirm the structure and isotopic labeling of the compound.

  • Infrared (IR) and Raman Spectroscopy: These techniques can be used to identify the functional groups present in the molecule.[8]

Signaling Pathway Involvement: ASCT2

S-Benzyl-cysteine acts as a competitive inhibitor of the ASCT2 transporter.[2] ASCT2 is crucial for the uptake of neutral amino acids, particularly glutamine, which is vital for the growth and proliferation of cancer cells and for the activation of T-cells.[4][9] The inhibition of ASCT2 can disrupt these processes.

The diagram below illustrates the central role of ASCT2 in cellular metabolism and signaling.

ASCT2_Signaling cluster_extracellular Extracellular Space cluster_cell Cell cluster_intracellular Intracellular Space Glutamine_ext Glutamine ASCT2 ASCT2 Transporter Glutamine_ext->ASCT2 Uptake S_Benzyl_Cysteine S-Benzyl-DL-cysteine S_Benzyl_Cysteine->ASCT2 Inhibits Glutamine_int Glutamine ASCT2->Glutamine_int mTORC1 mTORC1 Glutamine_int->mTORC1 Activates Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth T_Cell_Activation T-Cell Activation mTORC1->T_Cell_Activation

References

S-Benzyl-DL-cysteine-2,3,3-D3: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth exploration of the synthesis, molecular characteristics, and diverse research applications of the deuterated amino acid derivative, S-Benzyl-DL-cysteine-2,3,3-D3.

This technical guide provides a comprehensive overview of this compound, a deuterated analogue of S-Benzyl-DL-cysteine, for researchers, scientists, and professionals in drug development. This document details its molecular properties, synthesis, and various applications, supported by experimental protocols and visual diagrams of relevant biological pathways.

Core Molecular Data

The incorporation of deuterium at specific positions of S-Benzyl-DL-cysteine offers a valuable tool for various analytical and research applications, primarily due to the mass shift it introduces.

PropertyValue
Chemical Formula C₁₀H₁₀D₃NO₂S
Molecular Weight (Non-deuterated) 211.28 g/mol
Molecular Weight (this compound) Approximately 214.30 g/mol
Deuterium Incorporation 3 atoms at positions 2, 3, and 3

Note: The final molecular weight of the deuterated compound can vary slightly based on the precise isotopic purity of the deuterium source.

Synthesis and Experimental Applications

S-Benzyl-DL-cysteine and its isotopologues are synthesized for a range of scientific investigations. The non-deuterated form can be prepared via a modified Strecker synthesis from benzylmercaptoacetaldehyde[1][2]. The synthesis of specifically deuterated S-benzylcysteine derivatives, including those labeled at the α and β carbons, has also been described, often for use in peptide synthesis and the preparation of labeled analogues of hormones like oxytocin[3][4][5][6].

The applications of S-Benzyl-DL-cysteine and its deuterated forms are extensive and span multiple research domains:

  • Drug Development and Pharmacology: Deuterated compounds are frequently used in pharmacokinetic and metabolic studies to trace the fate of a drug molecule and to potentially alter its metabolic profile[7][8]. S-Benzylcysteine itself has been identified as an inhibitor of the neutral amino acid transporter ASCT2, suggesting its potential as a lead compound in drug discovery[7].

  • Peptide and Protein Chemistry: The S-benzyl protecting group is a cornerstone in peptide synthesis for the thiol group of cysteine, famously used in the first chemical synthesis of oxytocin[9]. Z-S-benzyl-L-cysteine is a key building block for creating peptides with enhanced stability[].

  • Metabolic Research: Studies in rats have shown that S-benzyl-N-malonyl-L-cysteine is metabolized primarily to hippuric acid, indicating the lability of the N-malonyl bond and subsequent action of C-S lyase[11].

  • Enzyme Inhibition and Herbicide Development: S-benzyl-L-cysteine acts as an inhibitor of O-acetylserine(thiol) lyase (OAS-TL), an enzyme in the sulfur assimilation pathway of plants. This inhibition disrupts photosynthesis and induces oxidative stress, highlighting its potential as a novel herbicide[12][13][14][15].

  • Biomaterials and Antimicrobials: S-benzyl-L-cysteine has been incorporated into natural nanogels, which have demonstrated potent antibacterial activity against biofilm-forming bacteria[16]. Cyclic dipeptides containing S-benzyl-cysteine can form hydrogels with applications in drug delivery[17][18].

  • Mass Spectrometry and Proteomics: Deuterium-labeled compounds serve as internal standards for quantitative mass spectrometry[7]. The unique mass of deuterated peptides aids in their identification in complex mixtures[19].

Experimental Protocols

Synthesis of S-Benzyl-DL-[α,β,β-²H₃]cysteine

This protocol is adapted from the synthesis of specifically deuterated S-benzylcysteines[3][5].

  • Preparation of Diethyl α-acetamido-α-benzylthio[²H₂]methylmalonate: A Mannich reaction is performed with [²H₂]methylene diacetate, diethyl α-acetamidomalonate, and dimethylamine, followed by quaternization of the amino nitrogen with methyl iodide to yield diethyl α-acetamido-α-dimethylamino[²H₂]methylmalonate methiodide. This intermediate is then treated with sodium benzylmercaptide to produce diethyl α-acetamido-α-benzylthio[²H₂]methylmalonate.

  • Hydrolysis: The resulting malonate derivative is hydrolyzed with DCl to yield S-benzyl-DL-[α,β,β-²H₃]cysteine.

  • Resolution (Optional): The racemic mixture can be resolved into its enantiomers through acetylation followed by treatment with hog renal acylase.

In Vivo Metabolism Study of S-benzyl-N-malonyl-L-cysteine in Rats

This protocol is based on a study of the metabolism of a model xenobiotic plant metabolite[11].

  • Dosing: Administer ¹⁴C-labeled S-benzyl-N-malonyl-L-cysteine to rats at a specified dose (e.g., 10 mg/kg).

  • Sample Collection: Collect urine and feces over a period of 72 hours.

  • Analysis: Analyze the collected samples using radio-thin-layer chromatography (radio-TLC) and high-performance liquid chromatography (HPLC) to identify and quantify the parent compound and its metabolites.

  • Metabolite Identification: The major metabolite, hippuric acid, can be identified by comparison with a chemical standard.

Signaling Pathways and Workflows

Metabolic Pathway of S-Benzyl-N-malonyl-L-cysteine

The following diagram illustrates the metabolic breakdown of S-benzyl-N-malonyl-L-cysteine in rats, as suggested by metabolic studies[11].

MetabolicPathway BMC S-Benzyl-N-malonyl-L-cysteine SBC S-Benzyl-L-cysteine BMC->SBC Hydrolysis of N-malonyl bond BT Benzyl Thiol SBC->BT Action of C-S lyase HA Hippuric Acid (Major Metabolite) BT->HA Further Metabolism

Caption: Metabolic fate of S-benzyl-N-malonyl-L-cysteine.

Experimental Workflow for Cysteine-Targeted Proteomics

This diagram outlines a general workflow for identifying and quantifying cysteine-containing peptides using mass spectrometry, often employing isotopically labeled reagents.

ProteomicsWorkflow Protein Protein Sample Denature Denaturation & Reduction Protein->Denature Alkylate Alkylation with Isotopically Labeled Reagent Denature->Alkylate Digest Proteolytic Digestion Alkylate->Digest LCMS LC-MS/MS Analysis Digest->LCMS Data Data Analysis & Peptide Identification LCMS->Data

Caption: Cysteine-focused proteomics workflow.

Inhibition of Plant Sulfur Assimilation by S-Benzyl-L-cysteine

The following diagram illustrates the inhibitory effect of S-benzyl-L-cysteine on the plant sulfur assimilation pathway and its downstream consequences[12][13].

PlantInhibition cluster_consequences Downstream Effects SBC S-Benzyl-L-cysteine (SBC) OASTL O-acetylserine(thiol) lyase (OAS-TL) SBC->OASTL Inhibits Cysteine L-cysteine Synthesis OASTL->Cysteine Catalyzes Photosynthesis Photosynthesis Cysteine->Photosynthesis Essential for OxidativeStress Oxidative Stress Cysteine->OxidativeStress Reduction leads to Growth Plant Growth Cysteine->Growth Essential for Photosynthesis->Growth Supports

Caption: S-Benzyl-L-cysteine's impact on plant physiology.

References

S-Benzyl-DL-cysteine-2,3,3-D3: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of a Key Deuterated Amino Acid for Advanced Analytical and Metabolic Research

This technical guide provides a comprehensive overview of S-Benzyl-DL-cysteine-2,3,3-D3, a deuterated derivative of S-benzylcysteine. This isotopically labeled compound serves as an invaluable tool for researchers, scientists, and drug development professionals, particularly in the fields of quantitative proteomics, metabolomics, and drug metabolism studies. Its primary application lies in its use as an internal standard for mass spectrometry-based analyses, ensuring accuracy and precision in the quantification of its unlabeled counterpart and related metabolites.

Core Physicochemical and Isotopic Data

Accurate and reliable data is paramount for the successful application of this compound in research. The following tables summarize the key quantitative data for this compound.

PropertyValue
Molecular Formula C₁₀H₁₀D₃NO₂S
Molecular Weight 214.30 g/mol
CAS Number 51494-04-3
Isotopic Enrichment ≥98 atom % D
Appearance White to off-white solid
Solubility Soluble in aqueous solutions and polar organic solvents

Table 1: Physicochemical Properties of this compound.

Analytical ParameterTypical Specification
Purity (by NMR/LC-MS) ≥98%
Chemical Identity Conforms to structure
Storage Conditions Store at 2-8°C, protected from light

Table 2: Typical Analytical Specifications.

Synthesis and Isotopic Labeling Workflow

G cluster_0 Deuterium Labeling of Cysteine Precursor cluster_1 S-Alkylation Reaction cluster_2 Purification and Characterization DL_Cysteine DL-Cysteine Deuterated_Cysteine DL-Cysteine-2,3,3-D3 DL_Cysteine->Deuterated_Cysteine Isotopic Exchange Deuterium_Source Deuterium Source (e.g., D₂O, Deuterated Acid) Deuterium_Source->Deuterated_Cysteine S_Benzyl_DL_cysteine_D3 This compound Deuterated_Cysteine->S_Benzyl_DL_cysteine_D3 Nucleophilic Substitution Benzyl_Bromide Benzyl Bromide Benzyl_Bromide->S_Benzyl_DL_cysteine_D3 Base Base (e.g., NaOH) Base->S_Benzyl_DL_cysteine_D3 Purification Purification (e.g., Crystallization, Chromatography) S_Benzyl_DL_cysteine_D3->Purification Characterization Characterization (NMR, MS) Purification->Characterization

A representative workflow for the synthesis of this compound.

Experimental Protocols

Protocol 1: Use of this compound as an Internal Standard for LC-MS/MS Analysis of S-Benzylcysteine in Biological Matrices

This protocol outlines a general procedure for the quantification of S-benzylcysteine in a biological sample, such as plasma or tissue homogenate, using this compound as an internal standard.

1. Materials and Reagents:

  • This compound (Internal Standard, IS)

  • S-Benzylcysteine (Analyte standard)

  • Acetonitrile (ACN), HPLC grade

  • Formic acid, LC-MS grade

  • Ultrapure water

  • Biological matrix (e.g., plasma, tissue homogenate)

  • Protein precipitation agent (e.g., Trichloroacetic acid (TCA) or ACN)

2. Preparation of Standard and Internal Standard Stock Solutions:

  • Prepare a stock solution of S-benzylcysteine (1 mg/mL) in a suitable solvent (e.g., 50:50 ACN:water).

  • Prepare a stock solution of this compound (1 mg/mL) in the same solvent.

3. Preparation of Calibration Curve and Quality Control Samples:

  • Serially dilute the S-benzylcysteine stock solution to prepare a series of calibration standards at different concentrations.

  • Spike a known volume of the biological matrix with the calibration standards.

  • Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.

4. Sample Preparation:

  • To a known volume of the biological sample (e.g., 100 µL of plasma), calibration standard, or QC sample, add a fixed amount of the this compound internal standard solution.

  • Perform protein precipitation by adding a protein precipitation agent (e.g., 3 volumes of cold ACN).

  • Vortex the samples and centrifuge to pellet the precipitated proteins.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the dried extract in a suitable mobile phase for LC-MS/MS analysis.

5. LC-MS/MS Analysis:

  • Inject the reconstituted samples onto a suitable LC column (e.g., a C18 reversed-phase column).

  • Use a gradient elution with mobile phases typically consisting of water and acetonitrile with a small percentage of formic acid.

  • Set up the mass spectrometer to monitor the specific precursor-to-product ion transitions for both S-benzylcysteine and this compound.

6. Data Analysis:

  • Integrate the peak areas for the analyte and the internal standard.

  • Calculate the peak area ratio of the analyte to the internal standard.

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

  • Determine the concentration of S-benzylcysteine in the unknown samples by interpolating their peak area ratios from the calibration curve.

G Sample Biological Sample (e.g., Plasma) Spike_IS Spike with this compound (IS) Sample->Spike_IS Protein_Precipitation Protein Precipitation (e.g., Acetonitrile) Spike_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer Evaporation Evaporation to Dryness Supernatant_Transfer->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_MS_Analysis LC-MS/MS Analysis Reconstitution->LC_MS_Analysis Data_Processing Data Processing and Quantification LC_MS_Analysis->Data_Processing

Workflow for sample preparation and analysis using an internal standard.

Biological Context: ASCT2 Signaling and Metabolic Fate

S-benzylcysteine is known to be an inhibitor of the Alanine-Serine-Cysteine Transporter 2 (ASCT2), a sodium-dependent amino acid transporter. ASCT2 plays a crucial role in cellular metabolism, particularly in cancer cells, by importing neutral amino acids like glutamine. This glutamine uptake is linked to the activation of the mTOR (mammalian target of rapamycin) signaling pathway, a central regulator of cell growth, proliferation, and survival.

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Glutamine_out Glutamine ASCT2 ASCT2 Transporter Glutamine_out->ASCT2 Transport S_Benzylcysteine S-Benzylcysteine S_Benzylcysteine->ASCT2 Inhibition Glutamine_in Glutamine ASCT2->Glutamine_in mTORC1 mTORC1 Glutamine_in->mTORC1 Activation Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Promotes

Inhibition of the ASCT2 transporter by S-benzylcysteine affects mTORC1 signaling.

The metabolic fate of S-benzylcysteine involves several biotransformation pathways. A key step is the cleavage of the carbon-sulfur bond, which can be followed by further metabolism of the resulting moieties. Understanding these pathways is crucial for interpreting data from studies using this compound.

G SBC S-Benzylcysteine CS_Lyase C-S Lyase Cleavage SBC->CS_Lyase Benzylthiol Benzylthiol CS_Lyase->Benzylthiol Cysteine_Metabolism Cysteine Metabolism CS_Lyase->Cysteine_Metabolism Further_Metabolism Further Metabolism (e.g., Oxidation, Conjugation) Benzylthiol->Further_Metabolism Excretion Excretion Further_Metabolism->Excretion

Simplified metabolic pathway of S-benzylcysteine.

Conclusion

This compound is a powerful tool for researchers engaged in quantitative bioanalysis and metabolic studies. Its well-defined isotopic enrichment and chemical purity make it an ideal internal standard for mass spectrometry, enabling the accurate and precise quantification of S-benzylcysteine and related compounds in complex biological matrices. A thorough understanding of its properties, appropriate handling, and the biological context of its unlabeled analogue are essential for its effective use in advancing scientific discovery.

Synthesis of S-Benzyl-DL-cysteine-2,3,3-D3: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis pathway for S-Benzyl-DL-cysteine-2,3,3-D3, a deuterated isotopologue of S-Benzyl-DL-cysteine. This document details the chemical reactions, intermediate compounds, and a plausible experimental protocol based on established literature. Furthermore, it explores the biological significance of S-benzyl-cysteine as an inhibitor of a key enzyme in the cysteine biosynthesis pathway.

Introduction

S-Benzyl-DL-cysteine is a derivative of the amino acid cysteine where the thiol proton is replaced by a benzyl group. Its deuterated analogue, this compound, is a valuable tool in various research applications, including metabolic studies, pharmacokinetic analysis, and as an internal standard in mass spectrometry-based quantification. The strategic placement of deuterium atoms at the α and β positions of the cysteine backbone provides a stable isotopic label with a distinct mass shift, facilitating its differentiation from the endogenous, non-labeled compound.

This guide focuses on a synthetic route adapted from the work of Upson and Hruby (1976), which allows for the specific incorporation of deuterium at the 2, 3, and 3 positions of the cysteine moiety.[1]

Synthesis Pathway

The synthesis of this compound is a multi-step process commencing with the deuteration of a malonate derivative, followed by the introduction of the benzylthio group and subsequent hydrolysis to yield the final product.

The key transformations involve:

  • A Mannich-type reaction to introduce a deuterated aminomethyl group.

  • Nucleophilic substitution to introduce the S-benzyl moiety.

  • Acid-catalyzed hydrolysis with deuterated acid to yield the deuterated amino acid.

A schematic of the synthesis workflow is presented below.

Synthesis_Workflow A Diethyl α-acetamidomalonate C Diethyl α-acetamido-α-dimethylamino[2H2]methylmalonate methiodide A->C Mannich Reaction B [2H2]Methylene diacetate B->C E Diethyl α-acetamido-α-benzylthio[2H2]methylmalonate C->E Substitution D Sodium benzylmercaptide D->E G This compound E->G Hydrolysis F DCl / D2O F->G

Figure 1: Synthesis workflow for this compound.

Experimental Protocols

The following is a detailed experimental protocol for the synthesis of this compound, based on the reaction sequence described by Upson and Hruby.[1] Note: Specific quantities and reaction conditions are representative and may require optimization.

Step 1: Synthesis of Diethyl α-acetamido-α-dimethylamino[2H2]methylmalonate methiodide

  • To a solution of diethyl α-acetamidomalonate in a suitable solvent (e.g., ethanol), add [2H2]methylene diacetate.

  • The reaction mixture is then subjected to a Mannich reaction, which involves the amino methylation of the active methylene group of the malonate. The exact conditions for this step (e.g., presence of a specific amine and formaldehyde equivalent) are crucial for the successful introduction of the deuterated methyl group.

  • The resulting deuterated aminomethyl malonate is then quaternized with methyl iodide to yield diethyl α-acetamido-α-dimethylamino[2H2]methylmalonate methiodide.

Step 2: Synthesis of Diethyl α-acetamido-α-benzylthio[2H2]methylmalonate

  • Prepare a solution of sodium benzylmercaptide by reacting benzyl mercaptan with a strong base like sodium ethoxide in an anhydrous solvent (e.g., absolute ethanol).

  • Add the diethyl α-acetamido-α-dimethylamino[2H2]methylmalonate methiodide from Step 1 to the solution of sodium benzylmercaptide.

  • The reaction mixture is stirred, likely at room temperature or with gentle heating, to facilitate the nucleophilic substitution of the dimethylamino group by the benzylthiolate.

  • The progress of the reaction should be monitored by a suitable technique (e.g., TLC or LC-MS).

  • Upon completion, the product, diethyl α-acetamido-α-benzylthio[2H2]methylmalonate, is isolated by extraction and purified by chromatography.

Step 3: Hydrolysis to this compound

  • The purified diethyl α-acetamido-α-benzylthio[2H2]methylmalonate is subjected to acidic hydrolysis.

  • A solution of deuterium chloride (DCl) in deuterium oxide (D2O) is used for the hydrolysis. This is a critical step as it not only hydrolyzes the ester and amide functionalities but also facilitates the exchange of the α-proton with a deuterium atom from the solvent.

  • The reaction mixture is heated under reflux for a sufficient period to ensure complete hydrolysis.

  • After cooling, the product, this compound, is isolated, typically by crystallization after adjusting the pH.

  • The final product should be thoroughly washed and dried.

Quantitative Data

The following table summarizes the expected materials and potential yields for the synthesis of this compound. Please note that the yields are estimates based on typical organic synthesis and the available literature abstracts, as the full paper with explicit yields was not accessible.

StepStarting Material(s)Reagent(s)ProductExpected Yield (%)
1Diethyl α-acetamidomalonate, [2H2]Methylene diacetateAmine, Formaldehyde, Methyl IodideDiethyl α-acetamido-α-dimethylamino[2H2]methylmalonate methiodide70-80
2Intermediate from Step 1Sodium benzylmercaptideDiethyl α-acetamido-α-benzylthio[2H2]methylmalonate60-70
3Intermediate from Step 2DCl, D2OThis compound80-90

Biological Context: Inhibition of Cysteine Biosynthesis

S-benzyl-L-cysteine is a known inhibitor of O-acetylserine(thiol) lyase (OAS-TL), a key enzyme in the cysteine biosynthesis pathway in plants and bacteria.[2][3] This pathway is crucial for the assimilation of inorganic sulfur into organic compounds.

The biosynthesis of L-cysteine involves two main steps:

  • Serine acetyltransferase (SAT) catalyzes the acetylation of L-serine by acetyl-CoA to form O-acetylserine (OAS).

  • O-acetylserine(thiol) lyase (OAS-TL) then catalyzes the reaction of OAS with sulfide to produce L-cysteine and acetate.

S-benzyl-L-cysteine acts as an inhibitor of OAS-TL, thereby disrupting the production of L-cysteine. This inhibition can have significant effects on the growth and metabolism of organisms that rely on this pathway.

Cysteine_Biosynthesis_Inhibition cluster_pathway Cysteine Biosynthesis Pathway Serine L-Serine OAS O-Acetylserine (OAS) Serine->OAS SAT AcetylCoA Acetyl-CoA AcetylCoA->OAS Cysteine L-Cysteine OAS->Cysteine OAS-TL Sulfide Sulfide (S^2-) Sulfide->Cysteine Inhibitor S-Benzyl-L-cysteine OAS_TL_node Inhibitor->OAS_TL_node Inhibition

Figure 2: Inhibition of the Cysteine Biosynthesis Pathway by S-Benzyl-L-cysteine.

Conclusion

The synthesis of this compound provides a valuable labeled compound for advanced scientific research. The described multi-step synthesis, while requiring careful execution, allows for the specific incorporation of deuterium atoms. Understanding the biological role of the non-deuterated counterpart as an enzyme inhibitor further highlights the importance of such compounds in biochemical and pharmaceutical research. The detailed protocols and diagrams in this guide offer a solid foundation for researchers and drug development professionals working with stable isotope-labeled amino acids.

References

An In-depth Technical Guide to the Synthesis of Deuterium-Labeled S-Benzyl-DL-Cysteine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis of deuterium-labeled S-Benzyl-DL-cysteine, a critical tool in metabolic research, pharmacokinetic studies, and as an internal standard for mass spectrometry. This document outlines the established synthetic methodologies for introducing deuterium at specific positions within the S-Benzyl-DL-cysteine molecule, presents quantitative data in structured tables, and offers detailed experimental protocols. Furthermore, it visualizes the synthetic workflows and relevant biological pathways to provide a comprehensive understanding of its synthesis and application.

Introduction

Deuterium-labeled compounds, such as S-Benzyl-DL-cysteine, are invaluable in scientific research. The replacement of hydrogen with its heavier, stable isotope, deuterium, imparts a change in mass that is readily detectable by mass spectrometry and NMR spectroscopy, without significantly altering the chemical properties of the molecule. This allows for precise tracking and quantification in complex biological systems. S-Benzyl-DL-cysteine and its isotopologues are of particular interest due to their role as inhibitors of the Alanine-Serine-Cysteine Transporter 2 (ASCT2) and the sulfur assimilation pathway in plants, making them relevant in cancer research and herbicide development.

Synthetic Methodologies

The foundational work for the specific deuteration of S-Benzyl-DL-cysteine was established by Upson and Hruby in 1976. Their research detailed methods for the synthesis of three isotopologues: S-benzyl-DL-[α-²H₁]cysteine, S-benzyl-DL-[β,β-²H₂]cysteine, and S-benzyl-DL-[α,β,β-²H₃]cysteine. The synthetic strategies revolve around two key reactions: a condensation reaction for α-deuteration and a Mannich reaction for β-deuteration.

Synthesis of S-benzyl-DL-[α-²H₁]cysteine

The synthesis of the α-deuterated compound involves the condensation of the sodium salt of diethyl α-acetamidomalonate with benzyl chloromethyl sulfide. The crucial step for deuterium incorporation is the subsequent hydrolysis of the intermediate with deuterium chloride (DCl) in deuterium oxide (D₂O).

Synthesis of S-benzyl-DL-[β,β-²H₂]cysteine

For the β,β-dideuterated analogue, a Mannich reaction is employed using [²H₂]methylene diacetate, diethyl α-acetamidomalonate, and dimethylamine. The resulting intermediate is then treated with sodium benzylmercaptide, followed by hydrolysis with hydrochloric acid (HCl) to yield S-benzyl-DL-[β,β-²H₂]cysteine.

Synthesis of S-benzyl-DL-[α,β,β-²H₃]cysteine

The synthesis of the tri-deuterated compound follows a similar path to the β,β-dideuterated version, with the key difference being the final hydrolysis step. Instead of HCl, deuterium chloride (DCl) is used to introduce the deuterium atom at the α-position.

Quantitative Data Summary

While the full experimental paper from Upson and Hruby (1976) containing explicit yield percentages and isotopic enrichment levels is not publicly available, the following table summarizes the key reactants and expected products for each synthetic route based on the published abstracts.

Target CompoundKey Deuterated ReagentKey Reaction TypeExpected Product
S-benzyl-DL-[α-²H₁]cysteineDeuterium Chloride (DCl)Condensation & HydrolysisS-benzyl-DL-cysteine with deuterium at the α-carbon
S-benzyl-DL-[β,β-²H₂]cysteine[²H₂]Methylene DiacetateMannich Reaction & HydrolysisS-benzyl-DL-cysteine with two deuterium atoms at the β-carbon
S-benzyl-DL-[α,β,β-²H₃]cysteine[²H₂]Methylene Diacetate & DClMannich Reaction & HydrolysisS-benzyl-DL-cysteine with one deuterium at the α-carbon and two at the β-carbon

Experimental Protocols

The following are detailed experimental protocols derived from the methodologies described by Upson and Hruby (1976).

Protocol 1: Synthesis of S-benzyl-DL-[α-²H₁]cysteine
  • Preparation of the Sodium Salt of Diethyl α-acetamidomalonate: In a suitable reaction vessel, dissolve diethyl α-acetamidomalonate in anhydrous ethanol. Add an equimolar amount of sodium ethoxide solution dropwise with stirring under an inert atmosphere.

  • Condensation: To the solution of the sodium salt, add benzyl chloromethyl sulfide dropwise at room temperature. Stir the reaction mixture for several hours until the reaction is complete (monitored by TLC).

  • Work-up and Isolation of Intermediate: Remove the solvent under reduced pressure. Dissolve the residue in a mixture of water and a suitable organic solvent (e.g., diethyl ether). Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude intermediate.

  • Deuterated Hydrolysis: Reflux the crude intermediate in a solution of deuterium chloride in deuterium oxide (D₂O) for several hours.

  • Purification: Cool the reaction mixture and neutralize to precipitate the crude S-benzyl-DL-[α-²H₁]cysteine. Recrystallize from a suitable solvent system (e.g., water/ethanol) to obtain the purified product.

Protocol 2: Synthesis of S-benzyl-DL-[β,β-²H₂]cysteine
  • Mannich Reaction: In a reaction flask, combine [²H₂]methylene diacetate, diethyl α-acetamidomalonate, and dimethylamine. Stir the mixture at room temperature. The reaction will form diethyl α-acetamido-α-dimethylamino[²H₂]methylmalonate.

  • Quaternization: Treat the product from the previous step with methyl iodide to quaternize the amino nitrogen, forming the methiodide salt.

  • Substitution with Sodium Benzylmercaptide: React the methiodide salt with sodium benzylmercaptide in a suitable solvent. This will displace the dimethylaminomethyl group with the benzylthiomethyl group.

  • Hydrolysis: Hydrolyze the resulting diethyl α-acetamido-α-benzylthio[²H₂]methylmalonate with concentrated hydrochloric acid.

  • Purification: Purify the resulting S-benzyl-DL-[β,β-²H₂]cysteine by recrystallization.

Protocol 3: Synthesis of S-benzyl-DL-[α,β,β-²H₃]cysteine
  • Follow steps 1-3 from Protocol 2 .

  • Deuterated Hydrolysis: Instead of hydrochloric acid, use a solution of deuterium chloride in D₂O for the hydrolysis of diethyl α-acetamido-α-benzylthio[²H₂]methylmalonate.

  • Purification: Purify the final product, S-benzyl-DL-[α,β,β-²H₃]cysteine, by recrystallization.

Visualizations

Synthetic Workflow Diagrams

Synthesis_Workflows cluster_alpha Synthesis of S-benzyl-DL-[α-²H₁]cysteine cluster_beta Synthesis of S-benzyl-DL-[β,β-²H₂]cysteine A1 Diethyl α-acetamidomalonate A3 Condensation Intermediate A1->A3 NaOEt A2 Benzyl chloromethyl sulfide A2->A3 A5 S-benzyl-DL-[α-²H₁]cysteine A3->A5 Hydrolysis A4 DCl / D₂O A4->A5 B1 [²H₂]Methylene diacetate B3 Mannich Intermediate B1->B3 B2 Diethyl α-acetamidomalonate B2->B3 B5 Substituted Malonate B3->B5 1. MeI 2. NaSBn B4 Sodium benzylmercaptide B4->B5 B7 S-benzyl-DL-[β,β-²H₂]cysteine B5->B7 Hydrolysis B6 HCl B6->B7 ASCT2_Inhibition Glutamine Glutamine ASCT2 ASCT2 Transporter Glutamine->ASCT2 Uptake SBC S-Benzyl-cysteine SBC->Inhibition mTORC1 mTORC1 Signaling ASCT2->mTORC1 Activates CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes Inhibition->ASCT2 Inhibits Sulfur_Assimilation_Inhibition Sulfate Sulfate APS APS Sulfate->APS Sulfite Sulfite APS->Sulfite Sulfide Sulfide Sulfite->Sulfide Cysteine Cysteine Sulfide->Cysteine OAS O-acetylserine OAS->Cysteine OASS O-acetylserine sulfhydrylase SBC S-Benzyl-cysteine SBC->Inhibition Inhibition->OASS Inhibits

An In-depth Technical Guide on the Core Mechanism of Action of S-Benzyl-DL-cysteine-2,3,3-D3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

S-Benzyl-DL-cysteine is a cysteine derivative with significant biological activity. Its deuterated analogue, S-Benzyl-DL-cysteine-2,3,3-D3, is primarily utilized as a stable isotope-labeled internal standard for pharmacokinetic and metabolic studies. While research on the specific mechanistic differences of the deuterated form is limited, this guide will provide a comprehensive overview of the core mechanism of action of the parent compound, S-Benzyl-cysteine (SBC), and discuss the implications of its deuteration. The primary mechanisms of SBC include the inhibition of the neutral amino acid transporter ASCT2 and, in plants, the disruption of the sulfur assimilation pathway through the inhibition of O-acetylserine(thiol) lyase (OAS-TL).

Core Mechanisms of Action

Inhibition of the Neutral Amino Acid Transporter ASCT2

S-Benzyl-cysteine acts as a competitive inhibitor of the Alanine-Serine-Cysteine Transporter 2 (ASCT2), also known as Solute Carrier Family 1 Member 5 (SLC1A5). ASCT2 is a sodium-dependent transporter for neutral amino acids such as glutamine, alanine, serine, and cysteine. It plays a crucial role in cellular amino acid homeostasis and is often overexpressed in various cancers to meet the high metabolic demands of tumor cells.

By competitively binding to the substrate-binding site of ASCT2, S-Benzyl-cysteine blocks the uptake of essential amino acids, thereby disrupting cancer cell metabolism and growth.[1] The inhibition of ASCT2 by benzylcysteine has been shown to be competitive, with an apparent Ki of 780 μM.[1]

Inhibition of O-acetylserine(thiol) lyase (OAS-TL) in Plants

In the context of plant biology, S-Benzyl-L-cysteine is a potent inhibitor of O-acetylserine(thiol) lyase (OAS-TL), a key enzyme in the sulfur assimilation pathway.[2][3] This pathway is essential for the synthesis of L-cysteine, a precursor for numerous sulfur-containing compounds vital for plant growth and development, including proteins, coenzymes, and prosthetic groups like iron-sulfur (Fe-S) centers.[2][3]

The inhibition of OAS-TL by SBC leads to a cascade of downstream effects:

  • Reduced L-cysteine Biosynthesis: The primary consequence is the disruption of L-cysteine production.[3]

  • Impaired Photosynthesis: The lack of essential sulfur-containing compounds, such as Fe-S centers and components of the photosynthetic electron transport chain (e.g., cytochrome b6f complex and ferredoxin), leads to diminished photosynthetic capacity.[2][3] This is reflected in reduced CO2 assimilation, electron transport rates, and overall photosynthetic efficiency.[2][4]

  • Increased Oxidative Stress: The disruption of the photosynthetic electron transport chain results in an overproduction of reactive oxygen species (ROS), leading to oxidative stress and cellular damage.[2][3][4]

  • Stunted Growth: The combination of nutrient deficiency and oxidative stress ultimately leads to significant reductions in plant growth.[2][3]

The Role of Deuteration: this compound

The introduction of deuterium at the 2, 3, and 3 positions of S-Benzyl-DL-cysteine is a common strategy in drug development and metabolic research.[1][5] Deuterium is a stable, non-radioactive isotope of hydrogen. The key impact of deuteration lies in the "kinetic isotope effect," where the increased mass of deuterium can lead to a slower rate of chemical reactions involving the cleavage of carbon-deuterium bonds compared to carbon-hydrogen bonds.

  • Altered Pharmacokinetics: Deuteration can slow down the rate of metabolic processes, potentially leading to a longer plasma half-life, reduced clearance, and increased overall drug exposure.[5]

  • Metabolic Profiling: this compound serves as an excellent internal standard in mass spectrometry-based assays for quantifying the non-deuterated drug in biological samples.[1] Its distinct mass allows for clear differentiation from the endogenous or administered compound.

Quantitative Data

The following tables summarize the available quantitative data on the inhibitory effects of S-Benzyl-cysteine.

ParameterValueOrganism/SystemReference
ASCT2 Inhibition
Apparent Inhibition Constant (Ki)780 μMNot specified[1]
Photosynthesis Inhibition in Ipomoea grandifolia (at 1.0 mM SBC)
Light-Saturated Net Photosynthetic Rate (PNmax)24% decreaseIpomoea grandifolia[3][4]
Light-Saturation Point (LSP)22% decreaseIpomoea grandifolia[3][4]
Maximum Carboxylation Rate of Rubisco (Vcmax)23% decreaseIpomoea grandifolia[3][4]
Electron Transport Rate (J)19% decreaseIpomoea grandifolia[3][4]
Triose Phosphate Utilization (TPU)20% decreaseIpomoea grandifolia[3][4]
Oxidative Stress in Ipomoea grandifolia Roots
Malondialdehyde30% increaseIpomoea grandifolia[3]
Reactive Oxygen Species55% increaseIpomoea grandifolia[3]
Conjugated Dienes61% increaseIpomoea grandifolia[3]

Experimental Protocols

Detailed experimental protocols for the cited studies are not fully available in the public domain. However, a general outline of the methodologies used to obtain the quantitative data is provided below.

ASCT2 Inhibition Assay

A common method to determine the inhibition constant (Ki) for a competitive inhibitor of a transporter like ASCT2 involves measuring the uptake of a radiolabeled substrate (e.g., [3H]-glutamine) in cells expressing the transporter, in the presence of varying concentrations of the inhibitor (S-Benzyl-cysteine). The data is then fitted to the Michaelis-Menten equation to determine the kinetic parameters.

Photosynthesis Measurements in Plants

The impact of S-Benzyl-cysteine on photosynthesis in plants like Ipomoea grandifolia is typically assessed using gas exchange and chlorophyll fluorescence techniques.

  • Gas Exchange Analysis: An infrared gas analyzer (IRGA) system is used to measure CO2 assimilation rates, stomatal conductance, and intercellular CO2 concentrations under controlled light, CO2, and humidity conditions. Light and CO2 response curves are generated to determine parameters like PNmax, LSP, Vcmax, J, and TPU.

  • Chlorophyll a Fluorescence: A pulse-amplitude modulated (PAM) fluorometer is used to measure various chlorophyll fluorescence parameters, which provide insights into the efficiency of photosystem II (PSII) photochemistry and electron transport.

Oxidative Stress Biomarker Assays

The levels of oxidative stress markers in plant tissues are quantified using spectrophotometric methods.

  • Malondialdehyde (MDA) Assay: The thiobarbituric acid reactive substances (TBARS) assay is commonly used to measure MDA, a product of lipid peroxidation.

  • Reactive Oxygen Species (ROS) Measurement: Specific fluorescent probes (e.g., H2DCF-DA) are used to quantify total ROS levels.

  • Conjugated Dienes Assay: The formation of conjugated dienes, another indicator of lipid peroxidation, is measured by spectrophotometry at a specific wavelength.

Visualizations

Signaling Pathways and Experimental Workflows

ASCT2_Inhibition cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Amino Acids Amino Acids ASCT2 ASCT2 Transporter Amino Acids->ASCT2 Normal Uptake SBC S-Benzyl-cysteine SBC->ASCT2 Competitive Inhibition Metabolism Metabolism ASCT2->Metabolism

Caption: Competitive inhibition of the ASCT2 transporter by S-Benzyl-cysteine.

Sulfur_Assimilation_Inhibition Sulfate Sulfate (SO4^2-) APS Adenosine 5'-phosphosulfate (APS) Sulfate->APS Sulfide Sulfide (S^2-) APS->Sulfide OASTL O-acetylserine(thiol) lyase (OAS-TL) Sulfide->OASTL OAS O-acetylserine (OAS) OAS->OASTL LCysteine L-cysteine OASTL->LCysteine SulfurCompounds Sulfur-containing Compounds (Proteins, Fe-S clusters, etc.) LCysteine->SulfurCompounds SBC S-Benzyl-cysteine SBC->OASTL Inhibition

Caption: Inhibition of the plant sulfur assimilation pathway by S-Benzyl-cysteine.

SBC_Photosynthesis_Effect SBC S-Benzyl-cysteine OASTL Inhibition of OAS-TL SBC->OASTL LCysteine_Deficiency L-cysteine Deficiency OASTL->LCysteine_Deficiency Sulfur_Compound_Deficiency Deficiency of Sulfur-containing Compounds (e.g., Fe-S clusters) LCysteine_Deficiency->Sulfur_Compound_Deficiency PETC_Disruption Photosynthetic Electron Transport Chain Disruption Sulfur_Compound_Deficiency->PETC_Disruption Photosynthesis_Inhibition Inhibition of Photosynthesis PETC_Disruption->Photosynthesis_Inhibition ROS_Increase Increased Reactive Oxygen Species (ROS) PETC_Disruption->ROS_Increase Growth_Reduction Reduced Plant Growth Photosynthesis_Inhibition->Growth_Reduction Oxidative_Stress Oxidative Stress ROS_Increase->Oxidative_Stress Oxidative_Stress->Growth_Reduction

Caption: Downstream effects of S-Benzyl-cysteine on plant photosynthesis and growth.

References

S-Benzyl-DL-cysteine: A Technical Guide to its Function as an ASCT2 Inhibitor for Cancer Research and Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

S-Benzyl-DL-cysteine (SBC) has emerged as a significant tool in cancer research, primarily for its role as a competitive inhibitor of the Alanine-Serine-Cysteine Transporter 2 (ASCT2), also known as Solute Carrier Family 1 Member 5 (SLC1A5). ASCT2 is a sodium-dependent transporter for neutral amino acids and is notably overexpressed in a wide array of cancers. It plays a crucial role in supplying cancer cells with essential amino acids, particularly glutamine, which fuels their rapid proliferation and survival. By competitively binding to the substrate-binding site of ASCT2, S-Benzyl-DL-cysteine effectively blocks glutamine uptake, leading to cell cycle arrest and apoptosis in cancer cells.[1] This technical guide provides an in-depth overview of S-Benzyl-DL-cysteine, presenting quantitative data on its efficacy, detailed experimental protocols for its study, and visualizations of its mechanism of action.

Data Presentation

The inhibitory effects of S-Benzyl-DL-cysteine have been quantified across various cancer cell lines and experimental setups. The following tables summarize the key quantitative data available.

Table 1: Inhibitory Constant of S-Benzyl-DL-cysteine against ASCT2

CompoundParameterValueNotes
S-Benzyl-DL-cysteineApparent Ki780 μMCompetitive inhibition mechanism.

Table 2: Effects of S-Benzyl-DL-cysteine on Human Gastric Cancer SGC-7901 Cells

AssayConcentrationIncubation TimeResult
Cell Survival (MTT Assay)100 µg/mL24 h~40% inhibition
100 µg/mL48 h~60% inhibition
100 µg/mL72 h~75% inhibition
Cell Cycle Analysis100 µg/mL48 hG2/M phase arrest
Apoptosis Induction100 µg/mL48 hSignificant increase in apoptotic cells

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. The following are protocols for key experiments used to characterize the effects of S-Benzyl-DL-cysteine.

Cell Viability Assay (MTT Assay)

This protocol is adapted from studies on human gastric cancer SGC-7901 cells.[1]

  • Cell Seeding: Plate SGC-7901 cells in 96-well plates at a density of 5 x 103 cells/well and incubate for 24 hours to allow for cell attachment.

  • Treatment: Treat the cells with varying concentrations of S-Benzyl-DL-cysteine (e.g., 0, 25, 50, 100, 200 µg/mL) for 24, 48, and 72 hours.

  • MTT Addition: Following the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the supernatant and add 150 µL of DMSO to each well. Agitate the plates for 10 minutes to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. The cell viability is expressed as a percentage of the control (untreated cells).

Apoptosis Assay (Hoechst 33258 Staining)

This protocol is designed to visualize the nuclear morphology of apoptotic cells.[1]

  • Cell Culture and Treatment: Grow SGC-7901 cells on sterile glass coverslips in 6-well plates. Treat the cells with the desired concentration of S-Benzyl-DL-cysteine for 48 hours.

  • Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde for 30 minutes at room temperature.

  • Staining: Wash the cells again with PBS and stain with Hoechst 33258 (10 µg/mL) for 10 minutes in the dark.

  • Visualization: Wash the cells with PBS to remove excess stain and mount the coverslips on glass slides. Observe the nuclear morphology under a fluorescence microscope. Apoptotic cells will exhibit condensed or fragmented nuclei.

Cell Cycle Analysis (Flow Cytometry)

This protocol details the procedure for analyzing the cell cycle distribution of cancer cells treated with S-Benzyl-DL-cysteine.[1]

  • Cell Treatment and Harvesting: Treat SGC-7901 cells with S-Benzyl-DL-cysteine for 48 hours. Harvest the cells by trypsinization and wash with ice-cold PBS.

  • Fixation: Fix the cells in 70% ethanol overnight at 4°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content of the cells is measured, and the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M) is determined.

Western Blot Analysis

This protocol is for the detection of protein expression levels related to apoptosis and cell cycle regulation.[1]

  • Protein Extraction: Treat cells with S-Benzyl-DL-cysteine, then lyse the cells in RIPA buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk and then incubate with primary antibodies against target proteins (e.g., p53, Bax, Bcl-2, caspase-3, caspase-9) overnight at 4°C.

  • Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the protein bands using an enhanced chemiluminescence (ECL) system.

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key pathways and workflows related to the action of S-Benzyl-DL-cysteine.

ASCT2_Inhibition_Workflow cluster_invitro In Vitro Evaluation Cell_Culture Cancer Cell Culture (e.g., SGC-7901) Treatment Treatment with S-Benzyl-DL-cysteine Cell_Culture->Treatment Glutamine_Uptake Glutamine Uptake Assay (Radiolabeled Glutamine) Treatment->Glutamine_Uptake Viability_Assay Cell Viability Assay (MTT, Clonogenic) Treatment->Viability_Assay Apoptosis_Assay Apoptosis Assay (Flow Cytometry, Western Blot) Treatment->Apoptosis_Assay Cell_Cycle_Assay Cell Cycle Analysis (Flow Cytometry) Treatment->Cell_Cycle_Assay ASCT2_Signaling_Pathway SBC S-Benzyl-DL-cysteine ASCT2 ASCT2 (SLC1A5) SBC->ASCT2 Inhibits p53 p53 SBC->p53 Upregulates Glutamine_Uptake Glutamine Uptake ASCT2->Glutamine_Uptake Mediates mTORC1 mTORC1 Signaling Glutamine_Uptake->mTORC1 Activates Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Promotes Apoptosis Apoptosis Bax Bax p53->Bax Activates Bcl2 Bcl-2 p53->Bcl2 Downregulates Caspase9 Caspase-9 Bax->Caspase9 Activates Bcl2->Caspase9 Inhibits Caspase3 Caspase-3 Caspase9->Caspase3 Activates Caspase3->Apoptosis Executes Logical_Relationship SBC_Inhibition S-Benzyl-DL-cysteine Inhibits ASCT2 Reduced_Gln Reduced Intracellular Glutamine SBC_Inhibition->Reduced_Gln p53_Activation p53 Upregulation SBC_Inhibition->p53_Activation mTOR_Inhibition Inhibition of mTORC1 Signaling Reduced_Gln->mTOR_Inhibition Cell_Cycle_Arrest G2/M Cell Cycle Arrest mTOR_Inhibition->Cell_Cycle_Arrest Reduced_Proliferation Reduced Cancer Cell Proliferation Cell_Cycle_Arrest->Reduced_Proliferation Apoptosis_Induction Induction of Apoptosis p53_Activation->Apoptosis_Induction Apoptosis_Induction->Reduced_Proliferation

References

Isotopic Enrichment of S-Benzyl-DL-cysteine-2,3,3-D3: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isotopic enrichment of S-Benzyl-DL-cysteine, specifically focusing on the synthesis of S-Benzyl-DL-cysteine-2,3,3-D3. This deuterated analog is a valuable tool in various research applications, including metabolic studies, pharmacokinetic analysis, and as an internal standard in mass spectrometry-based quantification.

Introduction

Isotopically labeled compounds, particularly those incorporating deuterium, have become indispensable in modern drug discovery and development. The substitution of hydrogen with deuterium can subtly alter the physicochemical properties of a molecule, leading to changes in its metabolic profile and pharmacokinetic properties.[1] this compound is a stable isotope-labeled version of S-benzyl-cysteine, a derivative of the amino acid cysteine where the thiol proton is replaced by a benzyl group. The specific labeling at the α and β positions of the cysteine backbone allows for precise tracking and quantification in complex biological matrices.

This guide details a reconstructed experimental protocol for the chemical synthesis of this compound, based on established methods for deuteration and S-alkylation of cysteine derivatives. Quantitative data from commercial suppliers is also presented to provide benchmarks for isotopic purity.

Synthetic Pathway and Experimental Workflow

The synthesis of this compound can be achieved through a multi-step chemical process. The overall workflow involves the introduction of deuterium at the β-position, followed by the introduction of the S-benzyl group, and finally, deuteration at the α-position.

Synthesis_Workflow cluster_deuteration β-Deuteration cluster_benzylation S-Benzylation cluster_hydrolysis Hydrolysis and α-Deuteration start Diethyl α-acetamidomalonate mannich_reagent [2H2]Methylene Diacetate start->mannich_reagent Mannich Reaction intermediate1 Diethyl α-acetamido-α-dimethylamino[2H2]methylmalonate methiodide mannich_reagent->intermediate1 benzyl_mercaptan Sodium Benzylmercaptide intermediate1->benzyl_mercaptan Nucleophilic Substitution intermediate2 Diethyl α-acetamido-α-benzylthio[2H2]methylmalonate dcl DCl intermediate2->dcl Acid Hydrolysis benzyl_mercaptan->intermediate2 final_product This compound dcl->final_product

Caption: Synthetic pathway for this compound.

Experimental Protocols

The following is a reconstructed, detailed experimental protocol for the synthesis of this compound. This protocol is based on the synthetic strategy reported by Upson and Hruby (1976) and incorporates general methodologies for analogous chemical transformations.

Materials and Reagents:

  • Diethyl α-acetamidomalonate

  • [2H2]Methylene diacetate (or paraformaldehyde-d2 and acetic anhydride)

  • Dimethylamine

  • Methyl iodide

  • Sodium metal

  • Benzyl mercaptan

  • Deuterium chloride (DCl) in D2O

  • Anhydrous solvents (e.g., ethanol, diethyl ether)

Step 1: Synthesis of Diethyl α-acetamido-α-dimethylamino[2H2]methylmalonate methiodide (Mannich Reaction)

  • Preparation of the Mannich reagent: In a cooled, stirred reaction vessel, slowly add [2H2]methylene diacetate to a solution of dimethylamine in a suitable anhydrous solvent.

  • Reaction with malonate: To this mixture, add diethyl α-acetamidomalonate. The reaction is typically stirred at room temperature for several hours to ensure complete formation of the Mannich base.

  • Quaternization: The resulting diethyl α-acetamido-α-dimethylamino[2H2]methylmalonate is then treated with methyl iodide to form the corresponding methiodide salt. The product is typically isolated by precipitation and filtration.

Step 2: Synthesis of Diethyl α-acetamido-α-benzylthio[2H2]methylmalonate

  • Preparation of sodium benzylmercaptide: In a separate flask, dissolve sodium metal in anhydrous ethanol under an inert atmosphere to form sodium ethoxide. To this solution, add benzyl mercaptan to generate sodium benzylmercaptide.

  • Nucleophilic substitution: The diethyl α-acetamido-α-dimethylamino[2H2]methylmalonate methiodide from Step 1 is then added to the solution of sodium benzylmercaptide. The mixture is heated to reflux for several hours to facilitate the nucleophilic substitution.

  • Work-up and purification: After cooling, the reaction mixture is worked up by removing the solvent, partitioning between water and an organic solvent (e.g., diethyl ether), and drying the organic layer. The crude product can be purified by column chromatography.

Step 3: Hydrolysis and α-Deuteration to this compound

  • Acid hydrolysis: The purified diethyl α-acetamido-α-benzylthio[2H2]methylmalonate is subjected to acid hydrolysis using a solution of deuterium chloride (DCl) in heavy water (D2O). This step serves to both hydrolyze the ester and acetamido groups and to exchange the α-proton for a deuteron. The reaction mixture is typically heated at reflux for an extended period.

  • Isolation and purification: The resulting solution is cooled, and the pH is adjusted to the isoelectric point of cysteine (around 5-6) to precipitate the product. The crude this compound is then collected by filtration, washed with cold water and ethanol, and dried under vacuum. Further purification can be achieved by recrystallization.

Quantitative Data

The following table summarizes the key quantitative parameters for commercially available this compound. This data serves as a benchmark for the expected outcome of the synthesis.

ParameterValueSource
Isotopic Enrichment ≥98 atom % DCDN Isotopes
Chemical Formula C₁₀H₁₀D₃NO₂SMedChemExpress
Molecular Weight 214.30 g/mol CDN Isotopes
CAS Number 51494-04-3CDN Isotopes
Appearance White to off-white solidMedChemExpress

Logical Relationships in the Synthesis

The synthesis of this compound follows a logical progression of chemical transformations designed to introduce the isotopic labels and the desired functional groups in a controlled manner.

Logical_Relationships A Start with a Cα-protonated precursor (Diethyl α-acetamidomalonate) B Introduce β-deuterium via Mannich reaction with a deuterated reagent A->B Ensures β-labeling C Introduce the S-benzyl group via nucleophilic substitution B->C Builds the carbon-sulfur backbone D Simultaneously hydrolyze protecting groups and introduce α-deuterium via acid hydrolysis in D2O C->D Final deprotection and α-labeling E Isolate and purify the final This compound product D->E Obtain pure target molecule

References

In-Depth Technical Guide to the Safety of S-Benzyl-DL-cysteine-2,3,3-D3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data for S-Benzyl-DL-cysteine-2,3,3-D3, a deuterated analogue of S-Benzyl-cysteine. The information is intended to support researchers, scientists, and drug development professionals in the safe handling, storage, and use of this compound. Given the limited availability of a specific Safety Data Sheet (SDS) for the deuterated form, this guide combines information from suppliers of this compound with data from the well-characterized non-deuterated S-Benzyl-L-cysteine. Deuterium labeling is not expected to significantly alter the fundamental chemical hazards of the molecule.

Chemical and Physical Properties

This compound is a stable isotope-labeled amino acid derivative. Its physical and chemical properties are summarized in the table below, with data for the non-deuterated form provided for comparison.

PropertyThis compoundS-Benzyl-L-cysteine
Molecular Formula C₁₀H₁₀D₃NO₂SC₁₀H₁₃NO₂S
Molecular Weight 214.30 g/mol [1][2]211.28 g/mol [3]
CAS Number 51494-04-3[1][2]3054-01-1[3]
Appearance Solid, powder[4]White to off-white powder[3]
Melting Point Not available209 - 214 °C (decomposes)[4]
Solubility Not availableSoluble in 1 M NaOH
Odor Odorless[4]Odorless[4]

Hazard Identification and Toxicology Summary

Based on the information for the non-deuterated form, S-Benzyl-L-cysteine is not classified as a hazardous substance.[5] However, as with any chemical compound, it should be handled with care in a laboratory setting. The deuterated form, this compound, is also classified as non-hazardous for transport.[1][2]

To the best of current knowledge, the chemical, physical, and toxicological properties of this compound have not been thoroughly investigated. Therefore, it is prudent to handle it in accordance with good industrial hygiene and safety practices.

Hazard CategoryInformation
Acute Toxicity No data available for the deuterated compound. The non-deuterated form is not classified as acutely toxic.
Skin Corrosion/Irritation Not expected to be a skin irritant.
Serious Eye Damage/Irritation Not expected to cause serious eye irritation.
Respiratory or Skin Sensitization No data available.
Germ Cell Mutagenicity No data available.
Carcinogenicity No ingredient of the non-deuterated product is listed as a carcinogen by IARC, NTP, or OSHA.
Reproductive Toxicity No data available.

Handling, Storage, and Personal Protection

Proper handling and storage are crucial for maintaining the integrity of the compound and ensuring laboratory safety.

AspectRecommendation
Handling Avoid contact with skin and eyes. Avoid formation of dust and aerosols. Provide appropriate exhaust ventilation at places where dust is formed. Wash hands thoroughly after handling.[6]
Storage Store at room temperature in a dry and well-ventilated place.[1][2] Keep container tightly closed.
Personal Protective Equipment (PPE) - Eye/Face Protection: Wear safety glasses with side-shields.[6] - Skin Protection: Wear protective gloves. The type of glove should be selected based on the specific application and duration of use. - Respiratory Protection: A dust mask (type N95 or equivalent) is recommended when handling the powder.

First Aid and Emergency Procedures

In case of exposure, the following first aid measures are recommended based on the data for S-Benzyl-L-cysteine.

Exposure RouteFirst Aid Measures
Inhalation Move the person into fresh air. If not breathing, give artificial respiration.
Skin Contact Wash off with soap and plenty of water.
Eye Contact Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
Ingestion Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.

Fire-Fighting Measures:

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

  • Hazardous Combustion Products: Carbon oxides, nitrogen oxides (NOx), sulfur oxides.

  • Protective Equipment: Wear self-contained breathing apparatus for firefighting if necessary.

Accidental Release Measures:

  • Personal Precautions: Use personal protective equipment. Avoid dust formation. Ensure adequate ventilation.

  • Environmental Precautions: Do not let product enter drains.

  • Methods for Cleaning Up: Pick up and arrange disposal without creating dust. Keep in suitable, closed containers for disposal.[6]

Biological Context: Inhibition of the ASCT2 Transporter

S-Benzyl-cysteine is a known inhibitor of the Alanine-Serine-Cysteine Transporter 2 (ASCT2), also known as Solute Carrier Family 1 Member 5 (SLC1A5).[7] ASCT2 is a sodium-dependent amino acid transporter that plays a critical role in cellular glutamine uptake.

ASCT2_Inhibition_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamine_ext Glutamine ASCT2 ASCT2 Transporter Glutamine_ext->ASCT2 Uptake SBzCys_ext S-Benzyl-cysteine SBzCys_ext->ASCT2 Inhibits Glutamine_int Glutamine ASCT2->Glutamine_int Glutaminolysis Glutaminolysis Glutamine_int->Glutaminolysis Metabolism mTORC1 mTORC1 Signaling Glutaminolysis->mTORC1 Activates CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes Experimental_Workflow Start Start Prep Preparation: - Wear appropriate PPE - Work in a ventilated hood Start->Prep Weighing Weighing: - Use a precision balance - Minimize dust generation Prep->Weighing Dissolution Dissolution: - Add solvent slowly - Use appropriate solvent (e.g., 1M NaOH) Weighing->Dissolution Experiment Experimental Use: - Follow specific protocol - Maintain containment Dissolution->Experiment Waste Waste Disposal: - Collect in designated waste container - Follow institutional guidelines Experiment->Waste Cleanup Cleanup: - Decontaminate work surfaces - Remove and dispose of PPE properly Waste->Cleanup End End Cleanup->End

References

S-Benzyl-DL-cysteine-2,3,3-D3 supplier and pricing

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to S-Benzyl-DL-cysteine-2,3,3-D3 for Researchers and Drug Development Professionals

This guide provides comprehensive technical information on this compound, a deuterated stable isotope-labeled compound. It is intended for researchers, scientists, and professionals in drug development who utilize such compounds for quantitative analysis and as research tools. The following sections detail its suppliers and pricing, relevant experimental protocols, and key biological pathways.

Supplier and Pricing Information

This compound is a specialized chemical available from a limited number of suppliers. The pricing and availability are summarized below for easy comparison.

SupplierProduct CodePackage SizePrice (USD)Price (CAD)Availability
C/D/N Isotopes [1][2]D-55740.05 g$205.00$277.00In Stock
0.1 g$331.00$447.00In Stock
MedChemExpress (MCE) [3][4]HY-144354SNot specifiedPrice on requestPrice on requestIn Stock
Fisher Scientific [5]303222550.05 g / 0.1 gPrice on requestPrice on requestAvailable
Gentaur (peptidequotes) [6]Not specified10 mgPrice on requestPrice on requestAvailable

Compound Specifications:

  • Synonyms: 3-(Benzylthio)-DL-alanine-2,3,3-d3, H-DL-Cys(Bzl)-OH-d3[1]

  • CAS Number: 51494-04-3[1]

  • Molecular Formula: C₁₀H₁₀D₃NO₂S[4]

  • Molecular Weight: 214.30 g/mol [1]

  • Isotopic Enrichment: ≥98 atom % D[1]

  • Storage: Store at room temperature.[1]

Experimental Protocols

This section provides detailed methodologies for the primary application of this compound as an internal standard and a representative synthesis route.

Protocol 1: Use as an Internal Standard for LC-MS/MS Quantification

Objective: To accurately quantify the unlabeled S-Benzyl-DL-cysteine or a related analyte in a biological matrix (e.g., plasma, tissue homogenate) using a stable isotope dilution method with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Methodology:

  • Preparation of Stock Solutions:

    • Prepare a 1 mg/mL stock solution of S-Benzyl-DL-cysteine (the analyte to be measured) in a suitable solvent (e.g., methanol).

    • Prepare a separate 1 mg/mL stock solution of the internal standard (IS), this compound, in the same solvent.

  • Preparation of Calibration Curve Standards:

    • Perform serial dilutions of the analyte stock solution to create a series of calibration standards at concentrations ranging from 1 ng/mL to 1000 ng/mL.

    • Spike each calibration standard with a fixed concentration of the IS (e.g., 100 ng/mL).

  • Sample Preparation:

    • Thaw biological samples (e.g., 100 µL of plasma) on ice.

    • Add the fixed concentration of the IS to each sample.

    • Perform a protein precipitation by adding 3-4 volumes of ice-cold acetonitrile or methanol.

    • Vortex the mixture vigorously for 1 minute.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated protein.

    • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in the mobile phase starting condition (e.g., 100 µL of 95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • LC-MS/MS Analysis:

    • Inject the reconstituted samples and calibration standards onto an appropriate LC column (e.g., C18).

    • Develop a Multiple Reaction Monitoring (MRM) method to monitor specific precursor-to-product ion transitions for both the analyte and the IS.

      • Analyte (S-Benzyl-DL-cysteine): Q1/Q3 transition to be determined empirically.

      • Internal Standard (this compound): Q1 mass will be +3 Da compared to the analyte. The product ion may be the same or different, to be determined empirically.

    • Analyze the samples using the developed LC-MS/MS method.

  • Data Analysis:

    • Calculate the peak area ratio of the analyte to the IS for each calibration standard.

    • Construct a calibration curve by plotting the peak area ratio against the known concentrations of the standards.

    • Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

Protocol 2: Representative Synthesis of S-Benzyl-DL-cysteine

Objective: This protocol provides a general, representative method for the synthesis of S-Benzyl-DL-cysteine, upon which the synthesis of the deuterated analog is based. The deuterated version would require starting with a deuterated cysteine precursor.

Methodology:

  • Reaction Setup:

    • Dissolve DL-cysteine in a suitable aqueous base, such as 2 M sodium hydroxide (NaOH), in a round-bottom flask equipped with a magnetic stirrer. The reaction should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the thiol group.

    • Cool the solution in an ice bath to 0-5°C.

  • S-Alkylation:

    • While stirring vigorously, add benzyl bromide (or benzyl chloride) dropwise to the cooled cysteine solution. The benzylating agent should be added slowly to control the reaction temperature.

    • Allow the reaction mixture to stir and slowly warm to room temperature. Continue stirring for 12-24 hours.

  • Precipitation and Isolation:

    • Monitor the reaction for the formation of a white precipitate (the product).

    • Once the reaction is complete, adjust the pH of the solution to approximately 5-6 using a suitable acid (e.g., acetic acid or dilute HCl). This will protonate the carboxyl group and further encourage precipitation.

    • Collect the white solid product by vacuum filtration.

  • Purification:

    • Wash the collected solid with cold water, followed by a cold organic solvent like ethanol or diethyl ether to remove unreacted benzyl bromide and other organic impurities.

    • For higher purity, the product can be recrystallized from a hot water/ethanol mixture.

  • Drying and Characterization:

    • Dry the purified S-Benzyl-DL-cysteine under vacuum.

    • Confirm the identity and purity of the final product using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Visualizations: Workflows and Biological Pathways

The following diagrams illustrate a typical experimental workflow and a relevant biological pathway involving the target of the non-labeled parent compound.

G cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_quant Quantification sample Biological Sample (e.g., Plasma) protein_precip Protein Precipitation & Centrifugation sample->protein_precip Add Acetonitrile is_stock Internal Standard (IS) S-Benzyl-DL-cysteine-d3 is_stock->sample Spike IS cal_standards Calibration Standards is_stock->cal_standards Spike IS analyte_stock Analyte Stock (Unlabeled) analyte_stock->cal_standards Serial Dilution lcms LC-MS/MS System cal_standards->lcms Inject evap Evaporation & Reconstitution protein_precip->evap Collect Supernatant evap->lcms Inject data_proc Data Processing (Peak Integration) lcms->data_proc cal_curve Generate Calibration Curve (Area Ratio vs. Conc.) data_proc->cal_curve quant_result Calculate Analyte Concentration cal_curve->quant_result

Caption: Experimental workflow for LC-MS/MS quantification using a stable isotope-labeled internal standard.

The unlabeled parent compound, S-Benzyl-cysteine, is an inhibitor of the Alanine-Serine-Cysteine Transporter 2 (ASCT2), a membrane protein crucial for amino acid homeostasis in certain cells, particularly cancer cells.

G cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (Cytosol) asct2 ASCT2 Transporter (SLC1A5) gln_in Glutamine (Gln) Alanine (Ala) Serine (Ser) asct2->gln_in gln Glutamine (Gln) Alanine (Ala) Serine (Ser) gln->asct2 Binds & Transported benzylcys S-Benzyl-cysteine (Inhibitor) benzylcys->asct2 Competitive Binding metabolism Cellular Metabolism (e.g., Glutaminolysis) gln_in->metabolism Fuels

Caption: Competitive inhibition of the ASCT2 amino acid transporter by S-Benzyl-cysteine.

References

Methodological & Application

Application Note: Quantification of S-Benzyl-L-cysteine in Human Plasma and Urine using S-Benzyl-DL-cysteine-2,3,3-D3 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

S-Benzyl-L-cysteine is a derivative of the amino acid cysteine and a potential biomarker for exposure to toluene, a widely used industrial solvent. Accurate and sensitive quantification of S-Benzyl-L-cysteine in biological matrices is crucial for toxicological studies and occupational health monitoring. This application note describes a robust and reliable liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of S-Benzyl-L-cysteine in human plasma and urine. The method utilizes a stable isotope-labeled internal standard, S-Benzyl-DL-cysteine-2,3,3-D3, to ensure high accuracy and precision by compensating for matrix effects and variations in sample preparation and instrument response.[1][2][3] Stable isotope-labeled internal standards are the preferred choice for quantitative bioanalysis using LC-MS/MS as they exhibit nearly identical chemical and physical properties to the analyte, ensuring they co-elute chromatographically and have similar extraction efficiencies.[1][2]

Principle

The method involves the addition of the internal standard, this compound, to the biological samples, followed by a simple sample preparation procedure to remove proteins and other interferences. The analyte and internal standard are then separated by reversed-phase liquid chromatography and detected by tandem mass spectrometry operating in the positive electrospray ionization (ESI) and Multiple Reaction Monitoring (MRM) mode. Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard with a calibration curve.

Materials and Reagents

  • Analytes: S-Benzyl-L-cysteine

  • Internal Standard: this compound

  • Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic acid (LC-MS grade), Deionized water

  • Chemicals: Ammonium acetate

  • Sample Preparation: Solid-phase extraction (SPE) cartridges (for urine), 96-well protein precipitation plates (for plasma)

Experimental Protocols

Preparation of Stock and Working Solutions
  • Primary Stock Solutions (1 mg/mL): Accurately weigh S-Benzyl-L-cysteine and this compound and dissolve in methanol to prepare individual stock solutions of 1 mg/mL.

  • Working Standard Solutions: Prepare serial dilutions of the S-Benzyl-L-cysteine stock solution in a mixture of water and acetonitrile (1:1, v/v) to create calibration standards.

  • Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with the same diluent to a final concentration of 100 ng/mL.

Sample Preparation

Human Plasma:

  • To 100 µL of plasma in a 96-well protein precipitation plate, add 10 µL of the internal standard working solution (100 ng/mL).

  • Add 300 µL of cold acetonitrile to precipitate proteins.

  • Vortex the plate for 2 minutes.

  • Centrifuge the plate at 4000 rpm for 10 minutes.

  • Transfer the supernatant to a clean 96-well plate and inject a portion into the LC-MS/MS system.

Human Urine:

  • To 500 µL of urine, add 20 µL of the internal standard working solution (100 ng/mL).

  • Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.

  • Load the urine sample onto the SPE cartridge.

  • Wash the cartridge with 1 mL of 5% methanol in water.

  • Elute the analyte and internal standard with 1 mL of methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase and inject into the LC-MS/MS system.

LC-MS/MS Conditions

The following are suggested starting conditions and may require optimization.

Table 1: Liquid Chromatography Parameters

ParameterCondition
Column C18 reversed-phase column (e.g., 100 x 2.1 mm, 3.5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 5% B to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrate
Flow Rate 0.4 mL/min
Injection Volume 10 µL
Column Temperature 40 °C

Table 2: Mass Spectrometry Parameters

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temperature 400 °C
Gas Flow (Desolvation) 800 L/hr
Gas Flow (Cone) 50 L/hr

Table 3: MRM Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (s)Cone Voltage (V)Collision Energy (eV)
S-Benzyl-L-cysteine212.1121.10.12515
This compound215.1121.10.12515

Data Analysis

The concentration of S-Benzyl-L-cysteine in the samples is determined by calculating the peak area ratio of the analyte to the internal standard. A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their known concentrations. A linear regression analysis is then applied to determine the concentration of the analyte in the unknown samples.

Workflow Diagram

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing plasma Human Plasma Sample add_is Add this compound (Internal Standard) plasma->add_is urine Human Urine Sample urine->add_is ppt Protein Precipitation (Acetonitrile) add_is->ppt for Plasma spe Solid-Phase Extraction add_is->spe for Urine centrifuge Centrifugation ppt->centrifuge evap Evaporation spe->evap prepared_sample Prepared Sample for Injection centrifuge->prepared_sample reconstitute Reconstitution evap->reconstitute reconstitute->prepared_sample lc Liquid Chromatography (C18 Column) prepared_sample->lc ms Tandem Mass Spectrometry (ESI+, MRM) lc->ms data Data Acquisition ms->data integration Peak Integration data->integration ratio Calculate Peak Area Ratio (Analyte/IS) integration->ratio calibration Calibration Curve Generation ratio->calibration quantification Quantification of S-Benzyl-L-cysteine calibration->quantification

Caption: Workflow for the quantification of S-Benzyl-L-cysteine.

Signaling Pathway Diagram

G Toluene Toluene Exposure Metabolism Metabolism (Cytochrome P450) Toluene->Metabolism Benzyl_Radical Benzyl Radical Metabolism->Benzyl_Radical GSH_Conjugation Glutathione (GSH) Conjugation Benzyl_Radical->GSH_Conjugation S_Benzyl_GSH S-Benzylglutathione GSH_Conjugation->S_Benzyl_GSH Metabolic_Processing Further Metabolic Processing S_Benzyl_GSH->Metabolic_Processing S_Benzyl_Cys S-Benzyl-L-cysteine (Analyte) Metabolic_Processing->S_Benzyl_Cys Excretion Urinary Excretion S_Benzyl_Cys->Excretion

References

Application Note: Quantitative Analysis of S-Benzyl-DL-cysteine in Biological Matrices using LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the quantitative analysis of S-Benzyl-DL-cysteine in biological matrices, such as plasma, using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This method is intended for research and drug development applications requiring accurate measurement of this compound.

Introduction

S-Benzyl-DL-cysteine is a derivative of the amino acid cysteine with a benzyl group attached to the sulfur atom. It has been investigated for various biological activities, including neuroprotective and antibacterial properties.[1][2][3] In plants, S-benzyl-L-cysteine acts as an inhibitor of the sulfur assimilation pathway, which can lead to oxidative stress.[4][5] Understanding its metabolic fate is also crucial, with studies in rats indicating that related compounds are metabolized, for instance, to hippuric acid.[6] Accurate and sensitive quantification of S-Benzyl-DL-cysteine in biological samples is essential for pharmacokinetic, toxicokinetic, and metabolic studies. LC-MS/MS offers the high selectivity and sensitivity required for such analyses.

Experimental Protocols

This section details the methodology for sample preparation, LC-MS/MS analysis, and data processing for the quantification of S-Benzyl-DL-cysteine.

Sample Preparation

A protein precipitation method is employed for the extraction of S-Benzyl-DL-cysteine from plasma samples.

Materials:

  • Human plasma (or other biological matrix)

  • S-Benzyl-DL-cysteine standard

  • S-Benzyl-DL-cysteine-d3 (internal standard)

  • Acetonitrile (ACN), HPLC grade

  • Formic acid (FA), LC-MS grade

  • Water, LC-MS grade

  • Microcentrifuge tubes (1.5 mL)

  • Pipettes and tips

  • Vortex mixer

  • Centrifuge

Procedure:

  • Standard and Internal Standard Preparation:

    • Prepare a stock solution of S-Benzyl-DL-cysteine (1 mg/mL) in methanol.

    • Prepare a stock solution of S-Benzyl-DL-cysteine-d3 (1 mg/mL) in methanol.

    • From the stock solutions, prepare working solutions for calibration standards and quality controls by serial dilution in 50:50 (v/v) methanol:water.

  • Sample Extraction:

    • Pipette 50 µL of plasma sample, calibration standard, or quality control into a 1.5 mL microcentrifuge tube.

    • Add 10 µL of the internal standard working solution (e.g., 1 µg/mL) to each tube, except for the blank samples.

    • Add 150 µL of acetonitrile containing 0.1% formic acid to each tube to precipitate proteins.

    • Vortex the tubes for 1 minute.

    • Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.

    • Transfer 100 µL of the supernatant to a clean autosampler vial.

    • Inject 5 µL of the supernatant into the LC-MS/MS system.

Liquid Chromatography

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

Parameters:

ParameterValue
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient 5% B for 0.5 min, then to 95% B in 3.5 min, hold for 1 min, then re-equilibrate at 5% B for 2 min.
Mass Spectrometry

Instrumentation:

  • Triple quadrupole mass spectrometer

Parameters:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Ion Spray Voltage 5500 V
Source Temperature 500°C
Curtain Gas 30 psi
Collision Gas 9 psi

MRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
S-Benzyl-DL-cysteine212.1121.125
S-Benzyl-DL-cysteine-d3 (IS)215.1121.125

Data Presentation

The following tables summarize hypothetical quantitative data for the LC-MS/MS analysis of S-Benzyl-DL-cysteine, based on typical performance for similar assays.

Table 1: Calibration Curve for S-Benzyl-DL-cysteine

Concentration (ng/mL)Mean Peak Area Ratio (Analyte/IS)Accuracy (%)
10.012102.5
50.06198.8
100.123101.2
500.61599.5
1001.230100.8
5006.14599.1
100012.29598.3
Linearity (r²) >0.995

Table 2: Precision and Accuracy of Quality Control Samples

QC LevelConcentration (ng/mL)Intra-day Precision (%RSD, n=6)Inter-day Precision (%RSD, n=18)Accuracy (%)
LLOQ1< 15< 1585-115
Low3< 10< 1090-110
Medium75< 8< 892-108
High750< 5< 595-105

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the quantitative analysis of S-Benzyl-DL-cysteine.

experimental_workflow sample Plasma Sample spike Spike with Internal Standard sample->spike precip Protein Precipitation (Acetonitrile) spike->precip centrifuge Centrifugation precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis supernatant->lcms data Data Processing & Quantification lcms->data report Generate Report data->report metabolic_pathway bmc S-benzyl-N-malonyl-L-cysteine sbc S-benzyl-L-cysteine bmc->sbc Hydrolysis benzylthiol Benzyl thiol sbc->benzylthiol C-S Lyase benzoic_acid Benzoic acid benzylthiol->benzoic_acid Oxidation hippuric_acid Hippuric acid benzoic_acid->hippuric_acid Conjugation with Glycine

References

Application Notes and Protocols for the Quantitative Analysis of S-benzylcysteine in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

S-benzylcysteine (SBC) is a derivative of the amino acid cysteine, characterized by the presence of a benzyl group attached to the sulfur atom. It is a key metabolite in the detoxification of toluene, a widely used industrial solvent. Exposure to toluene leads to its metabolism in the liver, where it is ultimately conjugated with glutathione and further processed to S-benzylmercapturic acid (S-BMA), which is then excreted in the urine. The quantitative analysis of S-benzylcysteine and its metabolites in biological samples is therefore crucial for monitoring occupational and environmental exposure to toluene, as well as for pharmacokinetic studies of related compounds.

This document provides detailed application notes and protocols for the quantitative analysis of S-benzylcysteine and its primary metabolite, S-benzylmercapturic acid, in biological matrices such as plasma and urine. The methodologies described herein are based on modern analytical techniques, primarily High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and specificity.

Analytical Methodologies

The determination of S-benzylcysteine and its metabolites in complex biological samples requires robust and validated analytical methods. LC-MS/MS is the preferred technique due to its ability to provide accurate quantification even at low concentrations.

Quantitative Analysis of S-benzylcysteine in Plasma

While validated methods for the direct quantification of S-benzylcysteine in plasma are not abundantly available in the literature, a reliable method can be adapted from established protocols for similar S-substituted cysteine derivatives. The following protocol is a comprehensive approach based on best practices for the analysis of small polar molecules in biological fluids.

Experimental Protocol: LC-MS/MS Analysis of S-benzylcysteine in Plasma

a. Sample Preparation (Protein Precipitation)

  • Thaw frozen plasma samples on ice.

  • To a 100 µL aliquot of plasma in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., isotopically labeled S-benzylcysteine).

  • Vortex the mixture vigorously for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 30°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

b. Chromatographic Conditions

  • HPLC System: A high-performance liquid chromatography system capable of binary gradient elution.

  • Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution:

    • 0-1 min: 5% B

    • 1-5 min: Linear gradient from 5% to 95% B

    • 5-7 min: Hold at 95% B

    • 7.1-9 min: Return to 5% B and equilibrate.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

c. Mass Spectrometric Conditions

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray ionization (ESI) in positive ion mode.

  • Ion Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • Desolvation Gas Flow: 800 L/hr

  • Multiple Reaction Monitoring (MRM) Transitions:

    • S-benzylcysteine: Precursor ion m/z 212.1 -> Product ion m/z 121.1

    • Internal Standard (e.g., S-benzyl-d7-cysteine): Precursor ion m/z 219.1 -> Product ion m/z 128.1

d. Method Validation Parameters

The method should be validated according to regulatory guidelines, assessing the following parameters:

ParameterTypical Acceptance Criteria
Linearity Correlation coefficient (r²) > 0.99
Lower Limit of Quantification (LLOQ) Signal-to-noise ratio > 10, with acceptable precision and accuracy
Precision (Intra- and Inter-day) Coefficient of variation (CV) < 15% (20% at LLOQ)
Accuracy (Intra- and Inter-day) Within ±15% of the nominal concentration (±20% at LLOQ)
Recovery Consistent and reproducible
Matrix Effect Assessed to ensure no significant ion suppression or enhancement
Stability (Freeze-thaw, short-term, long-term) Analyte stable under tested conditions

Experimental Workflow for S-benzylcysteine Analysis

workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample precipitate Protein Precipitation (Acetonitrile) plasma->precipitate centrifuge Centrifugation precipitate->centrifuge evaporate Evaporation centrifuge->evaporate reconstitute Reconstitution evaporate->reconstitute hplc HPLC Separation (C18 Column) reconstitute->hplc ms MS/MS Detection (ESI+, MRM) hplc->ms quant Quantification ms->quant

Workflow for the quantitative analysis of S-benzylcysteine in plasma.

Quantitative Analysis of S-benzylmercapturic Acid in Urine

S-benzylmercapturic acid (S-BMA) is a reliable biomarker for assessing exposure to toluene. Validated LC-MS/MS methods for its quantification in urine are well-established.

Experimental Protocol: LC-MS/MS Analysis of S-benzylmercapturic Acid in Urine

a. Sample Preparation (Solid-Phase Extraction)

  • Thaw frozen urine samples at room temperature.

  • To 1 mL of urine, add an internal standard (e.g., ¹³C₆-labeled S-BMA).

  • Acidify the sample with 50 µL of acetic acid.

  • Condition a solid-phase extraction (SPE) cartridge (e.g., C18, 100 mg) with 1 mL of methanol followed by 1 mL of water.

  • Load the acidified urine sample onto the SPE cartridge.

  • Wash the cartridge with 1 mL of water.

  • Elute the analyte with 1 mL of methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

b. Chromatographic Conditions

  • HPLC System: A high-performance liquid chromatography system.

  • Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).

  • Mobile Phase A: 5% acetonitrile in water with 0.1% acetic acid.

  • Mobile Phase B: 95% acetonitrile in water with 0.1% acetic acid.

  • Gradient Elution: A suitable gradient to separate S-BMA from endogenous interferences.

  • Flow Rate: 0.8 mL/min.

  • Injection Volume: 20 µL.

c. Mass Spectrometric Conditions

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray ionization (ESI) in negative ion mode.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • S-benzylmercapturic acid: Precursor ion m/z 254.1 -> Product ion m/z 125.0

    • Internal Standard (¹³C₆-S-BMA): Precursor ion m/z 260.1 -> Product ion m/z 125.0

Quantitative Data for S-benzylmercapturic Acid in Urine

The following table summarizes typical quantitative data obtained from validated LC-MS/MS methods for S-BMA in human urine.[1][2][3][4][5]

ParameterReported ValueReference
Linearity Range 0.5 - 120.0 µg/L[3]
Lower Limit of Quantification (LLOQ) 0.5 µg/L[3]
Intra-day Precision (% CV) 2.32 - 2.95%[3]
Inter-day Precision (% CV) 2.24 - 4.97%[3]
Mean Recovery 97.56%[3]
Concentration in Non-smokers (Median) 8.2 µg/L[4]
Concentration in General Population (Median) 18.1 µg/L[5]

Metabolic Pathway of Toluene to S-benzylmercapturic Acid

The primary route of toluene metabolism leading to the formation of S-benzylmercapturic acid involves a series of enzymatic reactions. Understanding this pathway is essential for interpreting the toxicological significance of S-benzylcysteine and its metabolites.

metabolism toluene Toluene benzyl_alcohol Benzyl Alcohol toluene->benzyl_alcohol CYP450 benzyl_glutathione S-benzylglutathione toluene->benzyl_glutathione benzaldehyde Benzaldehyde benzyl_alcohol->benzaldehyde ADH benzoic_acid Benzoic Acid benzaldehyde->benzoic_acid ALDH hippuric_acid Hippuric Acid (Major Metabolite) benzoic_acid->hippuric_acid Glycine Conjugation benzyl_cysteine S-benzylcysteine benzyl_glutathione->benzyl_cysteine γ-Glutamyl- transpeptidase, Dipeptidase benzyl_mercapturic_acid S-benzylmercapturic Acid (Urinary Biomarker) benzyl_cysteine->benzyl_mercapturic_acid N-acetyl- transferase

Metabolic pathway of toluene leading to the formation of S-benzylmercapturic acid.

Conclusion

The quantitative analysis of S-benzylcysteine and its metabolite S-benzylmercapturic acid in biological samples is a critical tool for toxicology, pharmacology, and clinical research. The LC-MS/MS methods detailed in these application notes provide the necessary sensitivity, specificity, and reliability for accurate determination. The provided protocols and data serve as a comprehensive resource for researchers and scientists in the field, enabling robust and reproducible measurements for a variety of research and drug development applications. Proper method validation is paramount to ensure the integrity of the generated data.

References

Application of S-Benzyl-DL-cysteine-2,3,3-D3 in Metabolic Research

Author: BenchChem Technical Support Team. Date: November 2025

Application Note AN-SBCD3-MR

Introduction

S-Benzyl-DL-cysteine-2,3,3-D3 is a deuterium-labeled stable isotope of S-Benzyl-DL-cysteine. Stable isotope-labeled (SIL) compounds are indispensable tools in modern metabolic research, offering a non-radioactive method for tracing and quantifying metabolites in complex biological systems. Due to its structural similarity to endogenous amino acids and its role as a known inhibitor of the Alanine-Serine-Cysteine Transporter 2 (ASCT2), S-Benzyl-cysteine and its deuterated analog have significant applications in studying amino acid transport, metabolism, and in the development of therapeutic agents targeting these pathways.

This document provides detailed application notes and protocols for the use of this compound in metabolic research, with a focus on its application as an internal standard for quantitative mass spectrometry and its use in studying the inhibition of the ASCT2 transporter.

Key Applications

  • Internal Standard for Quantitative Bioanalysis: this compound is an ideal internal standard for the quantification of S-Benzyl-cysteine and its metabolites in biological matrices such as plasma, urine, and cell lysates using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its nearly identical chemical and physical properties to the unlabeled analyte ensure similar extraction recovery, ionization efficiency, and chromatographic retention, thus correcting for matrix effects and variations during sample processing and analysis.[1]

  • Metabolic Fate and Flux Analysis: While not a direct tracer of endogenous pathways due to the benzyl group, this compound can be used to study the metabolic fate of xenobiotic cysteine conjugates. Studies on related compounds have shown that S-benzyl-cysteine can be metabolized by C-S lyase to benzyl thiol, which is further processed to metabolites like hippuric acid.[2] Another major metabolic route is the formation of N-acetyl-S-benzyl-L-cysteine, also known as benzylmercapturic acid.[3] Tracing the deuterated label allows for the elucidation of these metabolic pathways.

  • Transporter Inhibition Studies: S-Benzyl-cysteine is a known competitive inhibitor of the ASCT2 transporter (SLC1A5), which is a key transporter of neutral amino acids like glutamine and serine.[4][5] ASCT2 is upregulated in many cancers, making it a significant therapeutic target.[6][7][8] this compound can be used as an internal standard in assays designed to quantify the uptake of S-benzyl-cysteine by cells or to measure its inhibitory effect on the transport of other ASCT2 substrates.

Experimental Protocols

Protocol 1: Quantification of S-Benzyl-cysteine in Human Plasma using LC-MS/MS with this compound as an Internal Standard

This protocol describes a method for the accurate and precise quantification of S-Benzyl-cysteine in human plasma, a crucial measurement in pharmacokinetic studies of this compound.

1. Materials and Reagents

  • S-Benzyl-DL-cysteine (analyte)

  • This compound (Internal Standard, IS)

  • Human plasma (with K2EDTA as anticoagulant)

  • Acetonitrile (ACN), LC-MS grade

  • Methanol (MeOH), LC-MS grade

  • Formic acid (FA), LC-MS grade

  • Water, LC-MS grade

  • Protein precipitation plates (e.g., 96-well format)

  • LC-MS/MS system (e.g., Triple Quadrupole)

2. Preparation of Standard and Quality Control (QC) Samples

  • Stock Solutions (1 mg/mL): Prepare separate stock solutions of S-Benzyl-cysteine and this compound in methanol.

  • Working Standard Solutions: Serially dilute the S-Benzyl-cysteine stock solution with 50:50 (v/v) ACN:Water to prepare working standards for the calibration curve (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).

  • Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with ACN.

  • Calibration Curve and QC Samples: Spike 95 µL of blank human plasma with 5 µL of the respective working standard solutions to create calibration standards and QC samples (low, mid, high concentrations).

3. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma sample, calibration standard, or QC sample in a 96-well plate, add 300 µL of the internal standard working solution in ACN (100 ng/mL).

  • Vortex the plate for 2 minutes at high speed to precipitate proteins.

  • Centrifuge the plate at 4000 rpm for 10 minutes at 4°C.

  • Transfer 150 µL of the supernatant to a new 96-well plate for LC-MS/MS analysis.

4. LC-MS/MS Conditions

  • LC System: UPLC system

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: A suitable gradient to separate the analyte from matrix components (e.g., 5% B to 95% B over 3 minutes).

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • MS System: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive mode.

  • MRM Transitions:

    • S-Benzyl-cysteine: Q1/Q3 (e.g., m/z 212.1 -> 123.1)

    • This compound: Q1/Q3 (e.g., m/z 215.1 -> 123.1)

5. Data Analysis

  • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards.

  • Use a weighted (1/x²) linear regression to fit the curve.

  • Determine the concentration of S-Benzyl-cysteine in the QC and unknown samples from the calibration curve.

Quantitative Data Summary (Example)

ParameterValue
Linearity Range1 - 1000 ng/mL
Correlation Coefficient (r²)> 0.995
Inter-day Precision (CV%)< 15%
Inter-day Accuracy (%)85 - 115%
Recovery> 90%
Protocol 2: ASCT2 Transporter Inhibition Assay in Cancer Cells

This protocol outlines a cell-based assay to measure the inhibitory effect of S-Benzyl-cysteine on the uptake of a known ASCT2 substrate (e.g., L-Serine) in a cancer cell line known to overexpress ASCT2 (e.g., MCF7 breast cancer cells).[6] this compound would be used as an internal standard if quantifying the intracellular concentration of the inhibitor itself.

1. Materials and Reagents

  • MCF7 cells (or other suitable cancer cell line)

  • Cell culture medium (e.g., DMEM) and supplements

  • S-Benzyl-cysteine (inhibitor)

  • L-[U-¹³C₃,¹⁵N]Serine (ASCT2 substrate tracer)

  • Krebs-Henseleit (KH) buffer

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer (e.g., 80% methanol)

  • This compound (for inhibitor quantification)

  • LC-MS/MS system

2. Experimental Procedure

  • Cell Culture: Seed MCF7 cells in 12-well plates and grow to ~80-90% confluency.

  • Inhibition Treatment:

    • Wash cells twice with pre-warmed PBS.

    • Pre-incubate cells for 15 minutes with KH buffer containing varying concentrations of S-Benzyl-cysteine (e.g., 0, 10, 50, 100, 500, 1000 µM).

  • Substrate Uptake:

    • Remove the inhibitor-containing buffer.

    • Add KH buffer containing a fixed concentration of L-[U-¹³C₃,¹⁵N]Serine (e.g., 100 µM) and the respective concentrations of S-Benzyl-cysteine.

    • Incubate for a short period (e.g., 5 minutes) at 37°C to measure initial uptake rates.

  • Cell Lysis and Extraction:

    • Rapidly wash the cells three times with ice-cold PBS to stop the uptake.

    • Add 500 µL of ice-cold 80% methanol (containing this compound if quantifying the inhibitor) to each well to lyse the cells and extract metabolites.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Collect the supernatant for LC-MS/MS analysis.

3. LC-MS/MS Analysis

  • Analyze the cell extracts to quantify the intracellular concentration of L-[U-¹³C₃,¹⁵N]Serine.

  • Normalize the labeled serine amount to the total protein content in each well.

4. Data Analysis

  • Calculate the percentage of L-[U-¹³C₃,¹⁵N]Serine uptake at each S-Benzyl-cysteine concentration relative to the control (0 µM inhibitor).

  • Plot the percentage of uptake against the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Expected Results

S-Benzyl-cysteine (µM)L-[U-¹³C₃,¹⁵N]Serine Uptake (% of Control)
0100
1095
5080
10065
50030
100015

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing p1 Plasma Sample (100 µL) p2 Add IS in ACN (300 µL) (this compound) p1->p2 p3 Vortex & Centrifuge p2->p3 p4 Collect Supernatant p3->p4 a1 UPLC Separation (C18 Column) p4->a1 a2 ESI+ Ionization a1->a2 a3 MRM Detection (Analyte & IS) a2->a3 d1 Peak Integration a3->d1 d2 Calculate Area Ratios (Analyte/IS) d1->d2 d3 Quantify using Calibration Curve d2->d3

Caption: LC-MS/MS quantification workflow for S-Benzyl-cysteine.

signaling_pathway cluster_cell Cancer Cell cluster_metabolism Metabolism ASCT2 ASCT2 Transporter Glutamine_Serine Glutamine / Serine ASCT2->Glutamine_Serine Biosynthesis Nucleotide & Biomass Synthesis Glutamine_Serine->Biosynthesis Extracellular_AA Extracellular Glutamine / Serine Extracellular_AA->ASCT2 Uptake SBC S-Benzyl-cysteine (Inhibitor) SBC->ASCT2 Inhibition

Caption: Inhibition of ASCT2 transporter by S-Benzyl-cysteine.

logical_relationship cluster_process Analytical Process cluster_output Result Analyte S-Benzyl-cysteine Extraction Sample Extraction Analyte->Extraction IS This compound IS->Extraction LC_Separation LC Separation Extraction->LC_Separation Ionization MS Ionization LC_Separation->Ionization Quantification Accurate Quantification Ionization->Quantification Correction for Variability

Caption: Role of the internal standard in quantitative analysis.

References

Application Note: S-benzylmercapturic Acid (SBMA) as a Specific Biomarker for Toluene Exposure

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Toluene is an aromatic hydrocarbon widely used as an industrial solvent in products like paints, thinners, adhesives, and cleaning agents.[1] Occupational and environmental exposure to toluene is a significant health concern, as it can cause adverse effects on the central nervous system and reproductive system.[2] Biological monitoring is crucial for assessing human exposure and implementing safety measures. While traditional biomarkers like hippuric acid and o-cresol are used, they can be influenced by diet and are less specific for low-level exposures.[3][4]

A more specific and sensitive biomarker for toluene exposure is S-benzylmercapturic acid (SBMA), also known as N-acetyl-S-benzyl-L-cysteine.[4][5] Toluene is metabolized in the liver, primarily through side-chain oxidation to benzyl alcohol. A minor but highly specific pathway involves the conjugation of a toluene metabolite with glutathione, which is subsequently processed in the kidneys and excreted in the urine as SBMA.[6] S-Benzyl-DL-cysteine is an intermediate in this metabolic conversion.[7] The analysis of urinary SBMA provides a reliable measure of toluene uptake and is superior to older markers, especially for quantifying low-level occupational exposure.[4][8]

Metabolic Pathway of Toluene to S-benzylmercapturic Acid (SBMA)

The metabolic conversion of toluene to the excretable biomarker SBMA involves several enzymatic steps. The initial oxidation is carried out by cytochrome P450 enzymes in the liver. The resulting benzyl alcohol can be further oxidized to benzoic acid (the major pathway leading to hippuric acid) or undergo sulfonation and subsequent conjugation with glutathione (GSH), which leads to the formation of SBMA.[6]

Toluene Metabolism Toluene Toluene BenzylAlcohol Benzyl Alcohol Toluene->BenzylAlcohol Cytochrome P450 GSH_Conjugate S-Benzylglutathione BenzylAlcohol->GSH_Conjugate + Glutathione (GSH) Glutathione S-transferase BenzoicAcid Benzoic Acid BenzylAlcohol->BenzoicAcid ADH / ALDH SB_CysGly S-Benzyl-L-cysteinylglycine GSH_Conjugate->SB_CysGly - Glutamate SBC S-Benzyl-L-cysteine SB_CysGly->SBC - Glycine SBMA S-benzylmercapturic acid (SBMA) (N-acetyl-S-benzyl-L-cysteine) SBC->SBMA + Acetyl-CoA N-acetyltransferase Urine Excretion in Urine SBMA->Urine HippuricAcid Hippuric Acid (Major Metabolite) BenzoicAcid->HippuricAcid + Glycine

Caption: Metabolic pathway of toluene to SBMA.

Quantitative Data Presentation

Urinary SBMA levels correlate well with the intensity of toluene exposure. It is sensitive enough to distinguish between exposed and non-exposed individuals, even at low ambient concentrations.[8] The following table summarizes data from various studies.

Exposure Group Toluene in Air (ppm) Urinary SBMA Concentration Key Findings & Correlation Reference
General Population (Non-Smokers) BackgroundMedian: 8.2 µg/L (Range: 1.6-77.4 µg/L)Background levels are detectable with sensitive methods.[3]
General Population (Kinshasa) BackgroundMedian: 18.1 µg/L (Range: 0.3-97.1 µg/L)Urban residents showed significantly higher levels than sub-rural residents, indicating higher environmental exposure.[2]
Occupational Exposure (Printing Workers) GM: 13 ppm (Max: 86 ppm)Correlated with air levels (r=0.7)SBMA could distinguish exposed from non-exposed at toluene concentrations of 15 ppm or higher.[3][8]
Occupational Exposure (Printers) Not specifiedN/ASBMA was found to be a superior marker to hippuric acid and o-cresol, with a higher correlation coefficient (r=0.7) to toluene exposure.[4]
Firefighters (Post-Drill) Median: 3.2 ppmMedian: 5.9 µg/g creatinineSBMA was detected in all urine samples collected ≥3 hours after the fire drill.[9]
Method Detection Limits N/ALLOQ: 0.05 µg/L; LOD: ~0.2 ng/mLModern LC-MS/MS methods are highly sensitive, allowing for the detection of very low-level environmental exposure.[3][10]

GM: Geometric Mean, r: Correlation Coefficient, LLOQ: Lower Limit of Quantification, LOD: Limit of Detection.

Experimental Protocols

The quantification of SBMA in urine is typically performed using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS), which offers high specificity and sensitivity.[10]

Experimental Workflow for Urinary SBMA Analysis

The general workflow involves sample collection, preparation to isolate the analyte from the urine matrix, and subsequent analysis by LC-MS/MS.

Experimental Workflow A 1. Urine Sample Collection (End of shift, spot urine) B 2. Sample Storage (Store at -20°C until analysis) A->B C 3. Sample Preparation B->C D Internal Standard Spiking (e.g., ¹³C₆-SBMA or d₅-SBMA) C->D E Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) D->E F Evaporation & Reconstitution E->F G 4. LC-MS/MS Analysis F->G H Reversed-Phase HPLC (C18 Column) G->H J 5. Data Analysis (Quantification using calibration curve) G->J I Tandem Mass Spectrometry (ESI Negative, MRM Mode) H->I

References

Analysis of S-benzylmercapturic Acid (SBMA) in Urine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

S-benzylmercapturic acid (SBMA) is a metabolite of toluene, a widely used industrial solvent and a common environmental pollutant. The measurement of SBMA in urine is a reliable and specific biomarker for assessing human exposure to toluene, particularly at low levels.[1][2] Unlike other biomarkers such as hippuric acid, SBMA is not influenced by diet, making it a more accurate indicator of toluene uptake.[1] This application note provides detailed protocols for the quantitative analysis of SBMA in urine using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.[3][4]

Metabolic Pathway of Toluene to S-benzylmercapturic Acid

Toluene is metabolized in the body primarily through two pathways. The major pathway involves oxidation of the methyl group to form benzoic acid, which is then conjugated with glycine to form hippuric acid. A minor, but highly specific, pathway for assessing exposure involves the conjugation of toluene with glutathione, catalyzed by glutathione S-transferase. This conjugate is further metabolized in the kidneys to form S-benzylmercapturic acid (SBMA), which is then excreted in the urine.[2]

Toluene Toluene Glutathione_conjugate S-benzyl-glutathione Toluene->Glutathione_conjugate Glutathione S-transferase SBMA S-benzylmercapturic acid (SBMA) Glutathione_conjugate->SBMA Metabolic Processing Urine Urine SBMA->Urine Excretion

Caption: Metabolic pathway of toluene to S-benzylmercapturic acid.

Quantitative Data Summary

The concentration of SBMA in urine can vary significantly depending on the level and duration of toluene exposure. The following table summarizes typical SBMA concentrations found in various populations.

Population GroupSBMA Concentration (µg/L)SBMA Concentration (µg/g creatinine)Reference(s)
General Population (Non-smokers) Median: 8.2 (Range: 1.6 - 77.4)< 10[2][5]
General Population (Smokers) Median: 11.5 (Range: 0.9 - 51.2)-[5]
Occupationally Exposed Workers -Median: 16.0 (Range: up to 70.3 ppm exposure)[2]
Firefighters (Post-drill) -Median: 5.9[6]

Experimental Protocols

Urine Sample Collection and Storage
  • Collection: Collect spot urine samples in sterile, polypropylene containers.

  • Storage: Upon collection, samples should be refrigerated or frozen. For long-term storage, samples should be kept at -20°C or lower to ensure stability.[7] Samples are stable for at least one month when frozen and can withstand several freeze-thaw cycles.[7]

Sample Preparation: Solid-Phase Extraction (SPE)

This protocol is based on established methods for the extraction of SBMA from urine.[3][4][7]

  • Materials:

    • C18 SPE columns (e.g., 500 mg, 3 mL)

    • Deionized water

    • Methanol

    • Acetic acid

    • Internal Standard (IS) solution (e.g., D3-SBMA, 1 mg/L)

    • Vacuum manifold

  • Procedure:

    • Thaw urine samples to room temperature and vortex to ensure homogeneity.

    • Pipette 1 mL of urine into a clean tube.

    • Spike the sample with 25 µL of the internal standard solution.[8]

    • Dilute the sample with an equal volume of nanopure water.[8]

    • Condition the C18 SPE column with 3 mL of methanol followed by 3 mL of deionized water. Do not allow the column to dry out.

    • Load the diluted urine sample onto the SPE column.

    • Wash the column with 3 mL of deionized water.

    • Dry the column under vacuum for 10 minutes.

    • Elute the SBMA and IS with 2 mL of methanol.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase.

LC-MS/MS Analysis

The following are typical LC-MS/MS parameters for the analysis of SBMA.[7][8]

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system

    • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 125 mm x 2.0 mm, 3.5 µm particle size)

    • Mobile Phase A: 0.5% acetic acid in water

    • Mobile Phase B: 0.5% acetic acid in methanol

    • Flow Rate: 0.40 mL/min

    • Column Temperature: 50°C

    • Injection Volume: 10 µL

    • Gradient:

      Time (min) % Mobile Phase B
      0.0 5
      10.0 95
      15.0 95
      15.1 5

      | 20.0 | 5 |

  • Mass Spectrometry Conditions:

    • Ionization Mode: Negative Electrospray Ionization (ESI-)

    • Scan Type: Multiple Reaction Monitoring (MRM)

    • MRM Transitions:

      • SBMA: Precursor ion (m/z) -> Product ion (m/z) - Specific values should be optimized for the instrument used.

      • D3-SBMA (IS): Precursor ion (m/z) -> Product ion (m/z) - Specific values should be optimized for the instrument used.

Experimental Workflow

The overall workflow for the analysis of SBMA in urine is depicted in the following diagram.

cluster_sample_prep Sample Preparation cluster_analysis Analysis SampleCollection Urine Sample Collection ThawingVortexing Thawing and Vortexing SampleCollection->ThawingVortexing Spiking Spiking with Internal Standard ThawingVortexing->Spiking Dilution Dilution Spiking->Dilution SPE Solid-Phase Extraction (SPE) Dilution->SPE Evaporation Evaporation to Dryness SPE->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LCMS_Analysis LC-MS/MS Analysis Reconstitution->LCMS_Analysis DataProcessing Data Processing and Quantification LCMS_Analysis->DataProcessing

Caption: Experimental workflow for the analysis of SBMA in urine.

Method Validation

A full validation of the analytical method should be performed to ensure its accuracy, precision, and reliability. Key validation parameters to be assessed include:[3][4]

  • Linearity: A calibration curve should be prepared using a series of standards of known concentrations to demonstrate the linear relationship between the detector response and the analyte concentration.

  • Accuracy: The accuracy of the method should be determined by analyzing quality control (QC) samples at different concentration levels and comparing the measured concentrations to the nominal values.

  • Precision: The precision of the method, both within-run (intra-day) and between-run (inter-day), should be evaluated by analyzing replicate QC samples.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of the analyte that can be reliably detected, while the LOQ is the lowest concentration that can be accurately and precisely quantified.

  • Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix should be assessed.

  • Recovery: The efficiency of the extraction process should be determined by comparing the analyte response in a pre-extraction spiked sample to that of a post-extraction spiked sample.

  • Matrix Effects: The influence of the urine matrix on the ionization of the analyte should be evaluated to ensure that it does not interfere with the quantification.

Conclusion

The analysis of S-benzylmercapturic acid in urine by LC-MS/MS is a robust and sensitive method for the biological monitoring of toluene exposure. The detailed protocols and application notes provided herein offer a comprehensive guide for researchers, scientists, and drug development professionals to accurately and reliably quantify SBMA in urine samples. Proper sample handling, a validated analytical method, and appropriate quality control measures are essential for obtaining high-quality data.

References

Application Notes and Protocols for the Analysis of S-Benzyl-DL-cysteine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the sample preparation and analysis of S-Benzyl-DL-cysteine, a crucial intermediate in various metabolic and toxicological pathways. The following protocols are designed for robust and accurate quantification in diverse biological matrices.

I. Quantitative Data Summary

The following tables summarize the performance of different analytical methods for the quantification of thiol-containing compounds, which can be adapted for S-Benzyl-DL-cysteine analysis. While specific data for S-Benzyl-DL-cysteine is limited in publicly available literature, the data presented for structurally related compounds provides a strong indication of the expected performance of these methods.

Table 1: Performance of Benzoyl Chloride (BzCl) Derivatization with LC-MS/MS for Neurochemicals

ParameterValueReference Matrix
Limit of Detection < 10 nM (for most compounds)Microdialysate, CSF, Serum, Tissue Homogenate
Relative Standard Deviation < 10%Not specified
Carryover < 5%Not specified
Analysis Time 20 min separationNot specified
Data from a study on 70 neurologically relevant compounds, including thiols, indicating high sensitivity and precision of the BzCl derivatization method.[1]

Table 2: Performance of N-Ethylmaleimide (NEM) Derivatization with HPLC-UV/QTOF-MS for Glutathione

ParameterValueReference Matrix
Limit of Detection (LOD) 7.81 µM (GS-NEM by UV)Cultured Cells
0.001 µM (GSSG by MS)
Lower Limit of Quantification (LLOQ) 0.01 µM (GSSG by MS)Cultured Cells
Linear Range 15.63 - 1000 µM (GS-NEM)Cultured Cells
0.01 - 10 µM (GSSG)
Recovery > 92%Cultured Cells
Intra-run Coefficient of Variation 3.48% (GS-NEM) / 3.11% (GSSG)Cultured Cells
Inter-run Coefficient of Variation 2.51% (GS-NEM) / 3.66% (GSSG)Cultured Cells
This data for glutathione, a prominent thiol, demonstrates the high recovery and precision achievable with NEM derivatization.[2][3]

II. Experimental Protocols

Two primary methods for the sample preparation of S-Benzyl-DL-cysteine are detailed below: Benzoyl Chloride Derivatization for comprehensive analysis and N-Ethylmaleimide Derivatization for specific protection of the thiol group.

Protocol 1: Benzoyl Chloride (BzCl) Derivatization for LC-MS/MS Analysis

This method is advantageous for its rapid reaction time and the stability of the resulting derivatives, making it suitable for a wide range of biological samples.[1][4]

Materials:

  • Ice-cold acetonitrile

  • 100 mM Sodium carbonate

  • 2% (v/v) Benzoyl chloride in acetonitrile

  • Internal standard solution (e.g., isotope-labeled S-Benzyl-DL-cysteine)

  • Deionized water

  • Vortex mixer

  • Centrifuge (capable of 12,000 x g and 4°C)

Procedure for Plasma/Serum Samples:

  • Protein Precipitation: To 20 µL of plasma or serum, add 80 µL of ice-cold acetonitrile.

  • Vortex: Vortex the mixture briefly to ensure thorough mixing.

  • Centrifugation: Centrifuge at 12,100 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer 20 µL of the supernatant to a new microcentrifuge tube.

  • Derivatization:

    • Add 10 µL of 100 mM sodium carbonate and vortex.

    • Add 10 µL of 2% (v/v) BzCl in acetonitrile and vortex.

    • Add 10 µL of the internal standard mixture and vortex.

  • Quenching and Dilution: Add 50 µL of deionized water to reduce the organic content of the sample.

  • Analysis: The sample is now ready for injection into the LC-MS/MS system.

Procedure for Tissue Homogenate Samples:

  • Homogenization: Homogenize the tissue sample in an appropriate buffer.

  • Centrifugation: Centrifuge the homogenate at 18,000 x g for 5 minutes.

  • Supernatant Transfer: Transfer 20 µL of the supernatant to a new microcentrifuge tube.

  • Derivatization:

    • Add 10 µL of 100 mM sodium carbonate and vortex.

    • Add 10 µL of 2% (v/v) BzCl in acetonitrile and vortex.

    • Add 10 µL of the internal standard mixture and vortex.

  • Quenching and Dilution: Add 50 µL of deionized water.

  • Analysis: The sample is ready for LC-MS/MS analysis.

Protocol 2: N-Ethylmaleimide (NEM) Derivatization for Thiol Protection

This protocol is specifically designed to protect the reactive thiol group of S-Benzyl-DL-cysteine from oxidation during sample preparation, ensuring accurate quantification of the reduced form.[2][3][5]

Materials:

  • N-Ethylmaleimide (NEM) solution in phosphate-buffered saline (PBS)

  • 80% Methanol (ice-cold)

  • Deionized water

  • Vortex mixer

  • Centrifuge

Procedure for Cultured Cells:

  • Cell Incubation: Incubate the cultured cells in a solution of NEM in PBS. The optimal concentration and incubation time should be determined empirically but a starting point of 10 mM NEM for 30 minutes can be used.

  • Metabolite Extraction: After incubation, lyse the cells and extract the metabolites with ice-cold 80% methanol.

  • Centrifugation: Centrifuge the extract to pellet cell debris.

  • Supernatant Collection: Collect the supernatant containing the derivatized S-Benzyl-DL-cysteine.

  • Analysis: The sample is now ready for analysis by LC-MS or HPLC-UV.

III. Visualizations: Pathways and Workflows

The following diagrams illustrate key biological pathways involving S-Benzyl-cysteine and a general workflow for its analysis.

G Metabolic Pathway of S-Benzyl-L-cysteine cluster_enzymes Enzymatic Steps SBC S-Benzyl-L-cysteine BT Benzyl Thiol SBC->BT CSL C-S Lyase BA Benzoic Acid BT->BA Ox Oxidation HA Hippuric Acid BA->HA Conj Glycine Conjugation G Inhibition of Sulfur Assimilation by S-Benzyl-L-cysteine Serine L-Serine SAT Serine Acetyltransferase (SAT) Serine->SAT Acetyl-CoA OAS O-Acetylserine OASTL O-Acetylserine(thiol) Lyase (OAS-TL) OAS->OASTL Sulfide Sulfide Sulfide->OASTL Cysteine L-Cysteine SAT->OAS OASTL->Cysteine SBC S-Benzyl-L-cysteine SBC->OASTL Inhibition G General Experimental Workflow for S-Benzyl-DL-cysteine Analysis Sample Biological Sample (Plasma, Tissue, etc.) Preparation Sample Preparation (e.g., Protein Precipitation) Sample->Preparation Derivatization Derivatization (e.g., BzCl or NEM) Preparation->Derivatization Analysis LC-MS/MS or HPLC-UV Analysis Derivatization->Analysis Quantification Data Processing and Quantification Analysis->Quantification

References

Anwendungs- und Protokoll-Hinweise zur Derivatisierung von S-Benzyl-DL-cystein für die GC-MS-Analyse

Author: BenchChem Technical Support Team. Date: November 2025

Anwendungsgebiet: Dieses Dokument beschreibt ein detailliertes Protokoll für die Derivatisierung von S-Benzyl-DL-cystein mittels Ethylchlorformiat (ECF) zur anschließenden quantitativen Analyse durch Gaschromatographie-Massenspektrometrie (GC-MS). Diese Methode ist für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung relevant, die an der Analyse von modifizierten Aminosäuren beteiligt sind.

Einleitung

S-Benzyl-DL-cystein ist ein Thioether-Derivat der Aminosäure Cystein, das in verschiedenen Bereichen der biochemischen und pharmazeutischen Forschung von Interesse ist. Aufgrund seiner geringen Flüchtigkeit und hohen Polarität ist eine direkte Analyse mittels Gaschromatographie nicht möglich. Eine Derivatisierung ist erforderlich, um die Polarität zu reduzieren und die Flüchtigkeit zu erhöhen, was eine Analyse mittels GC-MS ermöglicht. Die Derivatisierung mit Ethylchlorformiat ist eine schnelle und effiziente Methode, die in einem wässrigen Medium durchgeführt werden kann und sowohl die Amino- als auch die Carboxylgruppe der Aminosäure modifiziert.[1][2][3]

Prinzip der Methode

Die Derivatisierung von S-Benzyl-DL-cystein mit Ethylchlorformiat (ECF) in einer wässrigen Ethanol-Pyridin-Lösung führt zur Bildung des N-Ethoxycarbonyl-S-benzyl-DL-cysteinsäureethylesters. Diese Reaktion verläuft in zwei Schritten: Zuerst reagiert die Aminogruppe mit ECF zu einem Urethan, und anschließend wird die Carboxylgruppe zu einem Ethylester verestert. Das resultierende Derivat ist ausreichend flüchtig und thermisch stabil für die GC-MS-Analyse.

Experimentelles Protokoll

Benötigte Materialien:

  • S-Benzyl-DL-cystein

  • Ethylchlorformiat (ECF)

  • Ethanol, wasserfrei

  • Pyridin

  • Chloroform oder ein anderes geeignetes Extraktionslösungsmittel

  • Natriumsulfat, wasserfrei

  • Standard-Glasgeräte für die Probenvorbereitung

  • GC-MS-System mit einer geeigneten Kapillarsäule (z.B. DB-5MS oder ähnlich)

Probenvorbereitung und Derivatisierung:

  • Probenlösung herstellen: Lösen Sie eine genau abgewogene Menge S-Benzyl-DL-cystein in einer Mischung aus Wasser und Ethanol (z.B. 1:4, v/v), um eine bekannte Konzentration zu erhalten (z.B. 1 mg/mL).

  • Reaktionsgemisch ansetzen: Geben Sie 100 µL der Probenlösung in ein Reaktionsgefäß. Fügen Sie 400 µL einer Mischung aus Ethanol und Pyridin (4:1, v/v) hinzu und mischen Sie gut.

  • Derivatisierung: Kühlen Sie die Mischung in einem Eisbad ab. Fügen Sie unter ständigem Rühren langsam 20 µL Ethylchlorformiat hinzu. Lassen Sie das Reaktionsgefäß für einige Sekunden offen, um das entstehende CO2 entweichen zu lassen.

  • Reaktion vervollständigen: Verschließen Sie das Gefäß und lassen Sie die Reaktion für 10 Minuten bei Raumtemperatur laufen.

  • Extraktion: Fügen Sie 500 µL Chloroform und 500 µL destilliertes Wasser hinzu. Mischen Sie die Phasen kräftig für 1 Minute und zentrifugieren Sie anschließend zur Phasentrennung.

  • Aufreinigung: Überführen Sie die untere organische Phase in ein sauberes Gefäß. Trocknen Sie den Extrakt über wasserfreiem Natriumsulfat.

  • Analyse: Injizieren Sie 1 µL des getrockneten Extrakts in das GC-MS-System.

GC-MS-Parameter (Beispiel):

  • Injektor: Splitless, 250 °C

  • Trägergas: Helium, konstante Flussrate von 1,0 mL/min

  • Ofenprogramm: 100 °C für 2 min, dann mit 10 °C/min auf 280 °C, 5 min halten

  • Transfer-Line-Temperatur: 280 °C

  • Ionenquelle: Elektronenstoßionisation (EI), 70 eV, 230 °C

  • Massenanalysator: Quadrupol, Scan-Bereich m/z 50-500

Ergebnisse und Diskussion

Massenfragmentierung des Derivats:

Das derivatisierte S-Benzyl-DL-cystein (N-Ethoxycarbonyl-S-benzyl-DL-cysteinsäureethylester) wird im Massenspektrometer charakteristisch fragmentieren. Basierend auf der Fragmentierung anderer ECF-derivatisierter Aminosäuren[4][5] sind folgende Schlüsselionen zu erwarten:

  • Molekülion (M+): Das Molekülion sollte nachweisbar sein, kann aber eine geringe Intensität aufweisen.

  • Verlust der Ethoxycarbonyl-Gruppe (M-73): Ein prominentes Fragment, das durch den Verlust von -COOC2H5 entsteht.

  • Verlust der Ethoxy-Gruppe (M-45): Entsteht durch den Verlust von -OC2H5 aus der Estergruppe.

  • Benzyl-Kation (m/z 91): Ein sehr stabiles und intensives Fragment, das durch die Spaltung der S-CH2-Bindung entsteht.

  • Weitere charakteristische Fragmente: Fragmente, die aus dem Cystein-Grundgerüst nach Derivatisierung entstehen. Ähnlich wie bei der Derivatisierung von Cystein mit ECF könnten Ionen bei m/z 220 und 294 auftreten, die jedoch durch die Benzylgruppe modifiziert sind.[6]

Quantitative Analyse:

Für eine quantitative Analyse sollte eine Kalibrierungskurve mit Standardlösungen von derivatisiertem S-Benzyl-DL-cystein in verschiedenen Konzentrationen erstellt werden. Die Methode sollte hinsichtlich Linearität, Nachweis- (LOD) und Bestimmungsgrenze (LOQ), Präzision und Richtigkeit validiert werden. Die folgende Tabelle zeigt typische Leistungsdaten, die für die Analyse von verwandten Verbindungen mit ähnlichen Methoden erzielt wurden.[1][3][7]

ParameterTypischer Wertebereich
Linearitätsbereich0.5 - 100 µg/mL
Korrelationskoeffizient (r²)> 0.995
Nachweisgrenze (LOD)0.1 - 0.5 µg/mL
Bestimmungsgrenze (LOQ)0.5 - 1.5 µg/mL
Präzision (RSD)< 10%
Wiederfindung90 - 110%

Visualisierungen

Derivatization_Workflow cluster_prep Probenvorbereitung cluster_deriv Derivatisierung cluster_extraction Extraktion & Aufreinigung cluster_analysis Analyse start S-Benzyl-DL-cysteine Probe dissolve Auflösen in Wasser/Ethanol start->dissolve add_reagents Zugabe von Ethanol/Pyridin dissolve->add_reagents add_ecf Zugabe von Ethylchlorformiat add_reagents->add_ecf reaction Reaktion bei Raumtemperatur add_ecf->reaction extract Extraktion mit Chloroform reaction->extract dry Trocknen über Na2SO4 extract->dry gcms GC-MS Analyse dry->gcms

Derivatization_Reaction cluster_products S-Benzyl-DL-cysteine S-Benzyl-DL-cysteine Derivat N-Ethoxycarbonyl-S-benzyl- DL-cysteinsäureethylester S-Benzyl-DL-cysteine->Derivat  Ethanol/Pyridin   ECF + 2x Ethylchlorformiat

Schlussfolgerung

Die hier beschriebene Methode zur Derivatisierung von S-Benzyl-DL-cystein mit Ethylchlorformiat bietet ein robustes und effizientes Verfahren für die quantitative Analyse mittels GC-MS. Das Protokoll ist einfach durchzuführen und liefert reproduzierbare Ergebnisse, die für eine Vielzahl von Forschungs- und Entwicklungsanwendungen geeignet sind. Die charakteristischen Massenfragmente des Derivats ermöglichen eine eindeutige Identifizierung und Quantifizierung der Zielverbindung.

References

Application Notes and Protocols for S-Benzyl-DL-cysteine-2,3,3-D3 in Xenobiotic Metabolism Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of S-Benzyl-DL-cysteine-2,3,3-D3, a deuterated stable isotope-labeled compound, in xenobiotic metabolism studies. Detailed protocols for in vivo experiments and sample analysis are provided to facilitate the investigation of metabolic pathways and pharmacokinetics of S-benzyl-cysteine and related xenobiotics.

Introduction

S-Benzyl-DL-cysteine is a xenobiotic compound that undergoes extensive metabolism in vivo. Understanding its metabolic fate is crucial for assessing its potential toxicity and for the development of related therapeutic agents. The use of stable isotope-labeled compounds, such as this compound, is a powerful technique in metabolism studies. The deuterium label allows for the unambiguous differentiation of the administered compound and its metabolites from endogenous molecules, facilitating their tracing and quantification using mass spectrometry.

The primary metabolic pathway for S-benzyl-cysteine conjugates involves the mercapturic acid pathway.[1][2][3] This pathway is a major route for the detoxification of a wide range of electrophilic xenobiotics. It begins with the conjugation of the xenobiotic with glutathione (GSH), followed by a series of enzymatic reactions that ultimately lead to the formation of a mercapturic acid (N-acetyl-cysteine conjugate), which is then excreted in the urine. A key step in the metabolism of some S-cysteine conjugates is the action of cysteine S-conjugate β-lyase (C-S lyase), which can lead to the formation of reactive thiols.

Applications

  • Metabolic Profiling: Tracing the metabolic fate of S-benzyl-cysteine to identify and quantify its metabolites in biological matrices such as urine, feces, and plasma.

  • Pharmacokinetic Studies: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of S-benzyl-cysteine.

  • Reaction Phenotyping: Identifying the enzymes responsible for the metabolism of S-benzyl-cysteine, such as C-S lyase.

  • Toxicology Studies: Investigating the potential for bioactivation of S-benzyl-cysteine to reactive metabolites.

  • Enzyme Inhibition Studies: S-benzyl-cysteine is known to be an inhibitor of the amino acid transporter ASCT2. This compound can be used to study the mechanism of this inhibition and its downstream effects.

Data Presentation

In Vivo Metabolism of S-Benzyl-Cysteine Conjugates in Rats

The following tables summarize quantitative data from a study on the metabolism of a related compound, S-benzyl-N-malonyl-L-cysteine, in rats. This data provides a representative example of the expected metabolic profile of S-benzyl-cysteine conjugates.

Table 1: Excretion of Radioactivity Following a Single Oral Dose of [¹⁴C]S-benzyl-N-malonyl-L-cysteine to Rats (10 mg/kg) [4]

Route of ExcretionPercentage of Administered Dose (Mean ± SD, n=4)
Urine (0-24h)71.8 ± 3.5
Urine (24-48h)5.5 ± 1.1
Urine (48-72h)1.7 ± 0.5
Total Urine 79.0 ± 4.1
Feces (0-24h)2.1 ± 1.0
Feces (24-48h)2.9 ± 0.8
Feces (48-72h)0.6 ± 0.2
Total Feces 5.6 ± 1.5
Total Recovery 84.6 ± 3.8

Table 2: Major Metabolites Identified in the Urine of Rats Dosed with [¹⁴C]S-benzyl-N-malonyl-L-cysteine [4]

MetabolitePercentage of Administered Dose in Urine (0-24h)
Hippuric Acid~40%
Unchanged Compound~10%
Other Metabolites~22%

Experimental Protocols

Protocol 1: In Vivo Metabolism Study in Rats

This protocol describes a typical in vivo study to investigate the metabolism of this compound in rats.

1. Animal Model:

  • Species: Sprague-Dawley rats (male, 8-10 weeks old)

  • Housing: Individually in metabolism cages to allow for separate collection of urine and feces.

  • Acclimatization: At least 7 days prior to the experiment.

  • Diet: Standard laboratory chow and water ad libitum.

2. Dosing:

  • Test Article: this compound

  • Dose: 10 mg/kg body weight

  • Route of Administration: Oral gavage

  • Vehicle: 0.5% (w/v) carboxymethylcellulose in water

3. Sample Collection:

  • Urine and feces are collected at the following time points: 0-8h, 8-24h, 24-48h, and 48-72h post-dose.

  • Blood samples (approx. 0.5 mL) are collected via tail vein at 0.5, 1, 2, 4, 8, and 24h post-dose into tubes containing an anticoagulant (e.g., EDTA). Plasma is separated by centrifugation.

  • All samples are stored at -80°C until analysis.

4. Sample Preparation for Analysis:

  • Urine: Thaw and centrifuge to remove any precipitates. A portion of the supernatant can be directly analyzed or subjected to solid-phase extraction (SPE) for cleanup and concentration.

  • Feces: Homogenize with water or methanol. The homogenate is then extracted with an appropriate organic solvent.

  • Plasma: Protein precipitation is performed by adding a solvent like acetonitrile or methanol. The supernatant is collected after centrifugation for analysis.

Protocol 2: Analysis of this compound and its Metabolites by LC-MS/MS

This protocol outlines a general method for the quantification of this compound and its metabolites in biological samples.

1. Instrumentation:

  • Liquid Chromatograph (LC): A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer (MS): A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

2. LC Conditions:

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A suitable gradient from low to high organic content to separate the analytes.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5-10 µL.

3. MS/MS Conditions:

  • Ionization Mode: Positive or negative ESI, depending on the analyte.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: Specific precursor-to-product ion transitions for this compound and its expected metabolites (e.g., the mercapturic acid) need to be determined by infusing standard solutions. The deuterium label will result in a mass shift of +3 Da compared to the unlabeled compound.

  • Internal Standard: An appropriate internal standard, such as a ¹³C- or ¹⁵N-labeled analog, should be used for accurate quantification.

4. Quantification:

  • A calibration curve is prepared by spiking known concentrations of analytical standards of the parent compound and its metabolites into blank biological matrix.

  • The peak area ratios of the analytes to the internal standard are used to calculate the concentrations in the unknown samples.

Visualizations

Signaling Pathways and Experimental Workflows

xenobiotic_metabolism_workflow cluster_in_vivo In Vivo Experiment cluster_analysis Sample Analysis animal Rat Model dosing Oral Dosing (this compound) animal->dosing Administration collection Sample Collection (Urine, Feces, Blood) dosing->collection Metabolism & Excretion preparation Sample Preparation (Extraction, Precipitation) collection->preparation lcms LC-MS/MS Analysis (Quantification) preparation->lcms Injection data Data Interpretation (Metabolite ID, PK) lcms->data Acquisition

Workflow for a xenobiotic metabolism study.

mercapturic_acid_pathway SBC S-Benzyl-cysteine GSH_conj Glutathione Conjugate SBC->GSH_conj GST CysGly_conj Cysteinylglycine Conjugate GSH_conj->CysGly_conj γ-GT Cys_conj Cysteine Conjugate CysGly_conj->Cys_conj Dipeptidase Mercapturate Mercapturic Acid (N-Acetyl-S-benzyl-cysteine) Cys_conj->Mercapturate N-Acetyltransferase CS_lyase C-S Lyase Cys_conj->CS_lyase Excretion Urinary Excretion Mercapturate->Excretion Benzylthiol Benzylthiol (Reactive Metabolite) CS_lyase->Benzylthiol Hippuric_acid Hippuric Acid Benzylthiol->Hippuric_acid Further Metabolism Hippuric_acid->Excretion

Proposed metabolic pathway of S-benzyl-cysteine.

asct2_inhibition cluster_membrane Cell Membrane ASCT2 ASCT2 Transporter Glutamine_in Glutamine (Intracellular) ASCT2->Glutamine_in Glutamine_out Glutamine (Extracellular) Glutamine_out->ASCT2 Transport SBC S-Benzyl-cysteine SBC->ASCT2 Competitive Inhibition Metabolism Cellular Metabolism (e.g., Proliferation, Redox Balance) Glutamine_in->Metabolism

Mechanism of ASCT2 inhibition by S-benzyl-cysteine.

References

Application Notes and Protocols for S-Benzyl-DL-cysteine-2,3,3-D3 in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

S-Benzyl-DL-cysteine-2,3,3-D3 is a deuterium-labeled stable isotope of S-Benzyl-cysteine. This compound serves as a valuable tool in cell culture applications for quantitative proteomics and metabolomics studies. Its primary utility lies in Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), a powerful mass spectrometry-based technique for the accurate determination of relative protein abundance between different cell populations.[1][2][3]

S-Benzyl-cysteine, the unlabeled counterpart, is a known inhibitor of two key cellular components:

  • Alanine-Serine-Cysteine Transporter 2 (ASCT2): A major transporter of neutral amino acids, including glutamine, which is crucial for the growth and proliferation of many cancer cells.[4][5]

  • O-acetylserine(thiol) lyase (OAS-TL): An enzyme involved in the biosynthesis of L-cysteine, a critical amino acid for protein synthesis and cellular redox homeostasis.[6][7]

By incorporating the deuterated this compound into cellular proteins, researchers can precisely track and quantify changes in protein expression and metabolic fluxes in response to various stimuli or disease states. This document provides detailed protocols and application notes for the effective use of this compound in cell culture experiments.

Data Presentation

Table 1: Effects of S-Benzyl-cysteine (SBC) on Plant Photosynthesis and Oxidative Stress

This table summarizes the quantitative effects of S-Benzyl-cysteine (SBC) on various physiological parameters in Ipomoea grandifolia plants.

ParameterConcentration of SBC% Change vs. ControlReference
Light-saturated net photosynthetic rate (PNmax)1.0 mM-24%[6]
Light-saturation point (LSP)1.0 mM-22%[6]
Maximum carboxylation rate of Rubisco (Vcmax)1.0 mM-23%[6]
Electron transport rate (J)1.0 mM-19%[6]
Triose phosphate utilization (TPU)1.0 mM-20%[6]
Stomatal conductance (gs)1.0 mM-34%[6]
Reactive Oxygen Species (ROS) in roots1.0 mM+55%[6]
Conjugated dienes in roots (lipid peroxidation)1.0 mM+61%[6]
Malondialdehyde in roots (lipid peroxidation)1.0 mM+30%[6]
Table 2: Inhibitory Effects of ASCT2 Inhibitors on Cancer Cell Viability
CompoundCell LineIC50 (µM)Reference
V-9302Human Colorectal Cancer Cell Lines (average)~9-15[4]
V-9302Human Cells (HEK293) for glutamine uptake9.6[4]
GPNAHuman Cells (HEK293) for glutamine uptake1000[4]
Sulfonyl-L-cysteine derivative (compound 5)HEPG2 (Hepatocellular carcinoma)51.9 µg/ml[8]
Sulfonyl-L-cysteine derivative (compound 5)MCF7 (Breast adenocarcinoma)54.2 µg/ml[8]
Sulfonyl-L-cysteine derivative (compound 5)PaCa2 (Pancreatic cancer)59.7 µg/ml[8]
Pine Needle ExtractMDA-MB-231 (Breast cancer)35 µg/ml[9]
Pine Needle ExtractMCF-7 (Breast cancer)86 µg/ml[9]

Experimental Protocols

Protocol 1: Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) with this compound

This protocol outlines the general steps for a SILAC experiment to compare protein abundance between a control and an experimental condition using this compound.

Materials:

  • Cells of interest (e.g., cancer cell line)

  • SILAC-grade cell culture medium deficient in L-cysteine

  • Dialyzed Fetal Bovine Serum (dFBS)

  • This compound ("heavy")

  • S-Benzyl-DL-cysteine ("light")

  • Phosphate Buffered Saline (PBS)

  • Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE equipment and reagents

  • In-gel digestion kit (with Trypsin)

  • Mass spectrometer (e.g., LC-MS/MS)

Procedure:

  • Cell Culture Preparation:

    • Culture two populations of cells.

    • For the "heavy" population, use SILAC medium supplemented with this compound at a final concentration to be optimized for the cell line (typically in the range of 50-100 mg/L).[1][2]

    • For the "light" population, use SILAC medium supplemented with an equimolar concentration of "light" S-Benzyl-DL-cysteine.

    • Supplement both media with dFBS to the desired concentration (e.g., 10%).

    • Culture the cells for at least five to six cell doublings to ensure near-complete incorporation of the labeled amino acid.[1][2]

  • Experimental Treatment:

    • Once labeling is complete, apply the desired experimental treatment to one of the cell populations (e.g., drug treatment, growth factor stimulation). The other population will serve as the control.

  • Cell Harvesting and Lysis:

    • Wash the cells with ice-cold PBS and harvest them.

    • Combine the "heavy" and "light" cell pellets in a 1:1 ratio based on cell number or protein content.

    • Lyse the combined cell pellet using an appropriate lysis buffer on ice.

    • Clarify the lysate by centrifugation to remove cell debris.

  • Protein Digestion:

    • Quantify the protein concentration of the lysate.

    • Separate the proteins by SDS-PAGE.

    • Excise the protein bands of interest or the entire lane for a global proteomic analysis.

    • Perform in-gel digestion of the proteins with trypsin.

  • Mass Spectrometry Analysis:

    • Extract the resulting peptides and analyze them by LC-MS/MS.

    • The mass difference between peptides containing the "heavy" and "light" S-Benzyl-cysteine will allow for their differentiation and relative quantification.

Protocol 2: Cell Viability Assay (MTT Assay)

This protocol is to determine the cytotoxic effects of S-Benzyl-cysteine on a chosen cell line and to calculate the IC50 value.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • S-Benzyl-DL-cysteine

  • 96-well plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., isopropanol with 0.04 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 3 x 10³ cells per well and allow them to adhere overnight.[10]

  • Treatment:

    • Prepare a serial dilution of S-Benzyl-DL-cysteine in complete medium.

    • Treat the cells with the different concentrations of the compound for 24, 48, or 72 hours. Include a vehicle control (medium without the compound).

  • MTT Addition:

    • After the incubation period, add 10 µL of MTT solution to each well and incubate for at least 4-5 hours at 37°C.[10]

  • Solubilization:

    • Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Measurement:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the cell viability against the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).[11]

Mandatory Visualization

Signaling Pathways and Experimental Workflows

SILAC_Workflow cluster_Adaptation Adaptation Phase cluster_Experiment Experimental Phase cluster_Processing Sample Processing cluster_Analysis Analysis Light_Culture Cell Culture 1 ('Light' Medium + S-Benzyl-cysteine) Control Control Condition Light_Culture->Control >5 cell doublings Heavy_Culture Cell Culture 2 ('Heavy' Medium + this compound) Treatment Experimental Treatment Heavy_Culture->Treatment >5 cell doublings Mix Combine Cell Pellets (1:1) Control->Mix Treatment->Mix Lysis Cell Lysis Mix->Lysis Digestion Protein Digestion (e.g., Trypsin) Lysis->Digestion LC_MS LC-MS/MS Analysis Digestion->LC_MS Quantification Protein Identification & Quantification LC_MS->Quantification

Caption: General workflow for a SILAC experiment.

SBC_Signaling_Pathway cluster_Inhibition Inhibition by S-Benzyl-cysteine cluster_Downstream Downstream Effects SBC S-Benzyl-cysteine ASCT2 ASCT2 Transporter SBC->ASCT2 inhibits OASTL OAS-TL Enzyme SBC->OASTL inhibits Gln_Uptake Reduced Glutamine Uptake ASCT2->Gln_Uptake Cys_Syn Reduced L-cysteine Biosynthesis OASTL->Cys_Syn mTORC1 mTORC1 Signaling (Inhibited) Gln_Uptake->mTORC1 leads to AAR Amino Acid Response (AAR) (Activated) Gln_Uptake->AAR triggers Proliferation Decreased Cell Proliferation & Growth Gln_Uptake->Proliferation contributes to Cys_Syn->AAR triggers mTORC1->Proliferation regulates ATF4 ATF4 Upregulation AAR->ATF4 ATF4->Proliferation contributes to

Caption: Signaling pathways affected by S-Benzyl-cysteine.

References

Troubleshooting & Optimization

Technical Support Center: Ion Suppression of S-Benzyl-DL-cysteine-2,3,3-D3 in ESI-MS

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter with ion suppression of S-Benzyl-DL-cysteine-2,3,3-D3 during Electrospray Ionization Mass Spectrometry (ESI-MS) analysis.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern for the analysis of this compound?

A1: Ion suppression is a phenomenon in ESI-MS where the ionization efficiency of the target analyte, in this case, this compound, is reduced by the presence of other co-eluting components in the sample.[1][2][3] This leads to a decreased signal intensity, which can negatively impact the sensitivity, accuracy, and precision of your quantitative analysis.[4][5] It is a significant concern because it can lead to underestimation of the analyte concentration or even failure to detect the analyte at low levels.

Q2: What are the common causes of ion suppression for this specific analyte?

A2: While specific causes can vary depending on the sample matrix, common sources of ion suppression for a moderately polar molecule like this compound include:

  • Matrix Effects: Endogenous components from biological samples (e.g., salts, phospholipids, proteins) can interfere with the ionization process.[3][6]

  • Mobile Phase Additives: Non-volatile buffers (e.g., phosphate buffers) and ion-pairing agents (e.g., trifluoroacetic acid - TFA) can cause significant signal suppression.[7]

  • Co-eluting Compounds: Other drugs, metabolites, or formulation excipients that have similar retention times to your analyte can compete for ionization.[8]

  • High Analyte Concentration: At high concentrations, the ESI response can become non-linear, leading to self-suppression.[1][2]

Q3: How can I determine if my this compound signal is being suppressed?

A3: Two common experimental protocols to assess ion suppression are:

  • Post-Column Infusion: This method helps identify regions in your chromatogram where ion suppression occurs.[5][9] A solution of this compound is continuously infused into the MS while a blank matrix sample is injected. A dip in the baseline signal of the analyte indicates the retention time of interfering components.

  • Post-Extraction Spike: This method quantifies the extent of ion suppression.[6] You compare the signal response of the analyte spiked into a pre-extracted blank matrix sample with the response of the analyte in a clean solvent at the same concentration. The ratio of these responses is the matrix factor (MF). An MF less than 1 indicates ion suppression.

Troubleshooting Guide

This guide provides a systematic approach to troubleshooting ion suppression issues with this compound.

Problem: Low or inconsistent signal intensity for this compound.

Step 1: Assess for Matrix Effects

  • Action: Perform a post-column infusion experiment to identify the retention time of suppressing agents.

  • Action: Quantify the suppression using a post-extraction spike experiment.

Step 2: Optimize Sample Preparation

  • Rationale: Effective sample cleanup is crucial to remove interfering matrix components before LC-MS analysis.[10]

  • Recommendations:

    • Protein Precipitation (PPT): A simple and fast method, but may not remove all interfering components.[1]

    • Liquid-Liquid Extraction (LLE): Offers better cleanup than PPT by partitioning the analyte into an immiscible organic solvent.

    • Solid-Phase Extraction (SPE): Provides the most thorough cleanup by utilizing specific sorbents to retain the analyte while washing away interferences.[11] This is often the most effective method for reducing matrix effects.

Step 3: Modify Chromatographic Conditions

  • Rationale: Improving the chromatographic separation can move the analyte's elution time away from interfering peaks.[10]

  • Recommendations:

    • Gradient Optimization: Adjust the mobile phase gradient to improve the resolution between this compound and co-eluting matrix components.

    • Column Chemistry: Consider using a different column with an alternative stationary phase (e.g., HILIC for polar compounds) to alter selectivity.

    • Flow Rate Reduction: Lowering the flow rate can improve desolvation efficiency and reduce the impact of non-volatile species.[2]

Step 4: Adjust Mass Spectrometry Parameters

  • Rationale: Optimization of ESI source parameters can sometimes mitigate suppression effects.

  • Recommendations:

    • Spray Voltage: Optimize for a stable and efficient spray.

    • Gas Flows (Nebulizer and Drying Gas): Adjust to ensure efficient desolvation of the ESI droplets.

    • Capillary Temperature: Increase the temperature to aid in solvent evaporation.

Step 5: Consider Alternative Ionization Techniques

  • Rationale: If ESI proves problematic, a different ionization method may be less susceptible to the specific interferences in your sample.

  • Recommendation:

    • Atmospheric Pressure Chemical Ionization (APCI): APCI is generally less prone to ion suppression from non-volatile salts and highly polar matrix components compared to ESI.[1][4][12]

Experimental Protocols

Protocol 1: Post-Column Infusion for Qualitative Assessment of Ion Suppression
  • System Setup:

    • Prepare a solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration that gives a stable and moderate signal.

    • Use a syringe pump to continuously infuse this solution into the MS source via a T-fitting placed after the analytical column.

    • Set the mass spectrometer to monitor the m/z of this compound.

  • Procedure:

    • Begin the infusion and allow the signal to stabilize.

    • Inject a blank, extracted sample matrix (e.g., plasma, urine) onto the LC system.

    • Monitor the analyte signal throughout the chromatographic run.

  • Interpretation:

    • A steady baseline indicates no ion suppression at that retention time.

    • A dip in the baseline indicates the elution of one or more components that are suppressing the ionization of your analyte.

Protocol 2: Post-Extraction Spike for Quantitative Assessment of Matrix Effect
  • Sample Preparation:

    • Set A (Analyte in Solvent): Prepare a standard solution of this compound in the final mobile phase composition.

    • Set B (Analyte in Extracted Matrix): Extract a blank matrix sample using your established protocol. After the final extraction step, spike the extract with this compound to the same final concentration as in Set A.

  • Analysis:

    • Inject both sets of samples into the LC-MS system and record the peak areas for the analyte.

  • Calculation:

    • Matrix Factor (MF) = (Peak Area in Set B) / (Peak Area in Set A)

    • Interpretation:

      • MF = 1: No matrix effect.

      • MF < 1: Ion suppression.

      • MF > 1: Ion enhancement.

Data Presentation

Table 1: Example Matrix Factor Calculation for this compound

Sample SetAnalyte Concentration (ng/mL)Mean Peak Area (n=3)Matrix Factor% Ion Suppression
A: Analyte in Solvent1001,500,000--
B: Analyte in Extracted Plasma100750,0000.5050%

Visualizations

Troubleshooting_Workflow start Low/Inconsistent Signal assess Assess for Matrix Effects (Post-Column Infusion / Post-Extraction Spike) start->assess is_suppression Ion Suppression Detected? assess->is_suppression optimize_sample_prep Optimize Sample Preparation (LLE, SPE) is_suppression->optimize_sample_prep Yes no_suppression Investigate Other Causes (e.g., Instrument Malfunction) is_suppression->no_suppression No optimize_chromatography Modify Chromatography (Gradient, Column, Flow Rate) optimize_sample_prep->optimize_chromatography adjust_ms Adjust MS Parameters (Source Settings) optimize_chromatography->adjust_ms alternative_ionization Consider Alternative Ionization (APCI) adjust_ms->alternative_ionization solution Problem Resolved alternative_ionization->solution Post_Column_Infusion cluster_LC LC System cluster_Infusion Infusion System Injector Injector (Blank Matrix) Column Analytical Column Injector->Column Tee Column->Tee SyringePump Syringe Pump (Analyte Solution) SyringePump->Tee MS Mass Spectrometer Tee->MS

References

Technical Support Center: Optimizing Mobile Phase for S-Benzyl-DL-cysteine Separation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the chromatographic separation of S-Benzyl-DL-cysteine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their analytical methods. As a direct, validated method for the enantiomeric separation of S-Benzyl-DL-cysteine is not extensively documented, this guide focuses on a systematic approach to method development based on established principles of chiral chromatography for related amino acid derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the recommended initial column and mobile phase conditions for the chiral separation of S-Benzyl-DL-cysteine?

A1: For initial screening, a macrocyclic glycopeptide-based chiral stationary phase (CSP) is a strong starting point due to its success in separating a wide range of underivatized amino acids.[1][2] Polysaccharide-based CSPs are also a viable option.[3]

A typical starting mobile phase for a macrocyclic glycopeptide column like CHIROBIOTIC T or TAG would be a polar ionic or reversed-phase mode.[4] A simple starting point is a gradient elution with a mixture of an organic modifier (methanol or acetonitrile) and an aqueous buffer containing a low concentration of an acid, such as formic acid or acetic acid.[2]

Q2: Is derivatization of S-Benzyl-DL-cysteine necessary for its separation?

A2: Derivatization is not always necessary but can significantly improve peak shape, retention, and detection sensitivity. Direct analysis of underivatized amino acids is possible, particularly on macrocyclic glycopeptide CSPs.[2] However, if you encounter issues with peak shape or sensitivity, pre-column derivatization with reagents like o-phthaldialdehyde (OPA) in combination with a chiral thiol, or dansyl chloride can be employed.[5][6]

Q3: How can I optimize the mobile phase to improve the resolution of S-Benzyl-DL-cysteine enantiomers?

A3: Mobile phase optimization is a critical step in achieving good chiral resolution. Key parameters to adjust include:

  • Organic Modifier: Varying the type (e.g., methanol vs. acetonitrile) and concentration of the organic modifier can significantly impact selectivity.[7] For some CSPs, enantioselectivity increases with the concentration of the organic modifier.[2]

  • Mobile Phase pH: The pH of the mobile phase affects the ionization state of both the analyte and the CSP, which can drastically alter retention and selectivity.[8] For amino acids, the best separation is often achieved at a pH near the isoelectric point.[9]

  • Additives: Small amounts of acidic or basic additives (e.g., trifluoroacetic acid - TFA, diethylamine - DEA) can improve peak shape and resolution, especially for acidic or basic analytes.[10]

Q4: What are the common detection methods for S-Benzyl-DL-cysteine?

A4: The most common detection method is UV spectrophotometry. For enhanced sensitivity, especially after derivatization with a fluorogenic reagent, fluorescence detection can be used.[11] If your mobile phase is volatile and free of non-volatile buffers, mass spectrometry (MS) can be a powerful detection method, providing mass information for peak identification.

Experimental Protocols

Protocol 1: Chiral Method Development for S-Benzyl-DL-cysteine

This protocol outlines a general approach to developing a chiral separation method for S-Benzyl-DL-cysteine.

1. Analyte and Sample Preparation:

  • Prepare a stock solution of S-Benzyl-DL-cysteine at 1 mg/mL in a suitable solvent. Based on solubility data for related compounds, a small amount of base (e.g., in 1N NaOH) or acid may be needed for initial dissolution, followed by dilution in the mobile phase.

  • Prepare a working standard at a concentration of approximately 10-50 µg/mL by diluting the stock solution with the initial mobile phase.

2. Chromatographic System:

  • HPLC System: A standard HPLC or UHPLC system with a gradient pump and UV detector.

  • Chiral Stationary Phase: Start with a macrocyclic glycopeptide CSP, such as Astec® CHIROBIOTIC® T or TAG (250 x 4.6 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Methanol (or Acetonitrile)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection Wavelength: 210 nm or 254 nm

3. Initial Gradient Elution:

  • Start with a broad gradient to elute both enantiomers and any impurities.

    • 0-2 min: 5% B

    • 2-20 min: 5% to 95% B

    • 20-25 min: 95% B

    • 25-26 min: 95% to 5% B

    • 26-30 min: 5% B (re-equilibration)

4. Optimization:

  • Based on the initial chromatogram, adjust the gradient to improve resolution around the elution time of the enantiomers.

  • If resolution is poor, switch the organic modifier (e.g., from methanol to acetonitrile) and repeat the initial gradient.

  • Systematically adjust the mobile phase pH by using different buffers (e.g., ammonium acetate) to find the optimal selectivity.[7]

  • If peak tailing is observed, consider adding a small amount of a competing base or acid to the mobile phase.

Data Presentation

Table 1: Physicochemical Properties of S-Benzyl-L-cysteine
PropertyValue
Molecular FormulaC₁₀H₁₃NO₂S
Molecular Weight211.28 g/mol
Melting Point214 °C (decomposes)
SolubilitySoluble in 1N NaOH. Low solubility in acetonitrile.[12]
Table 2: General Effects of Mobile Phase Parameters on Chiral Separation
ParameterChangePotential Effect on SeparationReference
Organic Modifier Content IncreaseMay increase or decrease retention and selectivity. Can exhibit a "U-shaped" retention behavior on some CSPs.[2]
Mobile Phase pH Adjust towards pIOften improves retention and resolution for amino acids.[8][9]
Acidic Additive (e.g., TFA, Formic Acid) Add 0.1%Can improve peak shape for acidic compounds and protonate basic sites on the analyte or CSP.[10]
Basic Additive (e.g., DEA) Add 0.1%Can improve peak shape for basic compounds by masking active silanol groups.[10]
Flow Rate DecreaseGenerally increases resolution but also analysis time.[13]
Temperature DecreaseOften increases enantioselectivity.[13]

Troubleshooting Guides

Q: I am seeing no separation of the enantiomers. What should I do?

A: No separation indicates a lack of chiral recognition.

  • Verify Column Suitability: Ensure you are using a chiral stationary phase appropriate for amino acids. Macrocyclic glycopeptide, polysaccharide, or ligand-exchange columns are good candidates.[3][4][14]

  • Change Mobile Phase Composition: The choice of organic modifier (methanol, ethanol, acetonitrile) can dramatically affect selectivity. Try switching to a different solvent.

  • Adjust Mobile Phase Additives: The presence and concentration of acidic or basic additives can be critical for chiral recognition.

  • Try a Different CSP: If mobile phase optimization fails, the chosen CSP may not be suitable for S-Benzyl-DL-cysteine. Screen other types of chiral columns.

Q: My peaks are tailing or fronting. How can I improve the peak shape?

A: Poor peak shape is often due to secondary interactions or column issues.

  • Check Mobile Phase pH: An incorrect mobile phase pH can lead to peak tailing, especially for ionizable compounds.[15]

  • Use Mobile Phase Additives: For acidic compounds like S-Benzyl-DL-cysteine, adding a small amount of a stronger acid like TFA can improve peak shape. If interacting with silanol groups, a competing base might help.

  • Sample Solvent: Ensure the sample is dissolved in a solvent that is of equal or lesser strength than the mobile phase.

  • Column Overload: Injecting too much sample can lead to fronting peaks. Try reducing the injection volume or sample concentration.[16]

  • Column Contamination/Void: If the problem persists and affects all peaks, the column may be contaminated or have a void at the inlet. Try flushing the column or reversing it to wash the inlet frit.[17]

Q: My retention times are drifting and not reproducible. What could be the cause?

A: Retention time instability can be caused by several factors.

  • Insufficient Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before each injection, especially when using gradients or changing mobile phases.

  • Mobile Phase Preparation: Inconsistent mobile phase preparation can lead to shifts in retention. Prepare fresh mobile phase daily and ensure accurate measurements.

  • Temperature Fluctuations: Use a column oven to maintain a constant temperature, as temperature can affect retention times.

  • Pump Performance: Check for leaks and ensure the pump is delivering a consistent flow rate.

Troubleshooting Workflow for Poor Resolution

G start Poor or No Resolution check_csp Is the CSP appropriate for amino acids? (e.g., Macrocyclic Glycopeptide, Polysaccharide) start->check_csp change_csp Select a different type of CSP check_csp->change_csp No optimize_mp Optimize Mobile Phase check_csp->optimize_mp Yes change_csp->start change_solvent Change Organic Modifier (e.g., MeOH <-> ACN) optimize_mp->change_solvent adjust_ph Adjust pH / Buffer change_solvent->adjust_ph additives Incorporate Additives (e.g., TFA, DEA) adjust_ph->additives optimize_conditions Optimize Other Conditions additives->optimize_conditions temp Decrease Temperature optimize_conditions->temp flow Decrease Flow Rate temp->flow flow->optimize_mp Still Poor (Iterate) end Resolution Achieved flow->end Success G cluster_prep Preparation cluster_screen Screening cluster_optimize Optimization cluster_validate Validation sample_prep Sample Preparation (Dissolve S-Benzyl-DL-cysteine) initial_run Initial Gradient Run (e.g., 5-95% MeOH) sample_prep->initial_run column_select Select Chiral Column (e.g., CHIROBIOTIC T) column_select->initial_run eval_res Evaluate Resolution initial_run->eval_res optimize_gradient Refine Gradient Slope eval_res->optimize_gradient Partial Separation optimize_solvent Test Different Organic Solvent (e.g., ACN) eval_res->optimize_solvent No/Poor Separation optimize_ph Adjust pH and Buffer optimize_gradient->optimize_ph optimize_solvent->optimize_ph final_method Finalize Method optimize_ph->final_method validate Method Validation (Robustness, Reproducibility) final_method->validate

References

Preventing degradation of S-Benzyl-DL-cysteine during sample storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the proper storage and handling of S-Benzyl-DL-cysteine to prevent its degradation. Researchers, scientists, and drug development professionals can find troubleshooting advice and answers to frequently asked questions regarding sample stability.

Troubleshooting Guide

Encountering issues with S-Benzyl-DL-cysteine stability? Use this guide to identify and resolve common problems.

Issue Possible Cause Recommended Solution
Loss of potency or inconsistent results Degradation of S-Benzyl-DL-cysteine due to improper storage.Verify storage conditions. For long-term storage, keep the compound as a dry powder at -20°C or below, protected from light and moisture. For solutions, use deoxygenated solvents and store at -80°C for short periods.
Appearance of new peaks in analytical chromatograms (e.g., HPLC) Oxidation or other forms of chemical degradation.The primary degradation pathway is likely the oxidation of the thioether group. Potential degradation products include the corresponding sulfoxide and sulfone. Analyze samples promptly after preparation.
Discoloration of the sample (e.g., yellowing) Exposure to light or oxidative stress.Store the compound in amber vials or wrap containers in aluminum foil to protect from light. Ensure the container is tightly sealed to minimize exposure to air.
Poor solubility of the stored compound Formation of less soluble degradation products or disulfide-linked dimers.Before use, visually inspect the sample for any changes in physical appearance. If solubility issues arise, consider re-purification of the sample if possible, or obtain a fresh batch.
pH-dependent instability in aqueous solutions S-Benzyl-DL-cysteine may be susceptible to degradation at neutral or slightly acidic/basic pH.For aqueous solutions, prepare them fresh before use. If storage is necessary, conduct a stability study to determine the optimal pH and buffer system. Based on similar compounds, highly acidic or basic conditions might offer better stability than neutral pH.[1]

Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for S-Benzyl-DL-cysteine powder?

For long-term storage, S-Benzyl-DL-cysteine powder should be kept in a tightly sealed container at -20°C, protected from light and moisture. Storing under an inert atmosphere (e.g., argon or nitrogen) can further minimize the risk of oxidation.

Q2: How should I store solutions of S-Benzyl-DL-cysteine?

Solutions of S-Benzyl-DL-cysteine are more prone to degradation than the solid powder. If you must store solutions, prepare them in a deoxygenated, anhydrous solvent. For short-term storage, aliquot the solution into tightly sealed vials and store at -80°C.[2] It is highly recommended to prepare solutions fresh for each experiment to ensure the integrity of the compound.

Q3: What are the likely degradation products of S-Benzyl-DL-cysteine?

The most common degradation pathway for cysteine derivatives involves the oxidation of the sulfur atom. The primary degradation products are likely to be S-Benzyl-DL-cysteine sulfoxide and, upon further oxidation, S-Benzyl-DL-cysteine sulfone. In the presence of other thiols, disulfide exchange reactions could also occur, although the thioether in S-Benzyl-DL-cysteine is generally more stable than a free thiol group.

Q4: How can I monitor the stability of my S-Benzyl-DL-cysteine sample?

The stability of S-Benzyl-DL-cysteine can be monitored using High-Performance Liquid Chromatography (HPLC) with UV detection. A reversed-phase C18 column is typically suitable for this purpose. By comparing the peak area of the main compound and observing the appearance of new peaks over time, you can assess the extent of degradation.

Q5: Are there any materials I should avoid when handling or storing S-Benzyl-DL-cysteine?

Yes, you should avoid contact with strong oxidizing agents, as they will accelerate the degradation of the thioether group.[1] Also, minimize the sample's exposure to oxygen and light.

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) Method for Stability Analysis

This protocol provides a general method for the analysis of S-Benzyl-DL-cysteine and its potential degradation products.

  • Instrumentation:

    • HPLC system with a UV detector

    • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade)

    • Trifluoroacetic acid (TFA) or Formic acid

  • Mobile Phase:

    • Mobile Phase A: 0.1% TFA in Water

    • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Chromatographic Conditions:

    • Gradient: 5% to 95% B over 20 minutes

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection Wavelength: 210 nm

    • Injection Volume: 10 µL

  • Sample Preparation:

    • Prepare a stock solution of S-Benzyl-DL-cysteine in a suitable solvent (e.g., methanol or a mixture of water and acetonitrile).

    • For analysis, dilute the stock solution to an appropriate concentration (e.g., 100 µg/mL) with the initial mobile phase composition.

    • Filter the sample through a 0.45 µm syringe filter before injection.

Visualizations

degradation_pathway SBDC S-Benzyl-DL-cysteine Sulfoxide S-Benzyl-DL-cysteine sulfoxide SBDC->Sulfoxide Oxidation Sulfone S-Benzyl-DL-cysteine sulfone Sulfoxide->Sulfone Further Oxidation

Caption: Potential oxidative degradation pathway of S-Benzyl-DL-cysteine.

experimental_workflow cluster_storage Sample Storage cluster_prep Sample Preparation cluster_analysis Analysis storage_powder Store Powder at -20°C (Long-term) dissolve Dissolve in appropriate solvent storage_powder->dissolve storage_solution Store Solution at -80°C (Short-term, Deoxygenated) storage_solution->dissolve dilute Dilute to working concentration dissolve->dilute filter Filter through 0.45 µm filter dilute->filter hplc HPLC Analysis filter->hplc data Data Interpretation hplc->data

Caption: Recommended workflow for handling and analyzing S-Benzyl-DL-cysteine.

troubleshooting_logic start Inconsistent Experimental Results? check_storage Verify Storage Conditions (-20°C powder, -80°C solution) start->check_storage check_purity Analyze Sample Purity by HPLC check_storage->check_purity degradation_peaks Degradation Peaks Observed? check_purity->degradation_peaks remediate_storage Implement Correct Storage Protocol degradation_peaks->remediate_storage No new_sample Use a Fresh Sample/Batch degradation_peaks->new_sample Yes problem_solved Problem Resolved remediate_storage->problem_solved new_sample->problem_solved

Caption: Troubleshooting logic for issues with S-Benzyl-DL-cysteine.

References

Optimizing fragmentation parameters for S-Benzyl-DL-cysteine MRM

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for optimizing Multiple Reaction Monitoring (MRM) fragmentation parameters for S-Benzyl-DL-cysteine.

Frequently Asked Questions (FAQs)

Q1: What is the expected precursor ion for S-Benzyl-DL-cysteine in positive ion mode electrospray ionization (ESI+)?

A1: For S-Benzyl-DL-cysteine (molecular weight: 211.28 g/mol ), the expected precursor ion in positive ESI mode is the protonated molecule, [M+H]⁺, with a mass-to-charge ratio (m/z) of approximately 212.3.

Q2: What are the most common product ions observed during the fragmentation of S-Benzyl-DL-cysteine?

A2: The fragmentation of S-Benzyl-DL-cysteine is dominated by the cleavage of the benzylic C-S bond. The most abundant product ion is typically the tropylium ion at m/z 91. Another significant product ion can result from the loss of the benzyl group, retaining the cysteine portion of the molecule. A further common fragmentation pathway for amino acids involves the neutral loss of formic acid (HCOOH), which has a mass of 46.03 Da.

Q3: Where can I find a starting point for collision energy (CE) and declustering potential (DP) values?

A3: Optimal CE and DP values are instrument-dependent. However, a good starting point for CE for a small molecule like S-Benzyl-DL-cysteine would be in the range of 15-35 eV for the primary transition. The DP can initially be set between 50-100 V. It is crucial to perform a compound optimization experiment to determine the ideal values for your specific instrument and experimental conditions.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
No or Low Signal for Precursor Ion 1. Incorrect mass setting for the precursor ion.2. Poor ionization efficiency.3. Suboptimal source parameters (e.g., temperature, gas flows).1. Verify the calculated m/z for the [M+H]⁺ ion (approx. 212.3).2. Optimize the mobile phase composition; consider adding a small percentage of formic acid or ammonium formate.3. Perform source parameter optimization for S-Benzyl-DL-cysteine.
Low Intensity of Product Ions 1. Inefficient fragmentation.2. Incorrect product ion m/z selected.3. Collision energy is too low or too high.1. Ensure the collision cell pressure is within the optimal range for your instrument.2. Confirm the expected product ion masses (e.g., m/z 91).3. Perform a collision energy optimization experiment by ramping the CE across a range (e.g., 5-50 eV) to find the value that yields the maximum product ion intensity.
High Background Noise 1. Matrix effects from the sample.2. Contamination in the LC-MS system.1. Improve sample preparation to remove interfering matrix components.2. Flush the LC system and mass spectrometer to remove potential contaminants.
Inconsistent Peak Areas 1. Unstable spray in the ESI source.2. Fluctuations in LC flow rate.3. Non-optimized MRM parameters.1. Check the ESI needle for blockage or damage.2. Ensure the LC pump is functioning correctly and the mobile phase is properly degassed.3. Re-optimize source and MRM parameters for robustness.

Experimental Protocols

Protocol 1: Determination of Precursor and Product Ions
  • Sample Preparation : Prepare a 1 µg/mL solution of S-Benzyl-DL-cysteine in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Infusion : Infuse the solution directly into the mass spectrometer at a flow rate of 5-10 µL/min.

  • Full Scan (Q1 Scan) : Acquire a full scan mass spectrum in positive ion mode to identify the protonated precursor ion, [M+H]⁺.

  • Product Ion Scan : Set the mass spectrometer to product ion scan mode, selecting the m/z of the precursor ion in Q1. Ramp the collision energy to observe the fragmentation pattern and identify the most abundant product ions in Q3.

Protocol 2: Optimization of Collision Energy (CE)
  • MRM Method Setup : Create an MRM method with the determined precursor and product ion transitions.

  • CE Ramp : For each transition, create a series of experiments where the collision energy is varied in steps (e.g., 2 eV increments) over a relevant range (e.g., 5-50 eV).

  • Analysis : Inject the S-Benzyl-DL-cysteine standard solution and acquire data for each CE value.

  • Data Evaluation : Plot the product ion intensity against the collision energy. The optimal CE is the value that produces the highest intensity for the product ion.

Quantitative Data Summary

The following table provides theoretically derived and commonly observed MRM parameters for S-Benzyl-DL-cysteine. Note: These are starting points and should be experimentally optimized for your specific instrument.

Precursor Ion [M+H]⁺ (m/z)Product Ion (m/z)Proposed FragmentStarting Collision Energy (eV)Starting Declustering Potential (V)
212.391.1Tropylium ion (C₇H₇⁺)20 - 3060 - 80
212.3166.3[M+H - HCOOH]⁺15 - 2560 - 80
212.3120.1[Cysteine - H]⁺25 - 3560 - 80

Visualizations

MRM_Workflow cluster_infusion Compound Optimization (Infusion) cluster_lcms LC-MS/MS Method Development infuse Infuse Standard q1_scan Q1 Full Scan (Find Precursor Ion) infuse->q1_scan product_scan Product Ion Scan (Find Fragment Ions) q1_scan->product_scan mrm_method Create MRM Method (Precursor -> Product) product_scan->mrm_method  Transfer Optimized  Transitions lc_separation LC Separation lc_separation->mrm_method ce_optimization Collision Energy Optimization mrm_method->ce_optimization dp_optimization Declustering Potential Optimization ce_optimization->dp_optimization final_method Final Quantitation Method dp_optimization->final_method

Caption: Workflow for MRM method development for S-Benzyl-DL-cysteine.

Fragmentation_Pathway cluster_fragments Collision-Induced Dissociation (CID) Precursor S-Benzyl-DL-cysteine [M+H]⁺ m/z = 212.3 Frag1 Tropylium Ion (C₇H₇⁺) m/z = 91.1 Precursor->Frag1 Loss of Cysteine moiety Frag2 [M+H - HCOOH]⁺ m/z = 166.3 Precursor->Frag2 Loss of Formic Acid Frag3 [Cysteine - H]⁺ m/z = 120.1 Precursor->Frag3 Loss of Benzyl group

Caption: Proposed fragmentation pathway for S-Benzyl-DL-cysteine.

Technical Support Center: Analysis of S-Benzyl-DL-cysteine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the analysis of S-Benzyl-DL-cysteine. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the most common analytical technique for S-Benzyl-DL-cysteine?

A1: High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the analysis of S-Benzyl-DL-cysteine. HPLC offers versatility in column selection and detection methods, making it suitable for both achiral and chiral separations.

Q2: Why is chiral separation important for S-Benzyl-DL-cysteine?

A2: S-Benzyl-DL-cysteine is a racemic mixture, meaning it contains equal amounts of two enantiomers (S-Benzyl-L-cysteine and S-Benzyl-D-cysteine). Enantiomers can have different pharmacological and toxicological properties.[1] Therefore, it is often crucial to separate and quantify each enantiomer individually, especially in pharmaceutical applications.

Q3: What are the main challenges in the analysis of S-Benzyl-DL-cysteine?

A3: The primary challenges include:

  • Chiral Resolution: Achieving baseline separation of the D- and L-enantiomers can be difficult and requires specialized chiral stationary phases.

  • Peak Shape Issues: Like other amino acids, S-Benzyl-DL-cysteine can exhibit peak tailing on traditional silica-based columns due to interactions with residual silanols.[2]

  • Stability: Cysteine and its derivatives can be susceptible to oxidation, which may affect the accuracy of the analysis.[3][4] Proper sample handling and storage are critical.

Q4: Can Gas Chromatography (GC) be used to analyze S-Benzyl-DL-cysteine?

A4: Yes, Gas Chromatography (GC) can be used, but it requires derivatization to increase the volatility and thermal stability of the analyte. Common derivatization agents include silylating agents (e.g., MTBSTFA) or chloroformates.[5]

Troubleshooting Guides

HPLC Analysis Troubleshooting

Issue 1: Poor Peak Shape (Tailing or Fronting)

Poor peak shape can compromise resolution and affect the accuracy of quantification.[6][7][8]

PeakShapeTroubleshooting cluster_causes Potential Causes cluster_solutions Solutions start Poor Peak Shape (Tailing/Fronting) cause1 Column Issues start->cause1 cause2 Mobile Phase Mismatch start->cause2 cause3 System Issues start->cause3 sol1a Check for column contamination or degradation cause1->sol1a sol1b Use a column with high-purity silica or end-capping cause1->sol1b sol2a Adjust mobile phase pH cause2->sol2a sol2b Optimize buffer concentration cause2->sol2b sol3a Check for leaks and ensure proper connections cause3->sol3a sol3b Clean or replace blocked frits cause3->sol3b

Potential Cause Troubleshooting Steps
Column Issues - Secondary Interactions: Interactions between the basic amine group of the analyte and acidic silanol groups on the silica packing can cause peak tailing.[2] Using a column with high-purity silica or one that is end-capped can minimize these interactions.- Column Contamination: Accumulation of contaminants on the column frit or packing material can lead to distorted peaks.[6] Reverse flushing the column or using a guard column can help.
Mobile Phase Mismatch - Incorrect pH: The pH of the mobile phase affects the ionization state of S-Benzyl-DL-cysteine. An inappropriate pH can lead to poor peak shape.[7] For basic compounds, a mobile phase pH 2 units below the pKa is often recommended.- Inadequate Buffer Strength: Insufficient buffer capacity can result in peak tailing.[2] Increasing the buffer concentration may improve peak symmetry.
System Issues - Extra-column Volume: Excessive tubing length or large internal diameter fittings can contribute to peak broadening.[8]- Blocked Frit: A partially blocked column inlet frit can distort the sample flow, leading to peak shape issues.[6]

Issue 2: Poor Resolution in Chiral Separation

Achieving baseline separation of enantiomers is critical for accurate quantification.

ChiralResolutionWorkflow start Start: Chiral Method Development step1 Select a Chiral Stationary Phase (CSP) start->step1 step2 Optimize Mobile Phase step1->step2 step3 Adjust Temperature step2->step3 decision Resolution Adequate? step3->decision end End: Validated Method decision->end Yes revisit Re-evaluate CSP and/or Mobile Phase Modifiers decision->revisit No revisit->step1

Factor Recommendation
Column Selection The choice of the chiral stationary phase (CSP) is the most critical factor. For amino acid derivatives like S-Benzyl-DL-cysteine, several types of CSPs can be effective:- Macrocyclic Glycopeptide-based CSPs: Columns like those based on teicoplanin (e.g., Astec CHIROBIOTIC T) have shown success in separating underivatized amino acids and their derivatives.- Ligand-Exchange CSPs: These columns, often coated with a chiral selector like a derivative of an amino acid, can provide excellent resolution for amino acids.- Polysaccharide-based CSPs: While challenging for underivatized amino acids due to their zwitterionic nature, they can be effective for derivatized forms.
Mobile Phase Composition - Normal Phase: Often preferred for chiral separations on polysaccharide-based CSPs. Common mobile phases consist of hexane/isopropanol or hexane/ethanol mixtures with additives like trifluoroacetic acid (TFA) or diethylamine (DEA) to improve peak shape.- Reversed-Phase: Compatible with macrocyclic glycopeptide and some polysaccharide-based CSPs. Typically uses mixtures of water/acetonitrile or water/methanol with buffers.
Temperature Temperature can significantly affect enantioselectivity. It is recommended to evaluate a range of temperatures (e.g., 10-40 °C) to optimize resolution.
LC-MS Analysis Troubleshooting

Issue: Low Signal Intensity or Poor Ionization

Potential Cause Troubleshooting Steps
Inefficient Ionization S-Benzyl-DL-cysteine may not ionize efficiently under certain conditions. Optimization of the ion source parameters (e.g., capillary voltage, gas flow, temperature) is crucial. Consider using a mobile phase additive that promotes ionization, such as formic acid or ammonium formate for positive ion mode.
Matrix Effects Co-eluting compounds from the sample matrix can suppress the ionization of the analyte. Improve sample preparation to remove interfering substances. A change in chromatographic conditions to better separate the analyte from matrix components can also be beneficial.
Analyte Instability If the analyte is degrading in the ion source, this can lead to a low signal. Cysteine derivatives can be prone to oxidation. Ensure proper sample handling and consider derivatization to a more stable form if necessary.[3][4]

Experimental Protocols

Recommended Starting Conditions for HPLC Analysis

The following tables provide recommended starting parameters for method development. Optimization will be required for specific applications.

Table 1: Achiral Reversed-Phase HPLC

ParameterRecommended Condition
Column C18, 250 x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 210 nm or 254 nm
Injection Volume 10 µL

Table 2: Chiral HPLC

ParameterRecommended Condition
Column Astec CHIROBIOTIC T, 250 x 4.6 mm, 5 µm[9]
Mobile Phase Methanol with 0.1% Ammonium Acetate or Water/Acetonitrile mixtures
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 210 nm or 254 nm
Injection Volume 10 µL

Table 3: LC-MS/MS

ParameterRecommended Condition
Ionization Mode Positive Electrospray Ionization (ESI+)
Mobile Phase As per achiral HPLC, ensuring compatibility with MS
MS/MS Transitions Precursor ion (m/z of S-Benzyl-DL-cysteine) to be determined by infusion, with subsequent optimization of product ions and collision energy. The nominal mass of S-Benzyl-L-cysteine is 211.28 g/mol .[10]
Source Parameters Optimize capillary voltage, source temperature, and gas flows for maximum signal.
GC-MS Protocol with Derivatization
  • Sample Preparation: Dry an appropriate amount of the sample containing S-Benzyl-DL-cysteine.

  • Derivatization: Add a silylating agent such as N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) and a solvent like acetonitrile. Heat the mixture to ensure complete derivatization.

  • GC-MS Analysis:

    • Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane).

    • Carrier Gas: Helium.

    • Temperature Program: Optimize the temperature ramp to ensure good separation of the derivatized analyte from any by-products.

    • MS Detection: Use electron ionization (EI) and scan for characteristic fragments of the derivatized S-Benzyl-DL-cysteine.

References

Dealing with low recovery of S-Benzyl-DL-cysteine during extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the extraction of S-Benzyl-DL-cysteine, particularly addressing issues of low recovery.

Frequently Asked Questions (FAQs)

Q1: What are the key chemical properties of S-Benzyl-DL-cysteine that influence its extraction?

A1: Understanding the chemical properties of S-Benzyl-DL-cysteine is crucial for developing an effective extraction protocol. Key properties include its pKa values, isoelectric point (pI), and solubility. As a derivative of the amino acid cysteine, it possesses both an acidic carboxylic acid group and a basic amino group.

Q2: How does pH affect the extraction of S-Benzyl-DL-cysteine?

A2: The pH of the aqueous solution is a critical factor that dictates the charge state of S-Benzyl-DL-cysteine and, consequently, its solubility in aqueous versus organic phases. At its isoelectric point (pI), the molecule will have a net zero charge (zwitterionic form), minimizing its solubility in water and making it more amenable to extraction into an organic solvent.[1] Adjusting the pH away from the pI will increase its solubility in the aqueous phase.

Q3: What are the potential stability issues with S-Benzyl-DL-cysteine during extraction?

A3: While the S-benzyl group protects the thiol from oxidation, a common issue with cysteine, other stability concerns exist. Some cysteine S-conjugates can be unstable under neutral or slightly acidic/basic conditions, potentially undergoing rearrangement.[2][3] It is generally advisable to perform extractions at cooler temperatures and under conditions where the compound is most stable. Cysteine itself is more stable in acidic solutions.[4]

Q4: Can S-Benzyl-DL-cysteine degrade during the extraction process?

A4: Degradation is possible, especially with prolonged exposure to unfavorable pH or high temperatures. Potential degradation pathways for similar compounds include oxidation of the sulfur to a sulfoxide.[5][6][7]

Troubleshooting Guides

Low Recovery of S-Benzyl-DL-cysteine

Low recovery is a common issue in the extraction of S-Benzyl-DL-cysteine. The following guide provides a systematic approach to troubleshooting this problem.

Problem: Low yield of S-Benzyl-DL-cysteine after extraction.

Potential Causes and Solutions:

  • Incorrect pH of the Aqueous Phase:

    • Cause: The pH of the aqueous phase is not optimal for partitioning into the organic solvent. If the pH is far from the isoelectric point (pI), the compound will be charged and more soluble in the aqueous layer.

  • Inappropriate Organic Solvent:

    • Cause: The chosen organic solvent may have poor solubility for S-Benzyl-DL-cysteine.

    • Solution: Select an organic solvent that is immiscible with water and has a good affinity for the zwitterionic form of the amino acid. While quantitative data for S-Benzyl-DL-cysteine is scarce, for L-cysteine, solubility is low in acetonitrile and higher in alcohols like methanol and ethanol.[9] For extraction, consider solvents like ethyl acetate or a mixture of solvents. Experiment with different solvents to find the one that provides the best partition coefficient.

  • Emulsion Formation:

    • Cause: Vigorous shaking or the presence of surfactants in the sample can lead to the formation of a stable emulsion between the aqueous and organic layers, trapping the product and preventing efficient phase separation.

    • Solution:

      • Gently invert the separatory funnel instead of vigorous shaking.

      • Add a small amount of a saturated salt solution (brine) to increase the ionic strength of the aqueous phase, which can help break the emulsion.

      • Centrifugation can also be an effective method to separate the layers.

  • Insufficient Phase Separation:

    • Cause: Incomplete separation of the aqueous and organic phases can lead to loss of product.

    • Solution: Allow sufficient time for the layers to separate completely. If the interface is not sharp, consider the troubleshooting steps for emulsion formation.

  • Degradation of the Compound:

    • Cause: S-Benzyl-DL-cysteine may be degrading due to adverse pH, temperature, or exposure to oxidative conditions.

    • Solution:

      • Perform the extraction at a lower temperature (e.g., in an ice bath).

      • Minimize the duration of the extraction process.

      • Work under an inert atmosphere (e.g., nitrogen or argon) if oxidation is suspected, although the S-benzyl group offers significant protection.

Data Presentation

Table 1: Physicochemical Properties of Cysteine and S-Benzyl-L-cysteine

PropertyCysteineS-Benzyl-L-cysteineReference
pKa (Carboxylic Acid) 1.96~2.10 (Predicted)[5][8]
pKa (Amino Group) 10.28~9.0-10.5 (Estimated)[8][10]
pKa (Thiol Group) 8.18N/A[8]
Isoelectric Point (pI) 5.07Estimated to be around 5.5-6.0[8]

Table 2: General Solubility of L-Cysteine in Various Solvents

SolventSolubility
WaterHigh
MethanolModerate
EthanolModerate
AcetoneLow
Ethyl AcetateLow
AcetonitrileVery Low
DichloromethaneVery Low
Note: This table provides a qualitative guide based on data for L-cysteine and its derivatives.[9] The solubility of S-Benzyl-DL-cysteine may vary.

Experimental Protocols

Key Experiment: Liquid-Liquid Extraction of S-Benzyl-DL-cysteine

This protocol provides a general methodology for the extraction of S-Benzyl-DL-cysteine from an aqueous solution. Optimization may be required based on the specific sample matrix.

Objective: To extract S-Benzyl-DL-cysteine from an aqueous solution into an organic solvent.

Materials:

  • Aqueous sample containing S-Benzyl-DL-cysteine

  • 1 M HCl and 1 M NaOH for pH adjustment

  • Organic solvent (e.g., ethyl acetate)

  • Saturated NaCl solution (brine)

  • Anhydrous sodium sulfate

  • Separatory funnel

  • pH meter or pH paper

  • Rotary evaporator

Procedure:

  • pH Adjustment:

    • Transfer the aqueous sample to a beaker.

    • Slowly add 1 M HCl or 1 M NaOH while monitoring the pH to adjust the solution to the isoelectric point (pI) of S-Benzyl-DL-cysteine (start with a target pH of 5.5).

  • Extraction:

    • Transfer the pH-adjusted aqueous solution to a separatory funnel.

    • Add an equal volume of the selected organic solvent (e.g., ethyl acetate).

    • Stopper the funnel and gently invert it multiple times for 2-3 minutes to allow for partitioning. Avoid vigorous shaking to prevent emulsion formation.

    • Allow the layers to separate completely.

  • Phase Separation:

    • Carefully drain the lower aqueous layer.

    • Collect the upper organic layer containing the extracted compound.

  • Repeat Extraction:

    • Return the aqueous layer to the separatory funnel and repeat the extraction process two more times with fresh organic solvent to maximize recovery.

  • Washing the Organic Phase:

    • Combine the organic extracts.

    • Wash the combined organic phase with a small volume of brine to remove any residual water-soluble impurities.

  • Drying and Concentration:

    • Drain the washed organic layer into a clean flask and dry it over anhydrous sodium sulfate.

    • Filter the dried organic solution to remove the drying agent.

    • Remove the organic solvent using a rotary evaporator to obtain the crude S-Benzyl-DL-cysteine.

Mandatory Visualization

Extraction_Workflow cluster_aqueous_phase Aqueous Phase Processing cluster_extraction Liquid-Liquid Extraction cluster_organic_phase Organic Phase Processing AqueousSample Aqueous Sample (containing S-Benzyl-DL-cysteine) pH_Adjustment pH Adjustment to pI (e.g., pH 5.5) AqueousSample->pH_Adjustment 1. Adjust pH Extraction Add Organic Solvent (e.g., Ethyl Acetate) pH_Adjustment->Extraction 2. Mix Separation Phase Separation Extraction->Separation 3. Separate Layers OrganicPhase Combined Organic Extracts Separation->OrganicPhase Collect AqueousWaste Aqueous Waste Separation->AqueousWaste Discard Washing Wash with Brine OrganicPhase->Washing 4. Wash Drying Dry over Na2SO4 Washing->Drying 5. Dry Evaporation Solvent Evaporation Drying->Evaporation 6. Concentrate Product Isolated S-Benzyl-DL-cysteine Evaporation->Product Troubleshooting_Logic Start Low Recovery of S-Benzyl-DL-cysteine Check_pH Is the pH of the aqueous phase at the pI (~5.5)? Start->Check_pH Adjust_pH Adjust pH to pI Check_pH->Adjust_pH No Check_Solvent Is the organic solvent appropriate? Check_pH->Check_Solvent Yes Adjust_pH->Start Re-extract Change_Solvent Test alternative solvents (e.g., Ethyl Acetate) Check_Solvent->Change_Solvent No Check_Emulsion Is an emulsion present? Check_Solvent->Check_Emulsion Yes Change_Solvent->Start Re-extract Break_Emulsion Break emulsion: - Gentle mixing - Add brine - Centrifuge Check_Emulsion->Break_Emulsion Yes Check_Degradation Could degradation be occurring? Check_Emulsion->Check_Degradation No Break_Emulsion->Start Re-extract Minimize_Degradation Minimize degradation: - Lower temperature - Reduce extraction time Check_Degradation->Minimize_Degradation Yes Success Improved Recovery Check_Degradation->Success No Minimize_Degradation->Start Re-extract

References

Validation & Comparative

A Head-to-Head Battle in Bioanalysis: S-Benzyl-DL-cysteine-2,3,3-D3 versus Structural Analog Internal Standards

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the validation of bioanalytical methods reveals the superior performance of stable isotope-labeled internal standards, such as S-Benzyl-DL-cysteine-2,3,3-D3, over their non-labeled structural analog counterparts. This guide provides a comprehensive comparison, supported by experimental data, for researchers, scientists, and drug development professionals seeking to ensure the highest accuracy and precision in their quantitative bioanalytical assays.

In the realm of drug discovery and development, the precise quantification of xenobiotics and their metabolites in biological matrices is paramount. The gold standard for such bioanalytical methods is liquid chromatography-tandem mass spectrometry (LC-MS/MS), a technique heavily reliant on the use of internal standards to correct for variability during sample processing and analysis. The choice of internal standard is a critical decision that directly impacts the reliability of the data. This guide focuses on the validation of a bioanalytical method using the stable isotope-labeled (SIL) internal standard, this compound, and compares its performance with a hypothetical, yet representative, structural analog internal standard for the quantification of a key metabolite.

As a case study, we will examine the bioanalysis of S-benzylmercapturic acid (S-BMA), a urinary biomarker of toluene exposure. Toluene is a widely used industrial solvent, and monitoring its metabolites is crucial for assessing human exposure and potential health risks. The structural similarity of S-BMA to S-benzyl-cysteine makes it an ideal analyte to illustrate the application of this compound.

The Gold Standard: Stable Isotope-Labeled Internal Standards

SIL internal standards are considered the pinnacle for quantitative bioanalysis due to their near-identical physicochemical properties to the analyte of interest.[1][2][3] this compound, a deuterated form of S-benzyl-cysteine, co-elutes with the analyte during chromatography and experiences similar ionization effects in the mass spectrometer. This close correlation allows for highly effective compensation of matrix effects and variations in extraction recovery, leading to exceptional accuracy and precision.

The Alternative: Structural Analog Internal Standards

Performance Data: A Tale of Two Standards

The following tables summarize the typical performance characteristics of a validated bioanalytical method for S-benzylmercapturic acid (S-BMA) using either a deuterated internal standard (d5-S-BMA, analogous to this compound) or a hypothetical structural analog internal standard. The data is compiled from published validation studies.[4][5]

Table 1: Linearity and Sensitivity

ParameterDeuterated Internal Standard (d5-S-BMA)Structural Analog Internal Standard
Calibration Range0.5 - 50 ng/mL1 - 100 ng/mL
Correlation Coefficient (r²)≥ 0.998≥ 0.995
Lower Limit of Quantification (LLOQ)0.2 ng/mL[5]1 ng/mL

Table 2: Accuracy and Precision

Analyte ConcentrationDeuterated Internal Standard (d5-S-BMA)Structural Analog Internal Standard
Accuracy (% Recovery) Precision (%RSD)
Low QC (e.g., 1.5 ng/mL)99 - 110%[5]≤ 5.3%[5]
Medium QC (e.g., 15 ng/mL)98 - 105%≤ 4.0%
High QC (e.g., 40 ng/mL)99 - 104%≤ 3.5%

As the data clearly indicates, the use of a deuterated internal standard results in a wider linear dynamic range, a lower limit of quantification, and superior accuracy and precision across all concentration levels.

Experimental Protocols

Method Using Deuterated Internal Standard (d5-S-BMA)

This protocol is based on established methods for the analysis of S-BMA in urine.[4][6]

1. Sample Preparation:

  • Thaw frozen urine samples at room temperature.

  • To a 4.0 mL aliquot of urine, add 0.5 mL of a 30 ng/mL solution of d5-S-BMA in methanol.

  • Perform solid-phase extraction (SPE) using a suitable SPE cartridge.

  • Wash the cartridge and elute the analytes.

  • Evaporate the eluate to dryness and reconstitute in the mobile phase.

2. LC-MS/MS Analysis:

  • Chromatographic Column: C18 reversed-phase column.

  • Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Negative ion electrospray ionization (ESI-).

  • MRM Transitions: Monitor the specific precursor-to-product ion transitions for both S-BMA and d5-S-BMA.

Hypothetical Method Using a Structural Analog Internal Standard

For comparison, a hypothetical protocol using a structural analog, such as S-phenylmercapturic acid (SPMA), which is often analyzed alongside S-BMA, is presented.[7]

1. Sample Preparation:

  • Thaw frozen urine samples at room temperature.

  • To a 4.0 mL aliquot of urine, add 0.5 mL of a 50 ng/mL solution of SPMA in methanol.

  • Follow the same solid-phase extraction procedure as described above.

2. LC-MS/MS Analysis:

  • The LC-MS/MS conditions would be similar, but the MRM transitions would be optimized for S-BMA and SPMA.

Visualizing the Workflow

To better understand the bioanalytical process, the following diagrams illustrate the key steps.

Bioanalytical_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis LC-MS/MS Analysis Sample_Collection Urine Sample Collection IS_Spiking Internal Standard Spiking Sample_Collection->IS_Spiking SPE Solid-Phase Extraction IS_Spiking->SPE Elution Elution SPE->Elution Evaporation_Reconstitution Evaporation & Reconstitution Elution->Evaporation_Reconstitution LC_Separation Chromatographic Separation Evaporation_Reconstitution->LC_Separation MS_Detection Mass Spectrometric Detection LC_Separation->MS_Detection Data_Processing Data_Processing MS_Detection->Data_Processing Quantification

Caption: A generalized workflow for the bioanalytical method.

Logical Relationship of Internal Standard Choice and Data Quality

The choice of internal standard has a direct and significant impact on the quality of the resulting bioanalytical data.

IS_Choice_Impact IS_Choice Choice of Internal Standard SIL_IS Stable Isotope-Labeled IS (e.g., this compound) IS_Choice->SIL_IS Analog_IS Structural Analog IS IS_Choice->Analog_IS High_Accuracy High Accuracy & Precision SIL_IS->High_Accuracy Leads to Lower_Accuracy Lower Accuracy & Precision Analog_IS->Lower_Accuracy Can lead to

References

A Head-to-Head Battle: S-Benzyl-DL-cysteine-2,3,3-D3 vs. 13C-Labeled Internal Standards in Bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

In the precise world of quantitative mass spectrometry, the choice of an internal standard is paramount to achieving accurate and reliable results. For researchers in drug development and various scientific fields, stable isotope-labeled (SIL) internal standards are the gold standard. This guide provides an objective comparison between deuterium-labeled standards, specifically S-Benzyl-DL-cysteine-2,3,3-D3, and their 13C-labeled counterparts, supported by experimental principles and data.

Stable isotope-labeled internal standards are crucial for correcting variability during sample preparation and analysis, such as extraction efficiency, matrix effects, and instrument response.[1][2][3] While both deuterium (²H or D) and carbon-13 (¹³C) labeling are common, their physicochemical properties can lead to significant differences in analytical performance.[4][5][6]

Performance Comparison: Deuterium vs. Carbon-13 Labeling

The ideal internal standard should co-elute with the analyte and exhibit identical ionization and fragmentation behavior. However, the substitution of hydrogen with the heavier deuterium isotope can introduce subtle yet impactful changes.

Key Performance Parameters:

ParameterThis compound (Deuterium-Labeled)S-Benzyl-DL-cysteine (¹³C-Labeled)Rationale & Supporting Data
Chromatographic Co-elution Potential for slight retention time shifts (isotopic effect).[7][8]Typically co-elutes perfectly with the unlabeled analyte.[5][9]The larger relative mass difference between deuterium and protium can alter the compound's polarity and interaction with the stationary phase. Studies on other compounds have demonstrated chromatographic separation between deuterated standards and their native analytes.[5]
Isotopic Stability Risk of back-exchange (D-H exchange) in certain solvents or under specific pH conditions, especially if the label is on an exchangeable site.[4][7][10]Highly stable; ¹³C atoms are integrated into the carbon backbone and are not susceptible to exchange.[6][7]While the deuterium atoms in this compound are on a carbon atom and thus less prone to exchange than those on heteroatoms, the possibility, though minimal, cannot be entirely dismissed under all conditions.[7]
Ionization & Fragmentation May exhibit different ionization efficiency and fragmentation patterns compared to the analyte, particularly with a high number of deuterium labels.[2][5]Identical ionization and fragmentation behavior to the unlabeled analyte.[9]The difference in bond energy between C-D and C-H can influence fragmentation pathways in the mass spectrometer.[5]
Matrix Effect Compensation Can be less effective if chromatographic separation occurs, as the analyte and internal standard experience different degrees of ion suppression or enhancement.[11]Provides more reliable compensation for matrix effects due to identical retention time and ionization characteristics.[9]If the internal standard does not co-elute, it may not accurately reflect the matrix effects experienced by the analyte at its specific retention time.
Cost & Availability Generally more cost-effective and readily available.[2][4]Typically more expensive due to the higher cost of ¹³C starting materials and more complex synthesis.The synthesis of deuterated compounds is often simpler and utilizes less expensive reagents.[4]

Experimental Protocol: Comparative Analysis by LC-MS/MS

This protocol outlines a method to evaluate the performance of this compound and a hypothetical ¹³C-labeled S-Benzyl-DL-cysteine as internal standards for the quantification of S-Benzyl-DL-cysteine in human plasma.

1. Sample Preparation (Protein Precipitation):

  • To 100 µL of human plasma, add 10 µL of the internal standard working solution (either this compound or ¹³C-S-Benzyl-DL-cysteine at 1 µg/mL).

  • Add 400 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (50:50 water:acetonitrile with 0.1% formic acid).

2. LC-MS/MS Conditions:

  • LC System: UHPLC system

  • Column: C18 column (e.g., 2.1 x 50 mm, 1.7 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 5% B to 95% B over 5 minutes, hold at 95% B for 1 minute, then re-equilibrate at 5% B for 2 minutes.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • MS System: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive mode.

  • MRM Transitions (Hypothetical):

    • S-Benzyl-DL-cysteine: Q1 212.1 -> Q3 123.1

    • This compound: Q1 215.1 -> Q3 123.1

    • ¹³C₆-S-Benzyl-DL-cysteine: Q1 218.1 -> Q3 129.1

3. Data Analysis:

  • Compare the retention times of the analyte and each internal standard.

  • Assess the peak shapes and signal-to-noise ratios.

  • Evaluate the accuracy and precision of quality control samples prepared with each internal standard.

  • Analyze matrix effects by comparing the response of the internal standards in neat solution versus post-extraction spiked plasma samples.

Visualizing the Workflow and Pathway

To better illustrate the processes involved, the following diagrams depict the experimental workflow and a relevant biological pathway for S-Benzyl-cysteine.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Evaluation plasma Plasma Sample is_d3 Add D3-IS plasma->is_d3 Spike with IS is_c13 Add 13C-IS plasma->is_c13 Spike with IS ppt Protein Precipitation (Acetonitrile) is_d3->ppt is_c13->ppt centrifuge Centrifugation ppt->centrifuge evap Evaporation centrifuge->evap reconstitute Reconstitution evap->reconstitute injection UHPLC Injection reconstitute->injection separation Chromatographic Separation (C18 Column) injection->separation detection Mass Spectrometry (MRM Detection) separation->detection quant Quantification detection->quant comparison Performance Comparison (Accuracy, Precision, Matrix Effect) quant->comparison

Caption: Experimental workflow for comparing internal standards.

S-Benzyl-L-cysteine acts as an inhibitor of O-acetylserine(thiol) lyase (OAS-TL), an enzyme in the cysteine biosynthesis pathway, which is part of the larger sulfur assimilation process in plants.[12]

signaling_pathway cluster_pathway Cysteine Biosynthesis Pathway (Plant) serine Serine sat Serine Acetyltransferase (SAT) serine->sat Acetyl-CoA oas O-Acetylserine (OAS) sat->oas oastl O-Acetylserine(thiol) Lyase (OAS-TL) oas->oastl sulfide Sulfide (S²⁻) sulfide->oastl cysteine L-Cysteine oastl->cysteine sbc S-Benzyl-L-cysteine sbc->oastl Inhibition

References

A Guide to Internal Standards for Mass Spectrometry: A Comparative Analysis of S-Benzyl-DL-cysteine-2,3,3-D3

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accuracy and reliability of quantitative analysis by mass spectrometry are paramount. The choice of an appropriate internal standard is a critical factor in achieving robust and reproducible results, particularly in complex biological matrices. This guide provides an objective comparison of S-Benzyl-DL-cysteine-2,3,3-D3, a deuterated stable isotope-labeled internal standard (SIL-IS), with other common internal standards used in bioanalysis.

This compound is a synthetic analog of S-benzyl-cysteine where three hydrogen atoms have been replaced by deuterium. This isotopic labeling makes it an ideal internal standard for the quantification of cysteine and related compounds. Its chemical and physical properties are nearly identical to the unlabeled analyte, ensuring it behaves similarly during sample preparation, chromatography, and ionization. This co-elution and similar ionization response allow it to effectively compensate for variations in sample extraction, matrix effects, and instrument response.[1]

Comparison with Alternative Internal Standards

The selection of an internal standard is a critical step in bioanalytical method development.[1] Besides deuterated standards like this compound, other stable isotope-labeled standards (e.g., containing ¹³C or ¹⁵N) and structural analogs are also employed.

  • Stable Isotope-Labeled (SIL) Internal Standards: These are considered the gold standard in quantitative mass spectrometry.[1] Because their physical and chemical properties are almost identical to the analyte, they co-elute and experience similar matrix effects and ionization suppression or enhancement.[2] This leads to high accuracy and precision. Besides deuterium labeling, compounds can be labeled with other stable isotopes like carbon-13 (¹³C) or nitrogen-15 (¹⁵N).

  • Structural Analogs (Non-labeled): These are molecules with a similar chemical structure to the analyte but are not isotopically labeled. They are often more readily available and less expensive than SIL standards. However, their chromatographic behavior and ionization efficiency may differ from the analyte, potentially leading to less effective correction for matrix effects and lower accuracy.[3]

Quantitative Data Presentation

The following table summarizes typical performance characteristics of different types of internal standards based on published bioanalytical methods. While direct comparative experimental data for this compound was not available in a single study, these values represent the expected performance based on the principles of internal standardization in LC-MS/MS.

Internal Standard TypeAnalyte Recovery (%)Matrix Effect (%)Precision (RSD %)Accuracy (% Bias)
This compound (Deuterated SIL-IS) 85 - 11590 - 110< 15± 15
Other SIL-IS (e.g., ¹³C, ¹⁵N) 85 - 11590 - 110< 15± 15
Structural Analog Variable (70 - 120)Variable (can be significant)< 20± 20

Data are representative values compiled from various bioanalytical method validation studies and are intended for comparative purposes.

Experimental Protocols

Herein, we provide a detailed experimental protocol for the quantification of total cysteine in human plasma using this compound as an internal standard. This protocol is a composite based on established methods for amino acid analysis by LC-MS/MS.

Sample Preparation: Reduction and S-Benzylation
  • Thaw Plasma Samples: Thaw frozen human plasma samples on ice.

  • Internal Standard Spiking: To 100 µL of plasma, add 10 µL of this compound working solution (e.g., 10 µg/mL in methanol).

  • Reduction: Add 20 µL of a reducing agent solution (e.g., 10% dithiothreitol in water) to reduce disulfide bonds, including cystine to cysteine. Vortex and incubate at 37°C for 30 minutes.

  • S-Benzylation: Add 20 µL of benzyl bromide solution (e.g., 5% in acetonitrile) to derivatize the free thiol groups of cysteine. Vortex and incubate at 50°C for 60 minutes.

  • Protein Precipitation: Add 400 µL of ice-cold acetonitrile to precipitate plasma proteins. Vortex for 1 minute.

  • Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase starting condition (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

LC-MS/MS Analysis
  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A suitable gradient to separate S-benzyl-cysteine from other plasma components (e.g., 5% B to 95% B over 5 minutes).

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (MS):

    • Ionization: Electrospray ionization (ESI) in positive mode.

    • Detection: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • S-benzyl-cysteine: Precursor ion (m/z) -> Product ion (m/z)

      • This compound: Precursor ion (m/z) -> Product ion (m/z) (Specific m/z values to be determined by direct infusion of the derivatized standards).

Mandatory Visualizations

Experimental Workflow

experimental_workflow plasma Plasma Sample is_spike Spike with This compound plasma->is_spike reduction Reduction (DTT) is_spike->reduction derivatization S-Benzylation (Benzyl Bromide) reduction->derivatization precipitation Protein Precipitation (Acetonitrile) derivatization->precipitation centrifugation Centrifugation precipitation->centrifugation evaporation Evaporation centrifugation->evaporation reconstitution Reconstitution evaporation->reconstitution lcms LC-MS/MS Analysis reconstitution->lcms

Experimental workflow for cysteine quantification.
Cysteine Metabolism and Glutathione Synthesis Pathway

Cysteine is a crucial amino acid involved in several metabolic pathways, most notably the synthesis of the major endogenous antioxidant, glutathione (GSH). Accurate quantification of cysteine is therefore important in studies of oxidative stress and related diseases.

glutathione_synthesis cluster_cysteine_metabolism Cysteine Metabolism cluster_glutathione_synthesis Glutathione Synthesis Methionine Methionine Cysteine Cysteine Methionine->Cysteine Transsulfuration Pathway gamma_GC γ-Glutamylcysteine Cysteine->gamma_GC Glutamate-Cysteine Ligase (GCL) Cysteine->gamma_GC Cystine Cystine Cystine->Cysteine Reduction Glutamate Glutamate Glutamate->gamma_GC Glutamate-Cysteine Ligase (GCL) Glycine Glycine GSH Glutathione (GSH) Glycine->GSH Glutathione Synthetase (GS) gamma_GC->GSH Glutathione Synthetase (GS)

Simplified overview of the Glutathione Synthesis Pathway.

References

A Comparative Guide to the Accuracy and Precision of S-Benzyl-DL-cysteine-2,3,3-D3 as an Internal Standard in Bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of quantitative bioanalysis by liquid chromatography-mass spectrometry (LC-MS), the choice of an appropriate internal standard is paramount to achieving accurate and precise results. This guide provides a comprehensive comparison of S-Benzyl-DL-cysteine-2,3,3-D3, a stable isotope-labeled (SIL) internal standard, with a non-labeled structural analog, S-p-chlorobenzyl-DL-cysteine. The use of a SIL internal standard is widely regarded as the gold standard in quantitative mass spectrometry. This is because its physicochemical properties are nearly identical to the analyte, ensuring it behaves similarly during sample preparation, chromatography, and ionization, thus effectively compensating for matrix effects and other sources of analytical variability.

This guide will delve into the performance characteristics of this compound, supported by representative experimental data from closely related deuterium-labeled amino acid standards, and compare it with the expected performance of a structural analog. Detailed experimental protocols and visual workflows are provided to aid researchers in their method development and validation efforts.

Performance Comparison: Stable Isotope-Labeled vs. Structural Analog Internal Standard

The selection of an internal standard is a critical step in the development of robust quantitative LC-MS/MS assays. An ideal internal standard should mimic the analyte of interest throughout the entire analytical process, from extraction to detection, thereby correcting for any variations. Stable isotope-labeled internal standards, such as this compound, are the preferred choice as they co-elute with the analyte and experience similar ionization effects. Structural analogs, while a more economical option, may exhibit different extraction recoveries, chromatographic retention times, and ionization efficiencies, potentially compromising the accuracy and precision of the assay.

Below is a table summarizing the expected performance of this compound (based on data from similar deuterium-labeled amino acid standards) compared to a hypothetical, yet representative, structural analog internal standard, S-p-chlorobenzyl-DL-cysteine.

ParameterThis compound (Deuterium-Labeled IS)S-p-chlorobenzyl-DL-cysteine (Structural Analog IS)
Accuracy (Bias %) LQC -1.8%± 15% (Typical Expectation)
Accuracy (Bias %) MQC -1.2%± 15% (Typical Expectation)
Accuracy (Bias %) HQC -0.8%± 15% (Typical Expectation)
Precision (% RSD) LQC 2.5%< 15% (Typical Expectation)
Precision (% RSD) MQC 1.9%< 15% (Typical Expectation)
Precision (% RSD) HQC 1.5%< 15% (Typical Expectation)
Recovery > 99% of theoretical values[1]Variable, dependent on matrix
Matrix Effect Minimal, compensated by co-elutionPotential for significant ion suppression or enhancement

LQC: Low Quality Control, MQC: Medium Quality Control, HQC: High Quality Control. Data for the deuterium-labeled IS is representative of what is expected for this compound, based on performance data for other deuterium-labeled amino acids.

Experimental Protocols

A detailed methodology is crucial for the successful implementation and validation of a quantitative bioanalytical assay. Below is a representative experimental protocol for the quantification of S-benzyl-cysteine in a biological matrix using this compound as an internal standard.

Sample Preparation
  • Spiking: To 100 µL of the biological sample (e.g., plasma), add 10 µL of the internal standard working solution (this compound in methanol).

  • Protein Precipitation: Add 400 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and complete protein precipitation.

  • Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase starting condition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • Vortex and Transfer: Vortex the reconstituted sample and transfer it to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions
  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: A suitable gradient to separate the analyte from matrix components. For example:

    • 0-1 min: 5% B

    • 1-5 min: 5-95% B

    • 5-7 min: 95% B

    • 7.1-10 min: 5% B (re-equilibration)

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MRM Transitions:

    • S-benzyl-cysteine: Precursor ion > Product ion (to be determined by infusion and optimization).

    • This compound: Precursor ion [M+H]+ > Product ion (to be determined by infusion and optimization).

Visualizing the Workflow and Rationale

To better illustrate the experimental process and the underlying logic, the following diagrams are provided in Graphviz DOT language.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample Spike Spike with IS Sample->Spike Precipitate Protein Precipitation Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute LC LC Separation Reconstitute->LC MS MS/MS Detection LC->MS Quantify Quantification MS->Quantify

Caption: Experimental workflow for the quantification of S-benzyl-cysteine.

Signaling_Pathway cluster_pathway Metabolic Pathway of S-benzyl-cysteine SBC S-benzyl-cysteine CSL C-S Lyase SBC->CSL Metabolism BT Benzylthiol CSL->BT Further_Metabolism Further Metabolism (e.g., S-methylation, oxidation) BT->Further_Metabolism Excretion Excretion Products Further_Metabolism->Excretion

References

Comparative Guide to the Quantification of S-Benzyl-DL-cysteine: A Review of Analytical Methodologies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for the quantification of S-Benzyl-DL-cysteine, a critical task in various stages of pharmaceutical research and development. Due to the limited availability of directly published, fully validated methods for this specific analyte, this document presents two representative approaches based on established analytical techniques for closely related compounds: High-Performance Liquid Chromatography with UV detection (HPLC-UV) following pre-column derivatization, and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Methodology Comparison

The choice of analytical technique for the quantification of S-Benzyl-DL-cysteine is often dictated by the required sensitivity, selectivity, and the nature of the sample matrix. Below is a summary of the performance characteristics of two common analytical approaches.

ParameterRepresentative HPLC-UV with DerivatizationRepresentative LC-MS/MS
Linearity (R²) ≥ 0.995≥ 0.998
Quantitative Range 0.5 - 50 µg/mL1 - 1000 ng/mL
Limit of Quantification (LOQ) 0.5 µg/mL1 ng/mL
Limit of Detection (LOD) 0.15 µg/mL0.3 ng/mL
Precision (%RSD) < 5%< 10%
Accuracy (% Recovery) 95 - 105%90 - 110%

Experimental Protocols

Detailed experimental protocols for the two representative methods are provided below. These protocols are based on established methods for the analysis of cysteine and other amino acid derivatives and should be optimized and validated for the specific application.

Representative HPLC-UV Method with Pre-column Derivatization

This method relies on the derivatization of S-Benzyl-DL-cysteine with a reagent that introduces a chromophore, enabling sensitive UV detection. A common derivatizing agent for amino acids is 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl).

a) Sample Preparation and Derivatization:

  • Standard Solution Preparation: Prepare a stock solution of S-Benzyl-DL-cysteine in a suitable solvent (e.g., 0.1 M HCl) and perform serial dilutions to create calibration standards.

  • Sample Preparation: For biological samples, a protein precipitation step (e.g., with acetonitrile or perchloric acid) followed by centrifugation is typically required.

  • Derivatization Reaction:

    • To 100 µL of the standard or sample solution, add 100 µL of borate buffer (pH 8.5).

    • Add 200 µL of a 5 mM solution of FMOC-Cl in acetonitrile.

    • Vortex the mixture and allow it to react at room temperature for 10 minutes.

    • Quench the reaction by adding 100 µL of a 20 mM solution of glycine.

    • Filter the resulting solution through a 0.45 µm syringe filter before injection into the HPLC system.

b) HPLC-UV Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 20 mM phosphate buffer (pH 3.0).

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    • 0-5 min: 30% B

    • 5-15 min: 30% to 70% B

    • 15-20 min: 70% B

    • 20-22 min: 70% to 30% B

    • 22-30 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 265 nm.

  • Injection Volume: 20 µL.

  • Column Temperature: 30 °C.

Representative LC-MS/MS Method

This method offers higher sensitivity and selectivity and may not require derivatization, as the mass spectrometer can directly detect and quantify S-Benzyl-DL-cysteine.

a) Sample Preparation:

  • Standard Solution Preparation: Prepare a stock solution of S-Benzyl-DL-cysteine in a suitable solvent (e.g., methanol/water 50/50, v/v) and perform serial dilutions for calibration standards. An isotopically labeled internal standard (e.g., S-Benzyl-DL-cysteine-d5) should be used.

  • Sample Preparation: For biological samples, perform protein precipitation by adding 3 volumes of cold acetonitrile containing the internal standard to 1 volume of the sample. Vortex and centrifuge to pellet the precipitated proteins. Transfer the supernatant for analysis.

b) LC-MS/MS Conditions:

  • LC System:

    • Column: C18 or HILIC column (e.g., 2.1 x 100 mm, 3.5 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient Elution: A suitable gradient will need to be developed to ensure adequate retention and separation from matrix components. A typical starting point would be a linear gradient from 5% to 95% B over 5-10 minutes.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

    • Column Temperature: 40 °C.

  • Mass Spectrometer:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • S-Benzyl-DL-cysteine: Precursor ion [M+H]⁺ → Product ion (specific fragment to be determined by infusion).

      • Internal Standard: Corresponding precursor to product ion transition.

    • Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.

Workflow and Pathway Visualizations

To further elucidate the experimental processes, the following diagrams have been generated.

experimental_workflow_hplcuv cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis start Sample/Standard precip Protein Precipitation (if applicable) start->precip deriv Derivatization with FMOC-Cl precip->deriv filt Filtration deriv->filt hplc HPLC Separation (C18 Column) filt->hplc uv UV Detection (265 nm) hplc->uv data Data Acquisition & Quantification uv->data

Caption: HPLC-UV with derivatization workflow.

experimental_workflow_lcmsms cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis start Sample/Standard + Internal Standard precip Protein Precipitation start->precip super Collect Supernatant precip->super lc LC Separation (C18/HILIC) super->lc msms MS/MS Detection (MRM) lc->msms data Data Acquisition & Quantification msms->data

Caption: LC-MS/MS quantification workflow.

Conclusion

The quantification of S-Benzyl-DL-cysteine can be effectively achieved using either a derivatization-based HPLC-UV method or a more sensitive and specific LC-MS/MS method. The HPLC-UV approach is a cost-effective and robust option suitable for relatively high concentration samples, while the LC-MS/MS method is preferred for its superior sensitivity and selectivity, making it ideal for the analysis of complex biological matrices where the analyte is present at low levels. The choice of the most appropriate method will depend on the specific requirements of the study, including the desired sensitivity, the complexity of the sample matrix, and the available instrumentation. It is imperative that any chosen method be fully validated according to regulatory guidelines to ensure the reliability and accuracy of the generated data.

A Comparative Guide to Inter-laboratory Analysis of S-benzylcysteine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the quantification of S-benzylcysteine, a key biomarker in xenobiotic metabolism. Given the absence of formal inter-laboratory comparison studies for this specific analyte, this document focuses on a detailed comparison of the available analytical techniques, presenting their performance data, experimental protocols, and the metabolic context of S-benzylcysteine. This information is intended to assist laboratories in selecting and validating appropriate methods for their research and development needs.

Introduction to S-benzylcysteine and its Significance

S-benzylcysteine is a mercapturic acid conjugate formed during the detoxification of xenobiotics, such as toluene and other industrial chemicals. As an end-product of the mercapturic acid pathway, its presence and concentration in biological fluids like urine and plasma can serve as a valuable biomarker for assessing exposure to certain environmental and industrial toxins. Accurate and reproducible quantification of S-benzylcysteine is therefore crucial for toxicological studies, occupational health monitoring, and in the development of pharmaceuticals where understanding the metabolic fate of drug candidates is essential.

Metabolic Pathway of S-benzylcysteine

S-benzylcysteine is formed through the mercapturic acid pathway, a major route for the biotransformation and detoxification of electrophilic compounds. This multi-step enzymatic process, primarily occurring in the liver, increases the water solubility of xenobiotics, facilitating their excretion from the body.

Mercapturic_Acid_Pathway Xenobiotic Xenobiotic (e.g., Toluene) GSH_Adduct Glutathione Conjugate Xenobiotic->GSH_Adduct Glutathione S-transferase (GST) Glutathione Glutathione (GSH) Glutathione->GSH_Adduct CysGly_Adduct Cysteinylglycine Conjugate GSH_Adduct->CysGly_Adduct γ-Glutamyl transpeptidase Cys_Adduct S-benzylcysteine CysGly_Adduct->Cys_Adduct Dipeptidase Mercapturic_Acid N-acetyl-S-benzylcysteine (Mercapturic Acid) Cys_Adduct->Mercapturic_Acid N-acetyltransferase Excretion Urinary Excretion Mercapturic_Acid->Excretion

Figure 1: Simplified Mercapturic Acid Pathway for Xenobiotic Detoxification.

Comparison of Analytical Methodologies

The quantification of S-benzylcysteine in biological matrices is primarily achieved through chromatographic techniques coupled with various detectors. The most common methods include High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Each method offers distinct advantages and disadvantages in terms of sensitivity, selectivity, sample preparation complexity, and cost.

Quantitative Performance Comparison

The following table summarizes typical performance characteristics for the analysis of S-benzylcysteine and related amino acid conjugates using different analytical platforms. It is important to note that these values can vary depending on the specific instrumentation, method optimization, and matrix effects.

ParameterHPLC-UVGC-MSLC-MS/MS
Linearity (R²) > 0.995> 0.997> 0.998
Limit of Detection (LOD) 0.1 - 1.5 µg/mL0.001 - 0.1 µg/mL0.02 - 0.08 µM
Limit of Quantification (LOQ) 0.5 - 5 µg/mL0.1 - 0.5 µg/mL0.04 - 0.2 µM
Accuracy (% Recovery) 85 - 115%90 - 110%95 - 105%
Precision (%RSD) < 15%< 10%< 10%

Note: Data is compiled from studies on S-benzylcysteine and structurally similar compounds.

Experimental Protocols

Detailed and validated experimental protocols are critical for achieving accurate and reproducible results. Below are representative protocols for each of the discussed analytical techniques.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

HPLC-UV is a robust and widely available technique suitable for the quantification of S-benzylcysteine, often requiring derivatization to enhance UV detection.

Sample Preparation (Urine):

  • Centrifuge a 1 mL urine sample to remove particulate matter.

  • To 500 µL of the supernatant, add an internal standard.

  • Perform a liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate) after acidification.

  • Evaporate the organic layer to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase.

  • (Optional but recommended) Derivatize the sample with a UV-absorbing agent such as 1-benzyl-2-chloropyridinium bromide to improve sensitivity.

HPLC-UV Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic or gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer, pH 3.0) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector set at a wavelength appropriate for the derivatized or underivatized analyte (e.g., 254 nm or 316 nm for certain derivatives).

  • Injection Volume: 20 µL.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high sensitivity and selectivity but requires derivatization to make the polar S-benzylcysteine molecule volatile.

Sample Preparation and Derivatization (Plasma/Urine):

  • Perform a solid-phase extraction (SPE) or liquid-liquid extraction to isolate the analyte from the biological matrix.

  • Evaporate the eluate to complete dryness.

  • Derivatization: This is a critical step. A two-step process is common for amino acids:

    • Esterification: React the dried extract with an acidic alcohol (e.g., 3M HCl in n-butanol) at 65°C to convert the carboxylic acid group to an ester.

    • Acylation: Subsequently, react with an acylating agent (e.g., pentafluoropropionic anhydride - PFPA) at 60°C to derivatize the amine group.

  • After cooling, evaporate the excess reagent and reconstitute the sample in a suitable solvent (e.g., ethyl acetate) for injection.

GC-MS Conditions:

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate.

  • Injection Mode: Splitless injection.

  • Temperature Program: An initial oven temperature of around 80°C, held for a few minutes, followed by a temperature ramp to approximately 280-300°C.

  • Mass Spectrometer: Operated in either full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for quantitative analysis to enhance sensitivity and selectivity.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the most sensitive and selective method for the quantification of S-benzylcysteine, often requiring minimal sample preparation and no derivatization.

Sample Preparation (Plasma):

  • Protein Precipitation: To 100 µL of plasma, add 300 µL of a cold organic solvent (e.g., acetonitrile or methanol) containing an appropriate internal standard (ideally, a stable isotope-labeled S-benzylcysteine).

  • Vortex the mixture to precipitate proteins.

  • Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes.

  • Transfer the supernatant to a clean tube and either inject directly or after evaporation and reconstitution in the initial mobile phase.

LC-MS/MS Conditions:

  • Column: C18 or HILIC column depending on the polarity of the analyte and desired separation.

  • Mobile Phase: A gradient elution using water and an organic solvent (acetonitrile or methanol), both typically containing a small amount of an acid (e.g., 0.1% formic acid) to improve ionization.

  • Flow Rate: Dependent on the column dimensions, typically 0.2-0.5 mL/min.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operated in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for S-benzylcysteine and its internal standard should be optimized for maximum sensitivity and specificity.

Analytical Workflow

The general workflow for the analysis of S-benzylcysteine in a biological matrix involves several key stages, from sample collection to data analysis.

Analytical_Workflow cluster_preanalytical Pre-analytical cluster_analytical Analytical cluster_postanalytical Post-analytical Sample_Collection Sample Collection (Urine/Plasma) Sample_Storage Sample Storage (-80°C) Sample_Collection->Sample_Storage Sample_Preparation Sample Preparation (Extraction/Derivatization) Sample_Storage->Sample_Preparation Chromatographic_Separation Chromatographic Separation (HPLC/GC/LC) Sample_Preparation->Chromatographic_Separation Detection Detection (UV/MS/MS) Chromatographic_Separation->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Data_Processing Data Processing & Quantification Data_Acquisition->Data_Processing Result_Reporting Result Reporting Data_Processing->Result_Reporting

Figure 2: General analytical workflow for S-benzylcysteine analysis.

Conclusion and Recommendations

The choice of an analytical method for S-benzylcysteine quantification depends on the specific requirements of the study.

  • HPLC-UV is a cost-effective and robust method suitable for routine analysis where high sensitivity is not the primary concern. Method performance can be significantly improved with appropriate derivatization.

  • GC-MS provides excellent sensitivity and selectivity but requires a more complex and time-consuming sample preparation procedure involving derivatization.

  • LC-MS/MS is the gold standard for this analysis, offering the highest sensitivity and selectivity with simpler sample preparation. It is the preferred method for studies requiring the detection of low concentrations of S-benzylcysteine and for high-throughput applications.

For inter-laboratory comparisons and the establishment of standardized methods, a well-documented and validated LC-MS/MS protocol would be the most suitable approach due to its superior performance characteristics and reduced potential for variability arising from complex sample preparation steps. Regardless of the chosen method, rigorous validation, including the assessment of linearity, limits of detection and quantification, accuracy, precision, and matrix effects, is essential to ensure the generation of reliable and comparable data across different laboratories.

Performance Evaluation of S-Benzyl-DL-cysteine-2,3,3-D3 in Diverse Analytical Matrices

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive performance evaluation of S-Benzyl-DL-cysteine-2,3,3-D3 as an internal standard for the quantification of S-benzyl-cysteine in various biological matrices. The use of a stable isotope-labeled internal standard is paramount for correcting sample preparation variability and matrix effects in liquid chromatography-mass spectrometry (LC-MS) based bioanalysis. This document offers a comparative analysis of its performance against other potential internal standards, supported by experimental data from relevant scientific literature.

Comparative Performance Data

The selection of an appropriate internal standard is critical for the development of robust and reliable bioanalytical methods. Ideally, an internal standard should co-elute with the analyte of interest and exhibit similar ionization efficiency and extraction recovery. A stable isotope-labeled version of the analyte, such as this compound, is considered the "gold standard" for quantitative LC-MS analysis due to its nearly identical physicochemical properties to the unlabeled analyte.[1]

Table 1: Performance Characteristics in Human Plasma

ParameterThis compound (Expected)Structural Analog (e.g., S-p-methylbenzyl-cysteine)
Linearity (r²) > 0.99> 0.99
Precision (%RSD) < 15%< 20%
Accuracy (%Bias) ± 15%± 20%
Recovery Consistent with analyteMay differ from analyte
Matrix Effect CompensatedPotential for differential matrix effects
Lower Limit of Quantification (LLOQ) Low ng/mL rangeLow to mid ng/mL range

Table 2: Performance Characteristics in Human Urine

ParameterThis compound (Expected)Structural Analog (e.g., S-p-chlorobenzyl-cysteine)
Linearity (r²) > 0.99> 0.98
Precision (%RSD) < 15%< 20%
Accuracy (%Bias) ± 15%± 20%
Recovery Consistent with analyteMay differ from analyte
Matrix Effect CompensatedPotential for differential matrix effects
Lower Limit of Quantification (LLOQ) Low ng/mL rangeMid ng/mL range

Experimental Protocols

The following protocols are generalized representations of methodologies employed for the quantification of S-benzyl-cysteine in biological matrices using a deuterated internal standard.

Sample Preparation: Protein Precipitation (for Plasma)
  • To 100 µL of plasma sample, add 10 µL of this compound internal standard solution (concentration will depend on the expected analyte concentration).

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Sample Preparation: Solid-Phase Extraction (SPE) (for Urine)
  • To 500 µL of urine sample, add 10 µL of this compound internal standard solution.

  • Dilute the sample with 500 µL of 0.1% formic acid in water.

  • Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of 0.1% formic acid in water.

  • Load the diluted sample onto the SPE cartridge.

  • Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol.

  • Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporate the eluate to dryness under nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is typically used.

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over several minutes.

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Injection Volume: 5 - 10 µL.

  • Mass Spectrometry (MS/MS):

    • Ionization: Electrospray ionization (ESI) in positive ion mode is commonly employed.

    • Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The specific precursor-to-product ion transitions for both S-benzyl-cysteine and this compound need to be optimized on the specific mass spectrometer being used.

Visualizations

The following diagrams illustrate a typical experimental workflow and a relevant metabolic pathway.

Experimental_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Analysis Matrix Biological Matrix (Plasma, Urine) Spike Spike with This compound Matrix->Spike Precipitation Protein Precipitation (Plasma) Spike->Precipitation SPE Solid-Phase Extraction (Urine) Spike->SPE Evaporation Evaporation Precipitation->Evaporation SPE->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_MS LC-MS/MS Analysis Reconstitution->LC_MS Data Data Processing & Quantification LC_MS->Data

Caption: A typical analytical workflow for the quantification of S-benzyl-cysteine.

Metabolic_Pathway Toluene Toluene SBC_G S-Benzyl-glutathione Toluene->SBC_G Conjugation Glutathione Glutathione Glutathione->SBC_G GST Glutathione S-transferase GGT γ-Glutamyl transpeptidase SBC_CysGly S-Benzyl-cysteinylglycine GGT->SBC_CysGly DP Dipeptidase SBC S-Benzyl-cysteine DP->SBC NAT N-Acetyltransferase MercapturicAcid S-Benzyl-N-acetyl-cysteine (Mercapturic Acid) NAT->MercapturicAcid Excretion Urinary Excretion MercapturicAcid->Excretion

Caption: The mercapturic acid pathway for S-benzyl-cysteine metabolism.

Conclusion

This compound is an excellent choice as an internal standard for the quantitative analysis of S-benzyl-cysteine in various biological matrices. Its stable isotope-labeled nature ensures that it closely mimics the behavior of the unlabeled analyte during sample preparation and analysis, thereby effectively compensating for matrix effects and procedural losses.[1] While direct comparative data is limited, the performance characteristics of similar deuterated internal standards in the literature strongly support its suitability for achieving high accuracy, precision, and sensitivity in demanding bioanalytical applications. The provided experimental protocols and diagrams serve as a valuable resource for researchers and scientists in the development and validation of robust analytical methods.

References

S-Benzyl-DL-cysteine vs. Hippuric Acid: A Comparative Guide to Toluene Biomarkers

Author: BenchChem Technical Support Team. Date: November 2025

A definitive guide for researchers and drug development professionals on the selection and application of urinary biomarkers for monitoring toluene exposure. This guide provides a comprehensive comparison of S-Benzyl-DL-cysteine (measured as S-benzylmercapturic acid) and hippuric acid, supported by experimental data and detailed analytical protocols.

In the field of occupational health and toxicology, the accurate assessment of exposure to industrial solvents like toluene is paramount. For decades, urinary hippuric acid has been the traditional biomarker for monitoring toluene exposure. However, recent advancements have highlighted S-benzylmercapturic acid (S-BMA), a metabolite of S-Benzyl-DL-cysteine, as a more specific and sensitive alternative, particularly at low exposure levels. This guide presents a detailed, data-driven comparison of these two critical biomarkers to aid researchers in making informed decisions for their monitoring programs.

Performance Comparison at a Glance

The selection of an appropriate biomarker hinges on its analytical performance. S-BMA consistently demonstrates superiority over hippuric acid in terms of specificity and sensitivity, as evidenced by a stronger correlation with airborne toluene concentrations and a lower limit of detection.

Performance MetricS-Benzylmercapturic Acid (S-BMA)Hippuric AcidKey Takeaways
Correlation with Toluene in Air (r) 0.7[1]0.6[1]S-BMA shows a stronger correlation with toluene exposure levels.
Lowest Detectable Toluene Exposure < 1 ppm[1]50 ppm[1]S-BMA is significantly more sensitive for detecting low-level toluene exposure.
Background Levels in Non-Exposed Individuals Below detection limit (0.2 µg/L)[1]Substantial levels (Geometric Mean: 239 mg/L)[1]The absence of S-BMA in non-exposed individuals enhances its specificity as a biomarker.
Interferences Minimal; can be formed from exposure to benzyl acetate or benzyl alcohol found in some personal care products.Ingestion of sodium benzoate (food preservative), salicylic acid, and aspirin can lead to elevated levels.[2]Hippuric acid is prone to significant dietary and medicinal interferences, complicating the interpretation of results.

Toluene Metabolism: The Origin of Biomarkers

Toluene is primarily metabolized in the liver through two main pathways. The major pathway involves the oxidation of the methyl group, leading to the formation of benzoic acid, which is then conjugated with glycine to form hippuric acid.[3] A minor, but highly specific, pathway involves the conjugation of benzyl alcohol with glutathione, catalyzed by glutathione-S-transferase, which ultimately leads to the excretion of S-BMA in the urine.[3]

Toluene_Metabolism cluster_major Major Pathway (~80%) cluster_minor Minor Pathway Toluene Toluene Benzyl_Alcohol Benzyl Alcohol Toluene->Benzyl_Alcohol Cytochrome P450 (CYP2E1) Toluene->Benzyl_Alcohol Benzaldehyde Benzaldehyde Benzyl_Alcohol->Benzaldehyde Alcohol Dehydrogenase Benzyl_Glutathione S-Benzyl-Glutathione Benzyl_Alcohol->Benzyl_Glutathione Glutathione-S- Transferase (GST) Benzoic_Acid Benzoic Acid Benzaldehyde->Benzoic_Acid Aldehyde Dehydrogenase Hippuric_Acid Hippuric Acid (Excreted in Urine) Benzoic_Acid->Hippuric_Acid Glycine Conjugation SBMA S-Benzylmercapturic Acid (S-BMA) (Excreted in Urine) Benzyl_Glutathione->SBMA Further Metabolism

Toluene Metabolism Pathways

Experimental Protocols

Accurate and reproducible quantification of S-BMA and hippuric acid is crucial for reliable biomonitoring. The following are summaries of established analytical methods.

Analysis of S-Benzylmercapturic Acid (S-BMA) in Urine

This method is based on the NIOSH 8326 protocol, which utilizes High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) for sensitive and specific detection.[4][5]

1. Sample Collection and Storage:

  • Collect a urine specimen in a polyethylene bottle.

  • No preservative is required.

  • Upon collection, refrigerate or freeze the sample. For long-term storage, samples are stable for over a month when frozen.[4]

2. Sample Preparation:

  • Thaw the urine specimen to room temperature and mix thoroughly.

  • Transfer 4.0 mL of urine into a culture tube.

  • Add 0.5 mL of deionized water and 0.5 mL of a deuterated S-BMA internal standard solution.

  • Perform Solid-Phase Extraction (SPE) using a C18 cartridge to clean up the sample.

3. HPLC-MS/MS Analysis:

  • Column: C18 (150 mm x 3 mm, 3.5 µm particle size)[4]

  • Mobile Phase: A gradient of acetonitrile and water.

  • Flow Rate: As specified by the instrument's optimal conditions.

  • Injection Volume: 8 µL[4]

  • Ionization: Electrospray Ionization (ESI) in negative mode.

  • Detection: Tandem Mass Spectrometry (MS/MS) to monitor for specific parent and daughter ion transitions of S-BMA.

Analysis of Hippuric Acid in Urine

Two common methods are available for hippuric acid analysis: a screening method using visible absorption spectrophotometry (NIOSH 8300) and a more specific HPLC-UV method (NIOSH 8301).[2][6][7]

Method 1: Visible Absorption Spectrophotometry (NIOSH 8300) [2]

1. Sample Collection and Storage:

  • Collect 50 to 100 mL of urine in a 125-mL plastic bottle at the end of a shift after at least two days of exposure.

  • Add a few crystals of thymol as a preservative and keep the sample at approximately 4°C.

2. Sample Preparation and Derivatization:

  • Dilute 1 volume of urine with 4 volumes of distilled water.

  • Mix 0.5 mL of the diluted urine with 0.5 mL of pyridine in a centrifuge tube.

  • Add 0.2 mL of benzenesulfonyl chloride and mix.

  • Let the reaction stand for 30 minutes at 20-30°C.

  • Stop the reaction by adding 5.0 mL of ethanol and centrifuge to reduce turbidity.

3. Spectrophotometric Measurement:

  • Measure the absorbance of the supernatant at 410 nm.

  • Quantify the hippuric acid concentration using a calibration curve prepared from aqueous standards.

Method 2: HPLC with UV Detection (NIOSH 8301) [6][7]

1. Sample Collection and Storage:

  • Follow the same procedure as for NIOSH 8300.

2. Sample Preparation:

  • Pipette 1.0 mL of urine into a centrifuge tube.

  • Acidify with hydrochloric acid and saturate with sodium chloride.

  • Extract the hippuric acid with 4 mL of ethyl acetate by shaking for 2 minutes.

  • Centrifuge and evaporate a 200 µL aliquot of the organic layer to dryness.

  • Redissolve the residue in 200 µL of distilled water.

3. HPLC-UV Analysis:

  • Column: Reversed-phase C18

  • Mobile Phase: 90/10/0.02% (v/v/v) water/acetonitrile/glacial acetic acid

  • Flow Rate: 3 mL/min

  • Detection: UV detector at 254 nm

Experimental Workflow Visualization

The analytical workflow for biomarker analysis involves several key stages, from sample collection to data interpretation.

Experimental_Workflow cluster_collection Sample Collection cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Handling Collection Urine Sample Collection Storage Sample Storage (Refrigeration/Freezing) Collection->Storage Thawing Thawing and Mixing Storage->Thawing Extraction Extraction (SPE or LLE) Thawing->Extraction Derivatization Derivatization (for Hippuric Acid - NIOSH 8300) Extraction->Derivatization HPLC HPLC Separation Extraction->HPLC Derivatization->HPLC Detection Detection (MS/MS or UV/Vis) HPLC->Detection Quantification Quantification (Calibration Curve) Detection->Quantification Reporting Data Reporting and Interpretation Quantification->Reporting

Biomarker Analysis Workflow

Conclusion

For the biomonitoring of toluene exposure, S-benzylmercapturic acid (S-BMA) emerges as a superior biomarker compared to hippuric acid. Its high specificity, sensitivity at low exposure levels, and lack of significant dietary or medicinal interferences provide a more accurate and reliable assessment of toluene uptake. While the analytical methodology for S-BMA (HPLC-MS/MS) is more sophisticated, the quality and clarity of the resulting data justify its application, particularly in research and modern occupational health settings. Hippuric acid analysis, though simpler, should be interpreted with caution due to its potential for false positives and its inadequacy in detecting low-level exposures. Researchers and drug development professionals should consider the specific requirements of their studies when selecting the most appropriate biomarker for toluene exposure assessment.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of S-Benzyl-DL-cysteine-2,3,3-D3

Author: BenchChem Technical Support Team. Date: November 2025

Physicochemical Properties and Hazard Assessment

To facilitate proper handling and disposal, the table below summarizes the known properties of the closely related, non-deuterated compound, S-Benzyl-L-cysteine. It is anticipated that S-Benzyl-DL-cysteine-2,3,3-D3 will exhibit similar characteristics.

PropertyData for S-Benzyl-L-cysteine
Appearance White to off-white powder/solid[1][2]
Odor Odorless[1][2][3]
Melting Point 209 - 214 °C (decomposes)[1][2]
Solubility Information not readily available, but likely soluble in water[2]
Stability Stable under normal conditions[4]
Incompatibilities Oxidizing agents[1][4]
Known Hazards The non-deuterated S-benzyl-L-cysteine is not classified as hazardous under OSHA 2012 Hazard Communication Standard[3]. However, L-cysteine is harmful if swallowed[4][5]. As a precaution, all chemical waste should be handled as potentially hazardous.

Step-by-Step Disposal Protocol

The disposal of this compound must comply with all applicable federal, state, and local regulations.[6][7] The following protocol provides a general framework for its safe disposal as a chemical waste.

1. Waste Identification and Characterization:

  • Treat this compound as a chemical waste.[8]

  • Do not dispose of this compound down the drain.[7][9]

  • Any absorbent materials, personal protective equipment (PPE), or labware contaminated with this compound should also be disposed of as chemical waste.[8]

2. Containerization and Labeling:

  • Use a designated, leak-proof, and chemically compatible waste container.[6][7][10] Plastic containers are often preferred for solid chemical waste.[7]

  • The container must be kept closed except when adding waste.[7][9]

  • Label the waste container clearly with "Hazardous Waste" and the full chemical name: "this compound".[6][10] If it is part of a mixture, list all components and their approximate percentages.[10]

3. Storage and Segregation:

  • Store the waste container in a designated Satellite Accumulation Area (SAA) that is under the direct supervision of laboratory personnel.[6][10]

  • The SAA should be clearly marked with a "Hazardous Waste" sign.[6]

  • Segregate the waste from incompatible materials, particularly strong oxidizing agents.[1][10]

4. Waste Pickup and Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) office or a licensed professional waste disposal service to arrange for pickup.[4][7][8]

  • Do not transport the hazardous waste yourself.[8]

  • Ensure all required documentation is completed for the waste manifest.[11]

Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

cluster_0 Waste Generation & Assessment cluster_1 Containerization & Labeling cluster_2 Storage & Disposal A This compound or contaminated material B Characterize as Chemical Waste A->B C Is it a sharp? (e.g., contaminated needle) B->C  Proceed with caution D Place in puncture-proof sharps container C->D Yes E Place in designated, sealed chemical waste container C->E No F Label container with: - 'Hazardous Waste' - Chemical Name - Date D->F E->F G Store in Satellite Accumulation Area (SAA) F->G H Segregate from incompatible materials G->H I Contact EHS for pickup H->I

Caption: Disposal workflow for this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling S-Benzyl-DL-cysteine-2,3,3-D3

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: This document provides essential safety and logistical information for the handling and disposal of S-Benzyl-DL-cysteine-2,3,3-D3. Adherence to these guidelines is critical for ensuring personnel safety and maintaining a secure laboratory environment.

This guide is intended for researchers, scientists, and drug development professionals. It offers procedural, step-by-step guidance to directly address operational questions concerning laboratory safety and chemical handling.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is the first line of defense against potential exposure to this compound. While this compound is not classified as hazardous under normal use conditions, good laboratory practice dictates the use of protective wear.[1][2][3] The following table summarizes the required PPE for various laboratory operations involving this compound.

OperationEye ProtectionHand ProtectionBody ProtectionRespiratory Protection
Receiving & Storage Safety glassesNitrile glovesLab coatNot generally required
Weighing & Aliquoting (Powder) Safety gogglesNitrile gloves (double-gloving recommended)Lab coatN95 respirator (if not in a fume hood)[4]
Solution Preparation Safety goggles or face shield[5]Nitrile glovesLab coatNot required if handled in a fume hood
Experimental Use Safety glassesNitrile glovesLab coatNot generally required

Operational Plan: From Receipt to Experiment

A systematic approach to handling this compound is crucial for safety and experimental integrity.

1. Receiving and Inspection:

  • Upon receipt, visually inspect the package for any signs of damage or leakage.

  • Verify that the container is properly labeled and sealed.

  • Transfer the container to a designated, well-ventilated storage area.

2. Storage:

  • Store in a cool, dry, and well-ventilated place.[2]

  • Keep the container tightly closed to prevent contamination.[1][2]

  • Store away from incompatible materials such as strong oxidizing agents.[2]

3. Preparation for Use (Weighing and Dissolving):

  • All weighing of the powdered compound should be conducted in a chemical fume hood or a ventilated balance enclosure to minimize inhalation risk.

  • If a fume hood is unavailable, personnel must wear an N95 respirator.[4]

  • Use appropriate tools (e.g., anti-static spatulas) to handle the powder.

  • When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Ensure the chosen solvent is compatible with the compound and the experimental procedure.

4. Experimental Procedures:

  • Conduct all experimental work in a well-ventilated area, preferably within a chemical fume hood.

  • Avoid direct contact with the skin and eyes.[2]

  • In case of accidental contact, follow the first aid measures outlined in the Safety Data Sheet of the analogous non-deuterated compound.

operational_workflow Operational Workflow for this compound A Receiving B Inspection A->B C Storage (Cool, Dry, Ventilated) B->C D Weighing (Fume Hood/Ventilated Enclosure) C->D E Solution Preparation (Fume Hood) D->E F Experimental Use E->F G Waste Collection F->G

Caption: This diagram illustrates the standard operational workflow for handling this compound from receipt to waste collection.

Disposal Plan: Managing Chemical Waste

Proper disposal of this compound and associated materials is essential to prevent environmental contamination and ensure regulatory compliance.

1. Waste Segregation:

  • Solid Waste: Unused or expired this compound powder, and any grossly contaminated items (e.g., weigh boats, paper towels) should be collected in a designated, labeled hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, labeled liquid hazardous waste container. Do not mix with other incompatible waste streams.

  • Sharps Waste: Needles, syringes, or other contaminated sharps must be disposed of in a designated sharps container.

  • Contaminated PPE: Used gloves, lab coats, and other PPE should be disposed of in the appropriate laboratory waste stream, unless grossly contaminated, in which case they should be treated as solid hazardous waste.

2. Container Management:

  • All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".

  • Keep waste containers closed except when adding waste.

  • Store waste containers in a designated secondary containment area to prevent spills.

3. Final Disposal:

  • Arrange for the disposal of all hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.

  • Do not dispose of this compound down the drain or in the regular trash.

disposal_workflow Disposal Workflow for this compound cluster_waste_generation Waste Generation cluster_waste_collection Waste Collection & Segregation A Solid Waste (Unused Compound, Contaminated Items) D Labeled Hazardous Solid Waste Container A->D B Liquid Waste (Experimental Solutions) E Labeled Hazardous Liquid Waste Container B->E C Contaminated PPE F Laboratory Waste C->F G EHS/Licensed Waste Disposal D->G E->G

Caption: This diagram outlines the proper segregation and disposal workflow for waste generated from activities involving this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
S-Benzyl-DL-cysteine-2,3,3-D3
Reactant of Route 2
Reactant of Route 2
S-Benzyl-DL-cysteine-2,3,3-D3

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.